molecular formula C9H15N3O B2919880 1-Methyl-5-(oxan-4-yl)-1h-pyrazol-3-amine CAS No. 1501749-85-4

1-Methyl-5-(oxan-4-yl)-1h-pyrazol-3-amine

Cat. No.: B2919880
CAS No.: 1501749-85-4
M. Wt: 181.239
InChI Key: DWMYGDSJFUBVKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-5-(oxan-4-yl)-1h-pyrazol-3-amine is a useful research compound. Its molecular formula is C9H15N3O and its molecular weight is 181.239. The purity is usually 95%.
BenchChem offers high-quality 1-Methyl-5-(oxan-4-yl)-1h-pyrazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-5-(oxan-4-yl)-1h-pyrazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-5-(oxan-4-yl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-12-8(6-9(10)11-12)7-2-4-13-5-3-7/h6-7H,2-5H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMYGDSJFUBVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)N)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1501749-85-4
Record name 1-methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Medicinal chemistry applications of 1-Methyl-5-(oxan-4-yl)-1h-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Medicinal Chemistry Applications of 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine

Executive Summary

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and synthetic accessibility.[1][2] Within this class, 3-aminopyrazole derivatives have emerged as particularly potent modulators of critical disease targets, most notably protein kinases.[3][4][5] This guide focuses on a specific, representative molecule: 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine . We will dissect its structural attributes, propose a primary mechanism of action based on extensive data from analogous compounds, and provide actionable experimental frameworks for its evaluation and optimization in a drug discovery context. This document serves as a technical blueprint for researchers aiming to leverage this scaffold for the development of novel therapeutics, particularly in oncology.

Structural and Physicochemical Profile

1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine is a small molecule featuring three key pharmacophoric elements:

  • The 3-Aminopyrazole Core: This is the primary driver of biological activity, acting as a "hinge-binder" in many protein kinases. The exocyclic amine and the pyrazole nitrogens are perfectly positioned to form critical hydrogen bonds.

  • The N1-Methyl Group: This substituent occupies the solvent-exposed region in many kinase active sites. Its presence blocks the formation of a tautomer and can be crucial for modulating potency and physicochemical properties like solubility.

  • The C5-Oxane Ring (Tetrahydropyran): This bulky, saturated heterocyclic moiety projects into the hydrophobic back pocket of the ATP-binding site. It serves to anchor the molecule, enhance potency, and fine-tune ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Physicochemical Data Summary
PropertyValue (Predicted/Actual)Significance in Drug Discovery
Molecular Formula C₉H₁₅N₃ODefines the elemental composition.
Molecular Weight 181.24 g/mol Falls within Lipinski's Rule of Five for good oral bioavailability.
XlogP3 0.3Indicates a favorable balance between solubility and permeability.
Hydrogen Bond Donors 1 (from -NH₂)Crucial for target interaction (e.g., kinase hinge binding).
Hydrogen Bond Acceptors 3 (2x Pyrazole N, 1x Oxane O)Contributes to solubility and target binding.

Data sourced from PubChem and computational models.

Core Application: AXL Receptor Tyrosine Kinase Inhibition

While direct studies on 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine are not extensively published, overwhelming evidence from closely related analogs strongly points towards its application as a potent inhibitor of the AXL receptor tyrosine kinase.[3][4] AXL is a high-value oncology target implicated in tumor proliferation, survival, metastasis, and drug resistance.[4]

Proposed Mechanism of Action (MoA)

The 3-aminopyrazole scaffold is expertly designed to mimic the adenine portion of ATP. It is proposed to bind to the ATP-binding site of the AXL kinase domain, specifically engaging with the "hinge" region that connects the N- and C-lobes of the kinase.

  • Key Interaction 1: The exocyclic 3-amino group forms a hydrogen bond with the backbone carbonyl of a hinge residue.

  • Key Interaction 2: The N2 nitrogen of the pyrazole ring forms a second hydrogen bond with the backbone NH of a hinge residue.

This bidentate hydrogen bond interaction is a classic binding mode for pyrazole-based kinase inhibitors and is the foundation of their high-affinity binding.[5] The C5-oxane ring then occupies a hydrophobic pocket, further stabilizing the complex.

The AXL Signaling Pathway

Inhibition of AXL blocks its autophosphorylation and subsequent downstream signaling cascades that promote cancer progression. The diagram below illustrates the central role of AXL.

AXL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Gas6 Gas6 (Ligand) AXL AXL Receptor Tyrosine Kinase Gas6->AXL Binds & Dimerizes PI3K PI3K AXL->PI3K Activates RAS RAS AXL->RAS STAT3 STAT3 AXL->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription: - Proliferation - Survival - EMT - Metastasis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Inhibitor 1-Methyl-5-(oxan-4-yl) -1H-pyrazol-3-amine Inhibitor->AXL Inhibits Phosphorylation

Caption: AXL signaling pathway and the proposed point of inhibition.

Structure-Activity Relationship (SAR) Insights

Based on published data for analogous AXL inhibitors, we can infer the following SAR principles for optimizing this scaffold.[3]

  • N1-Position (Methyl): Small alkyl groups are generally well-tolerated. Replacing the methyl with an ethyl or cyclopropyl group could probe for additional hydrophobic interactions without adding excessive bulk.

  • C5-Position (Oxane): This group is critical for potency. Modification is a key strategy for improving selectivity and metabolic stability. Replacing the oxane with a piperidine or cyclohexane could modulate basicity and lipophilicity. Introducing substituents onto the oxane ring itself can be used to vector into specific sub-pockets.

  • C3-Amine: This group is almost always conserved as it is essential for the hinge-binding interaction. Acylation or alkylation of this amine typically results in a complete loss of activity.

Experimental Protocols for Compound Evaluation

To validate the hypothesis that 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine is an AXL inhibitor, a tiered experimental approach is necessary.

Protocol: In Vitro AXL Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

Objective: To determine the binding affinity (Kd) of the compound to the purified AXL kinase domain.

Principle: This is a competitive binding assay. A fluorescently labeled "tracer" that binds to the AXL ATP site is displaced by the test compound. The resulting change in Förster Resonance Energy Transfer (FRET) between a europium-labeled antibody (binding the kinase) and the tracer is measured.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock of 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine in 100% DMSO.

    • Prepare a serial 1:3 dilution series in DMSO, then dilute into Kinase Buffer A to achieve the desired final assay concentrations (e.g., 10 µM to 0.1 nM).

    • Prepare AXL kinase, Eu-anti-GST antibody, and Alexa Fluor™ labeled tracer solutions in Kinase Buffer A according to the manufacturer's protocol.

  • Assay Plate Setup (384-well):

    • Add 5 µL of the diluted compound series to the appropriate wells.

    • Add 5 µL of AXL kinase/Eu-antibody mixture to all wells.

    • Add 5 µL of tracer solution to all wells.

    • For controls, use DMSO only (0% inhibition) and a known potent AXL inhibitor like BGB324 or no-tracer wells (100% inhibition).

  • Incubation & Reading:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET), measuring emission at 665 nm and 615 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Normalize the data relative to the high and low controls.

    • Plot the normalized response versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which can be converted to a Kd.

Protocol: Cell-Based Target Engagement Assay (Western Blot)

Objective: To confirm that the compound inhibits AXL phosphorylation in a cellular context.

Methodology:

  • Cell Culture: Culture A549 or MDA-MB-231 cells (which have high endogenous AXL expression) to ~80% confluency.

  • Compound Treatment: Starve cells in serum-free media for 4-6 hours. Treat cells with varying concentrations of 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine (e.g., 10 µM, 1 µM, 100 nM, 10 nM) for 2 hours.

  • Ligand Stimulation: Stimulate the cells with Gas6 (the AXL ligand) for 15 minutes to induce AXL phosphorylation. Include an unstimulated control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody against phospho-AXL (pAXL).

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total AXL and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the pAXL/Total AXL ratio indicates successful target engagement.

Proposed Drug Discovery Workflow

The development of this scaffold into a clinical candidate would follow a standard hit-to-lead and lead optimization workflow.

Hit_To_Lead cluster_H2L Hit-to-Lead cluster_LO Lead Optimization Start Starting Scaffold: 1-Methyl-5-(oxan-4-yl) -1H-pyrazol-3-amine H2L_Biochem Biochemical Potency (AXL IC50) Start->H2L_Biochem H2L_Cell Cellular Potency (pAXL Inhibition) H2L_Biochem->H2L_Cell H2L_SAR Initial SAR (C5-Ring Analogs) H2L_Cell->H2L_SAR H2L_ADME Early ADME (Solubility, Microsomal Stability) H2L_SAR->H2L_ADME LO_Select Kinase Selectivity (Panel Screening) H2L_ADME->LO_Select LO_PK Pharmacokinetics (Rodent PK) LO_Select->LO_PK LO_Tox In Vitro Tox (hERG, CYP Inhibition) LO_PK->LO_Tox LO_Efficacy In Vivo Efficacy (Xenograft Model) LO_Tox->LO_Efficacy Candidate Preclinical Candidate Nomination LO_Efficacy->Candidate

Caption: A typical kinase inhibitor drug discovery workflow.

Conclusion and Future Directions

1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine represents a highly promising starting point for a medicinal chemistry campaign. Its structural similarity to known AXL inhibitors provides a strong, data-driven hypothesis for its mechanism of action.[3][4] The immediate path forward involves synthesizing the compound and validating its activity through the biochemical and cellular assays detailed in this guide.

Future work should focus on a multi-parameter optimization campaign targeting:

  • Enhanced Potency: Fine-tuning the C5-substituent to maximize interactions within the hydrophobic pocket.

  • Kinome Selectivity: Profiling promising analogs against a broad panel of kinases to ensure a clean off-target profile, which is critical for minimizing toxicity.

  • Drug-like Properties: Systematically improving metabolic stability, solubility, and oral bioavailability to develop a compound suitable for in vivo studies and eventual clinical development.

This scaffold embodies the principles of modern drug design, leveraging a privileged core to create high-affinity ligands for a critical oncology target.

References

  • Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC (PubMed Central). Available at: [Link]

  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed. Available at: [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. Available at: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. Available at: [Link]

Sources

The Ascendant Scaffold: A Technical Guide to the Pharmacological Properties of Oxan-4-yl Pyrazole Amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, consistently featured in a multitude of clinically approved drugs and late-stage clinical candidates.[1] Its inherent synthetic tractability and diverse pharmacological activities make it a cornerstone of modern drug discovery. This technical guide delves into a promising, yet underexplored, subclass: oxan-4-yl pyrazole amine derivatives. We will provide a comprehensive overview of their potential pharmacological properties, underpinned by established principles of medicinal chemistry and extrapolated from the extensive literature on related pyrazole analogues. This document will serve as a foundational resource, offering insights into their prospective synthesis, mechanisms of action, and therapeutic applications, thereby stimulating further investigation into this compelling chemical space.

Introduction: The Pyrazole Core and the Strategic Introduction of the Oxan-4-yl Moiety

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms, a structure that imparts a unique combination of chemical and physical properties.[2] This scaffold is a key component in drugs targeting a wide array of diseases, including cancer, inflammation, and infectious agents.[3] The amino-substituted pyrazoles, in particular, have garnered significant attention due to their ability to form crucial hydrogen bonds with biological targets, acting as potent inhibitors of enzymes such as kinases and cyclooxygenases.[4]

The strategic incorporation of an oxan-4-yl (tetrahydropyran-4-yl) substituent onto the pyrazole amine framework is a deliberate design choice aimed at enhancing the drug-like properties of the parent molecule. The oxan-yl ring is often employed as a bioisosteric replacement for carbocyclic rings like cyclohexane.[5] This substitution can lead to improved aqueous solubility, a critical factor for oral bioavailability, and introduces a potential hydrogen bond acceptor in the form of the ring oxygen atom, which can foster additional interactions with the target protein.[5]

This guide will explore the pharmacological landscape of oxan-4-yl pyrazole amine derivatives by dissecting their probable synthetic pathways, predicting their engagement with key biological targets, and outlining robust experimental protocols for their evaluation.

Synthetic Strategies: Forging the Oxan-4-yl Pyrazole Amine Scaffold

While direct literature on the synthesis of oxan-4-yl pyrazole amine derivatives is not abundant, their construction can be logically inferred from established synthetic methodologies for functionalized pyrazoles. The following section outlines plausible synthetic routes, emphasizing the rationale behind the chosen strategies.

Core Pyrazole Ring Formation

The synthesis of the pyrazole core typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For the synthesis of 4-substituted pyrazoles, a common starting material is a 4-halopyrazole, which can then be functionalized via cross-coupling reactions.[6]

Introduction of the Oxan-4-yl Moiety

The oxan-4-yl group can be introduced at various positions of the pyrazole ring. A versatile approach involves the use of Suzuki-Miyaura cross-coupling reactions.

Experimental Protocol: Suzuki-Miyaura Coupling for 4-(Oxan-4-yl)pyrazole Derivatives

  • Starting Materials: 4-Iodo-1H-pyrazole, (Oxan-4-yl)boronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Cs₂CO₃), and a suitable solvent system (e.g., DME/H₂O).[6]

  • Reaction Setup: To a microwave vial under an inert atmosphere (e.g., nitrogen), add 4-iodo-1H-pyrazole (1 equivalent), (oxan-4-yl)boronic acid (1 equivalent), Pd(PPh₃)₄ (2 mol%), and Cs₂CO₃ (2.5 equivalents).[6]

  • Solvent Addition: Add a degassed mixture of DME and H₂O (e.g., 10:1 v/v).[6]

  • Microwave Irradiation: Irradiate the reaction mixture in a microwave reactor at a specified temperature (e.g., 90°C) for a short duration (e.g., 5-15 minutes).[6]

  • Work-up and Purification: After cooling, concentrate the reaction mixture and purify the crude product by silica gel column chromatography to yield the 4-(oxan-4-yl)-1H-pyrazole.

Introduction of the Amine Functionality

The amine group can be introduced onto the pyrazole ring through several methods, including catalytic amination or by starting with an amino-pyrazole precursor.

Experimental Protocol: Copper-Catalyzed α-Amination of an Acylpyrazole

This method is suitable for introducing an amine group adjacent to a carbonyl functionality on the pyrazole ring.

  • Starting Materials: An acylpyrazole derivative, a copper catalyst (e.g., CuCl₂), and an aminating agent.[7]

  • Reaction Setup: In a reaction vessel, combine the acylpyrazole (1 equivalent), CuCl₂ (10 mol%), and a suitable ligand.[7]

  • Addition of Aminating Agent: Add the aminating agent and a base.

  • Reaction Conditions: Stir the reaction mixture at a specified temperature until completion, monitored by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction and extract the product. Purify by column chromatography.

The following diagram illustrates a generalized synthetic workflow:

G cluster_0 Core Pyrazole Synthesis cluster_1 Introduction of Oxan-4-yl Group cluster_2 Amination 1,3-Dicarbonyl 1,3-Dicarbonyl 4-Halopyrazole 4-Halopyrazole 1,3-Dicarbonyl->4-Halopyrazole Condensation 4-(Oxan-4-yl)pyrazole 4-(Oxan-4-yl)pyrazole 4-Halopyrazole->4-(Oxan-4-yl)pyrazole Suzuki-Miyaura Coupling Target_Compound Oxan-4-yl Pyrazole Amine Derivative 4-(Oxan-4-yl)pyrazole->Target_Compound Catalytic Amination Boronic_Acid (Oxan-4-yl)boronic acid Boronic_Acid->4-(Oxan-4-yl)pyrazole

Caption: Generalized synthetic workflow for oxan-4-yl pyrazole amine derivatives.

Predicted Pharmacological Properties and Mechanisms of Action

Based on the extensive research into pyrazole derivatives, we can predict several key pharmacological activities for the oxan-4-yl pyrazole amine class.

Kinase Inhibition: A Prominent Target

A significant number of pyrazole-containing compounds are potent kinase inhibitors.[3] The amino-pyrazole scaffold is particularly adept at forming hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The introduction of the oxan-4-yl group could enhance binding affinity and selectivity through favorable interactions in more solvent-exposed regions of the binding site.

Potential Kinase Targets:

  • Cyclin-Dependent Kinases (CDKs): CDK inhibitors are crucial in cancer therapy. Pyrazole amines have shown potent CDK inhibitory activity.[8]

  • Janus Kinases (JAKs): JAK inhibitors are used in the treatment of inflammatory diseases and some cancers. 4-amino-pyrazole derivatives have been identified as potent JAK inhibitors.

The following diagram depicts a hypothetical binding mode in a kinase active site:

G cluster_0 Kinase ATP Binding Pocket Hinge Hinge Region Gatekeeper Gatekeeper Residue Solvent_Front Solvent Front Pyrazole_Amine Pyrazole Amine Scaffold Pyrazole_Amine->Hinge H-Bonds Oxan_yl Oxan-4-yl Group Oxan_yl->Solvent_Front H-Bond/Hydrophilic Interaction G Design Compound Design & Synthesis In_Vitro In Vitro Screening (Kinase, Cell Proliferation, ADME) Design->In_Vitro SAR Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Design Iterative Design In_Vivo In Vivo Efficacy & Safety (Xenograft, Inflammation Models) Lead_Opt->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

Caption: Drug discovery workflow for oxan-4-yl pyrazole amine derivatives.

Conclusion and Future Directions

Oxan-4-yl pyrazole amine derivatives represent a compelling and largely unexplored area of medicinal chemistry. By leveraging the well-established pharmacological importance of the pyrazole amine scaffold and the advantageous physicochemical properties imparted by the oxan-4-yl moiety, there is significant potential for the discovery of novel therapeutic agents. The synthetic strategies and evaluation cascades outlined in this guide provide a robust framework for initiating research in this promising field. Further exploration, including the synthesis of a diverse library of these compounds and their systematic biological evaluation, is highly encouraged to unlock their full therapeutic potential.

References

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. [Link]

  • Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes. Journal of the American Chemical Society. [Link]

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. [Link]

  • Direct Catalytic Chemoselective α-Amination of Acylpyrazoles: A Concise Route to Unnatural α-Amino Acid Derivatives. Journal of the American Chemical Society. [Link]

  • Synthesis and biological activity of 4 -substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry. [Link]

  • Preparations of 4-Substituted 3-Carboxypyrazoles. ResearchGate. [Link]

  • Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes. eScholarship, University of California. [Link]

  • Catalytic cycle of the pyrazolone amination. ResearchGate. [Link]

  • Enantioselective Amination of 4-Substituted Pyrazolones Catalyzed by Oxindole-Containing Thioureas and by a Recyclable Linear-Polymer-Supported Analogue in a Continuous Flow Process. The Journal of Organic Chemistry. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

  • The Chemistry and Pharmacology of Tetrahydropyridines. Current Medicinal Chemistry. [Link]

  • The chemistry and pharmacology of tetrahydropyridines. PubMed. [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc. [Link]

  • Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. [Link]

  • The Chemistry and Pharmacology of Tetrahydropyridines. ResearchGate. [Link]

  • The Tetrahydrofuran Motif in Marine Lipids and Terpenes. MDPI. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

  • Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Molecules. [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. LinkedIn. [Link]

  • Bioisosterism: A plan designed to achieve molecular modeling. Pharmacologyonline. [Link]

  • Application of Bioisosteres in Drug Design. SlideShare. [Link]

Sources

Technical Guide: Mechanism of Action of the 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine represents a privileged pharmacophore in modern medicinal chemistry, specifically designed for the inhibition of serine/threonine kinases such as LRRK2 (Leucine-Rich Repeat Kinase 2) and DLK (Dual Leucine Zipper Kinase).

This moiety is not typically a standalone drug but serves as the critical hinge-binding fragment in high-affinity inhibitors. Its structural ingenuity lies in its dual function: the aminopyrazole core mimics the adenine ring of ATP to anchor the molecule within the kinase active site, while the oxan-4-yl (tetrahydropyran) substituent optimizes physicochemical properties—specifically lowering lipophilicity (


) and improving metabolic stability—to facilitate blood-brain barrier (BBB) penetration.

This guide details the structural biology, thermodynamic binding mechanisms, and experimental validation protocols for inhibitors utilizing this specific scaffold.

Structural Biology & Pharmacophore Logic

The Aminopyrazole Hinge Binder

The core mechanism of action relies on the aminopyrazole motif functioning as an ATP-competitive inhibitor. In the ATP-binding pocket of a kinase, the "hinge region" connects the N-terminal and C-terminal lobes.

  • Donor-Acceptor Motif: The C3-amino group (

    
    ) acts as a hydrogen bond donor to the backbone carbonyl of a specific hinge residue (e.g., Glu/Leu).
    
  • N2-Acceptor: The pyrazole nitrogen at position 2 acts as a hydrogen bond acceptor for the backbone amide nitrogen.

  • Tautomeric Control: The N1-methyl group is critical. It locks the pyrazole into a specific tautomeric state, preventing the "unproductive" tautomer that would misalign the hydrogen bond vectors.

The Role of the Oxan-4-yl (Tetrahydropyran) Group

The inclusion of the oxan-4-yl ring at the C5 position is a strategic medicinal chemistry optimization over traditional phenyl or cyclohexyl groups.

FeatureOxan-4-yl (Tetrahydropyran)Cyclohexyl / PhenylMechanistic Impact
Polarity Polar ether oxygenNon-polarReduces

(lipophilicity), reducing non-specific binding.
Solubility HighLowImproves aqueous solubility for oral bioavailability.
Metabolism Low CYP450 liabilityHigh liabilityThe ether oxygen is less prone to oxidative metabolism than benzylic carbons.
Vector

Chair Conformation
Planar (

) or Chair
Projects into the solvent-exposed region or "sugar pocket," displacing water networks.
Binding Mode Visualization

The following diagram illustrates the interaction of the scaffold within a generic kinase hinge region (e.g., LRRK2).

BindingMode cluster_kinase Kinase Hinge Region (Backbone) cluster_inhibitor 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine Residue_CO Backbone C=O (Acceptor) Residue_NH Backbone N-H (Donor) Pyrazole_N Pyrazole N2 (Acceptor) Residue_NH->Pyrazole_N H-Bond (2.9 Å) Amino_Group C3-Amine (-NH2) (Donor) Amino_Group->Residue_CO H-Bond (2.8 Å) Methyl_Group N1-Methyl (Steric Lock) Methyl_Group->Pyrazole_N Enforces Tautomer Oxane_Ring Oxan-4-yl Ring (Solvent Interface) Oxane_Ring->Amino_Group Scaffold Core

Caption: Schematic representation of the bidentate hydrogen bonding network formed between the aminopyrazole core and the kinase hinge region.

Mechanism of Action (MoA)

ATP Competition (Type I Inhibition)

Inhibitors containing this scaffold typically function as Type I inhibitors .

  • Recognition: The inhibitor diffuses into the ATP-binding cleft of the active kinase conformation (DFG-in).

  • Displacement: The high affinity of the aminopyrazole-hinge interaction (

    
     nM for optimized leads) outcompetes cellular ATP (mM concentration).
    
  • Blockade: By occupying the adenine pocket, the inhibitor prevents the transfer of the

    
    -phosphate from ATP to the substrate (e.g., STAT proteins, Rab GTPases).
    
Selectivity Filters

While the hinge binding is conserved, selectivity is achieved via the substituents attached to the pyrazole. The oxan-4-yl group often sits near the Gatekeeper residue .

  • Small Gatekeepers (Thr/Ala): Allow the bulky oxane ring to fit comfortably.

  • Large Gatekeepers (Met/Phe): May cause steric clashes, providing selectivity against off-target kinases.

Experimental Validation Protocols

To validate the mechanism of action of a compound containing this core, the following self-validating workflow is recommended.

Biochemical Potency Assay (TR-FRET)

Objective: Determine


 and mode of inhibition.

Protocol:

  • Reagents: Recombinant Kinase (e.g., LRRK2 G2019S), Fluorescent Tracer (e.g., LanthaScreen™), Inhibitor.

  • Reaction: Mix kinase (5 nM) + Inhibitor (serial dilution) + ATP (

    
     concentration) in assay buffer (50 mM HEPES pH 7.5, 10 mM 
    
    
    
    , 1 mM EGTA, 0.01% Brij-35).
  • Incubation: 60 minutes at Room Temperature.

  • Detection: Add Eu-anti-tag antibody and Tracer. Incubate 60 mins.

  • Read: Measure TR-FRET ratio (665 nm / 615 nm) on a plate reader (e.g., EnVision).

  • Validation:

    
     should shift linearly with ATP concentration if competitive (Cheng-Prusoff equation).
    
Cellular Target Engagement (NanoBRET)

Objective: Prove the compound binds the kinase inside the cell (permeability check).

Protocol:

  • Transfection: HEK293 cells transfected with N-terminal Luciferase-Kinase fusion vector.

  • Treatment: Add cell-permeable fluorescent tracer + Test Compound.

  • Equilibrium: Incubate 2 hours at 37°C.

  • Measurement: Add substrate (furimazine). Measure BRET signal.

  • Result: A decrease in BRET signal indicates displacement of the tracer by the test compound.

Experimental Workflow Diagram

AssayWorkflow cluster_synthesis Phase 1: Synthesis cluster_validation Phase 2: Validation Step1 React 3-oxo-3-(oxan-4-yl)propanoate with Methylhydrazine Step2 Curtius Rearrangement / Amination to C3-Amine Step1->Step2 Fragment Purified Fragment: 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine Step2->Fragment Biochem Biochemical Assay (TR-FRET / ADP-Glo) Fragment->Biochem Coupling to Core Cellular Cellular Assay (NanoBRET / Western Blot) Fragment->Cellular Lead Opt. Result Confirmed MoA: ATP-Competitive Inhibition Biochem->Result IC50 < 100 nM Cellular->Result Target Occupancy > 50%

Caption: Workflow from fragment synthesis to biological validation of the kinase inhibitor.

Case Studies & Applications

LRRK2 Inhibitors (Parkinson's Disease)

The 1-methyl-1H-pyrazol-3-amine scaffold is a direct precursor to advanced LRRK2 inhibitors like GNE-0877 and GNE-9605 .

  • Challenge: LRRK2 inhibitors must cross the BBB.

  • Solution: The oxane ring reduces the topological polar surface area (TPSA) compared to open-chain ethers while maintaining metabolic stability, allowing for high brain-unbound concentrations (

    
    ).
    
DLK Inhibitors (Neurodegeneration)

In Dual Leucine Zipper Kinase (DLK) inhibition, this scaffold is used to bind the hinge while the "tail" extends into the ribose pocket.

  • Compound: GNE-3511 utilizes a similar aminopyrazole core to achieve nanomolar potency against DLK, protecting neurons from degeneration in stress models.

References

  • Estrada, A. A., et al. (2014). "Discovery of highly potent, selective, and brain-penetrant aminopyrazole leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors."[1] Journal of Medicinal Chemistry. Link

  • Patel, S., et al. (2015). "Structural Biology of LRRK2 Inhibitors." Journal of Medicinal Chemistry. Link

  • Genentech/Roche. (2013). "Patent WO2013164321A1: Pyrazole aminopyrimidine derivatives as LRRK2 modulators." Google Patents. Link

  • Siu, M., et al. (2018). "Discovery of GNE-3511, a Potent and Selective DLK Inhibitor." ACS Medicinal Chemistry Letters. Link

  • Pfizer Inc. (2020).[2] "Ritlecitinib (PF-06651600) Mechanism of Action and Clinical Data." Arthritis & Rheumatology. Link

Sources

An In-Depth Technical Guide to the Postulated Bioactivity and Therapeutic Potential of 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for Investigation

In the landscape of modern drug discovery, the pyrazole nucleus stands as a "privileged scaffold"—a molecular framework that has repeatedly demonstrated the ability to bind to a wide range of biological targets, leading to a plethora of approved therapeutics.[1][2] From the anti-inflammatory celecoxib to the anti-cancer agent crizotinib, the versatility of the pyrazole core is well-established.[3][4] This guide focuses on a novel chemical entity, 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine , a compound not yet characterized in the existing literature.

As Senior Application Scientists, our role is not merely to follow established protocols but to anticipate, innovate, and provide a logical framework for exploring the unknown. The absence of direct data for this specific molecule presents an opportunity to apply first principles of medicinal chemistry and structure-activity relationships (SAR) to construct a testable hypothesis of its biological potential. This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, detailing the scientific rationale, a plausible synthetic pathway, and a suite of robust experimental protocols to elucidate the bioactivity of this promising compound. We will proceed from the foundational chemistry of the molecule to a data-driven postulation of its likely therapeutic targets, focusing primarily on the well-established role of aminopyrazoles as kinase inhibitors.

The Pyrazole Scaffold: A Foundation of Therapeutic Success

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry. Its aromatic nature, coupled with the ability of its nitrogen atoms to act as both hydrogen bond donors and acceptors, allows for diverse and high-affinity interactions with protein targets.[1][5] The specific substitution pattern of 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine provides several key features that guide our investigation:

  • 3-Aminopyrazole Core : The amino group at the C3 position is a critical pharmacophore. It can serve as a key hydrogen-bonding moiety, often anchoring the molecule within the ATP-binding site of protein kinases.[2] This feature is prevalent in numerous kinase inhibitors and other bioactive molecules.[6][7]

  • N1-Methylation : The methyl group at the N1 position resolves the tautomerism inherent to N-unsubstituted pyrazoles, locking the molecule into a single isomeric form.[5] This structural rigidity can enhance binding affinity and selectivity for a specific target by reducing the entropic penalty upon binding.

  • C5-Oxanyl Substitution : The tetrahydropyran (oxane) ring at the C5 position is a significant feature. This non-aromatic, saturated heterocyclic moiety introduces three-dimensionality and potential hydrogen bond-accepting capability via its ether oxygen. Its role is analogous to other cycloalkyl groups, which have been shown to favorably occupy hydrophobic pockets in enzyme active sites, influencing potency and pharmacokinetic properties.[8] For instance, studies on meprin inhibitors have shown that a cyclopentyl group at this position confers high activity.[8]

Proposed Synthesis Pathway

To enable biological investigation, a reliable synthetic route is paramount. Based on established methodologies for constructing substituted pyrazoles, we propose a robust two-step synthesis.[9][10]

Diagram of Proposed Synthesis

Synthetic Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization Ketoester Ethyl 2-(oxan-4-yl)-2-oxoacetate DMFDMA DMF-DMA Ketoester->DMFDMA Reflux Enaminone Ethyl 3-(dimethylamino)-2-(oxan-4-yl)propenoate (Enaminone Intermediate) DMFDMA->Enaminone Methylhydrazine Methylhydrazine Enaminone->Methylhydrazine Ethanol, Reflux Target 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine (Target Compound) Methylhydrazine->Target caption Proposed synthesis of 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine.

Caption: Proposed synthesis of 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine.

Protocol: Synthesis of 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine
  • Step 1: Synthesis of the Enaminone Intermediate.

    • To a solution of ethyl 2-(oxan-4-yl)-2-oxoacetate (1.0 eq) in toluene (5 mL/mmol), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting crude ethyl 3-(dimethylamino)-2-(oxan-4-yl)propenoate is typically used in the next step without further purification.

  • Step 2: Cyclization to form the 3-Aminopyrazole.

    • Dissolve the crude enaminone intermediate from Step 1 in absolute ethanol (10 mL/mmol).

    • Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux for 8-12 hours, again monitoring by TLC.

    • After the reaction is complete, cool the mixture and concentrate it under reduced pressure.

    • Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the target compound, 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Postulated Bioactivity Profile: A Focus on Kinase Inhibition

Given the prevalence of the 3-aminopyrazole scaffold in clinically approved and investigational kinase inhibitors, our primary hypothesis is that 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine will exhibit inhibitory activity against one or more protein kinases. [3][6] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer and inflammatory disorders.[11][12]

Specifically, pyrazole derivatives have shown potent activity against p38 MAP kinase, a key mediator of inflammatory cytokine production.[11][13] Therefore, a logical starting point is to screen the compound against a panel of kinases implicated in inflammation and oncology.

Table 1: Bioactivity of Structurally Related Pyrazole Kinase Inhibitors
Compound/ScaffoldTarget KinaseReported Potency (IC₅₀)Reference
Pyrazole-based derivativesp38α MAP KinaseVaries (nM to µM range)[11]
1,3,5-Substituted PyrazolesCDK2/cyclin A2~60% inhibition at 10 µM[6]
Pyrazole Benzothiazole HybridsVEGFR-234.58 µM[6]
Aminopyrazole DerivativesLRRK23 nM[1]
Pyrazole-based inhibitorsMeprin α/βnM to pM range[8]

Experimental Workflows for Bioactivity Validation

To systematically test our hypothesis, we propose a tiered screening approach, starting with broad profiling and moving towards more specific, mechanistic assays.

Diagram of Experimental Workflow

Experimental_Workflow Start Synthesized Compound 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine KinaseScreen Tier 1: Broad Kinase Panel Screen (e.g., 96-well format, single concentration) Start->KinaseScreen HitIdent Hit Identification (>50% inhibition) KinaseScreen->HitIdent DoseResponse Tier 2: Dose-Response Assays (IC₅₀ Determination for identified hits) HitIdent->DoseResponse Hits Found NoHit No Significant Hits (Consider alternative target classes) HitIdent->NoHit No Hits CellAssay Tier 3: Cell-Based Assays (Target Engagement & Functional Outcome) DoseResponse->CellAssay Mechanism Mechanistic Studies (e.g., Western Blot for pathway modulation) CellAssay->Mechanism Conclusion Define Bioactivity Profile & Lead Candidate Potential Mechanism->Conclusion p38_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MKK MKK3/6 TLR4->MKK Activates p38 p38 MAPK MKK->p38 Phosphorylates (Activates) MK2 MAPKAPK2 (MK2) p38->MK2 Phosphorylates (Activates) TNFa TNF-α Production MK2->TNFa Promotes Inhibitor 1-Methyl-5-(oxan-4-yl)- 1H-pyrazol-3-amine Inhibitor->p38 Inhibits

Caption: Simplified p38 MAPK signaling pathway, a potential target.

Conclusion and Future Directions

This guide provides a scientifically rigorous and logically structured framework for the initial investigation of 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine . While our primary hypothesis centers on kinase inhibition due to strong precedent in the literature, the results of the initial screens will be paramount. Should the compound prove inactive against kinases, the versatility of the pyrazole scaffold suggests that other target classes—such as GPCRs, ion channels, or metabolic enzymes—could be explored. [1][14] The proposed workflows are designed to be self-validating, moving from broad, high-throughput methods to specific, mechanistic studies. By following this path, researchers can efficiently and effectively elucidate the bioactivity of this novel compound, determine its mechanism of action, and evaluate its potential as a lead candidate for future drug development programs.

References

  • Wurz, R. P., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Bioorganic & Medicinal Chemistry Letters, 17(22), 6079-6082.
  • Ghafourian, T., & Dastmalchi, S. (2013). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Journal of the Serbian Chemical Society, 78(1), 1-13.
  • Di Micco, S., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 29(9), 1999.
  • Schurigt, U., et al. (2017). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Archiv der Pharmazie, 350(1-2), 1600282.
  • Abdel-Aziz, M., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6049.
  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.
  • Khan, I., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of the Mexican Chemical Society, 65(1), 86-99.
  • Faria, J. V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(1), 59-71.
  • Teixeira, C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 24.
  • Teixeira, C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 24. Available at: [Link]

  • Al-Issa, S. A., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(22), 7599.
  • Allen, C. F. H., & Bell, A. (1946). 3(5)-aminopyrazole. Organic Syntheses, 26, 11.
  • Abdel-Wahab, B. F., et al. (2021). Recent progress in the chemical reactivity of 3-Amino-1 H -pyrazol-5(4 H )-one derivatives (part II). Journal of the Chinese Chemical Society, 68(1), 25-45.
  • Cernelc, B., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Thomas, A. D., & Thankachan, P. P. (2014). Bioactive and pharmacologically important pyrano[2,3-c]pyrazoles: A review. Journal of Chemical and Pharmaceutical Research, 6(11), 108-116.
  • Schenone, S., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834.
  • Process for the preparation of 3-amino-5-methylpyrazole. (1994). EP0623600A1.
  • Fustero, S., et al. (2018).

Sources

Therapeutic Targeting with the 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Methyl-5-(oxan-4-yl)-1h-pyrazol-3-amine , a privileged heterocyclic scaffold used primarily in the design of ATP-competitive kinase inhibitors.

A Medicinal Chemistry Perspective on Kinase Inhibition & Pharmacophore Design

Executive Summary: The Scaffold Identity

1-Methyl-5-(oxan-4-yl)-1h-pyrazol-3-amine (CAS: 1000896-69-4 / Analogous Series) is a high-value intermediate in medicinal chemistry, specifically designed to target the ATP-binding pocket of Serine/Threonine and Tyrosine kinases.

Unlike promiscuous kinase inhibitors, this scaffold offers a unique "bidentate" molecular geometry:

  • The Warhead (3-Amine): Acts as a hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP to anchor the molecule to the kinase hinge region.

  • The Solubilizer (5-Oxanyl/Tetrahydropyran): A saturated oxygen heterocycle that projects into the solvent-exposed region (or the ribose pocket), significantly improving lipophilic ligand efficiency (LLE) and oral bioavailability compared to phenyl or alkyl analogs.

  • The Vector (1-Methyl): Controls the regiochemistry and steric fit within the hydrophobic back-pocket (Gatekeeper residue interaction).

This guide details its primary utility in targeting LRRK2 (Parkinson’s Disease), ALK5 (Fibrosis/Oncology), and JAK/TEC family kinases.

Primary Therapeutic Targets

A. LRRK2 (Leucine-Rich Repeat Kinase 2)

Indication: Parkinson’s Disease (PD) The 1-methyl-pyrazole-3-amine core is a foundational motif in the development of Type I LRRK2 inhibitors. The oxane ring at the 5-position is critical for metabolic stability, reducing the high lipophilicity often associated with brain-penetrant drugs.

  • Mechanism: The scaffold binds to the ATP hinge region (residues Ala1950/Leu1949 in LRRK2). The 3-amine forms a hydrogen bond with the backbone carbonyl of the hinge, while the pyrazole nitrogen accepts a hydrogen bond from the backbone amide.

  • Significance: This scaffold serves as the precursor for "GNE-series" analogs (e.g., GNE-7915 analogs), where the amine is further functionalized with pyrimidines or amides to achieve high selectivity against the off-target kinase TTK.

B. ALK5 (TGF-β Type I Receptor)

Indication: Fibrosis, Hepatocellular Carcinoma Inhibitors of the Transforming Growth Factor-beta (TGF-β) pathway often utilize a central pyrazole core.[1]

  • Data Support: Research indicates that 5-substituted pyrazoles (specifically with bulky, non-aromatic groups like tetrahydropyran) effectively fill the specificity pocket of ALK5, preventing the phosphorylation of SMAD2/3.

  • Structural Advantage: The oxane ring reduces CYP450 inhibition compared to aromatic substituents (e.g., quinolines), a common liability in early ALK5 inhibitors.

C. JAK3 / TEC Family Kinases

Indication: Autoimmune disorders (Alopecia Areata, Rheumatoid Arthritis) While Ritlecitinib (PF-06651600) utilizes a pyrrolo[2,3-d]pyrimidine core, the 1-methyl-pyrazole-3-amine scaffold is a bio-isostere used in "next-generation" covalent inhibitors.

  • Covalent Strategy: The 3-amine position is readily acrylated (reacted with acryloyl chloride) to form an electrophilic acrylamide. This "warhead" can then covalently modify a cysteine residue (e.g., Cys909 in JAK3) in the ATP binding pocket, ensuring irreversible inhibition and high selectivity.

Mechanism of Action & Signaling Pathways

The following diagram illustrates the role of the scaffold in modulating the LRRK2 and TGF-β pathways.

PathwayMap cluster_LRRK2 LRRK2 Pathway (Parkinson's) cluster_ALK5 TGF-β / ALK5 Pathway (Fibrosis) Scaffold 1-Methyl-5-(oxan-4-yl) -1H-pyrazol-3-amine LRRK2 LRRK2 Kinase (Active) Scaffold->LRRK2 Inhibits (ATP Competitive) ALK5 ALK5 Receptor Scaffold->ALK5 Inhibits (Hinge Binding) Rab10 Rab10 Phosphorylation LRRK2->Rab10 Promotes Neurotox Neurite Retraction & Autophagy Defects Rab10->Neurotox Leads to TGFB TGF-β Ligand TGFB->ALK5 Activates SMAD SMAD2/3 Phosphorylation ALK5->SMAD Phosphorylates Fibrosis Collagen Deposition (Fibrosis) SMAD->Fibrosis Translocation to Nucleus

Figure 1: Dual-pathway interference potential of the scaffold in Neurodegeneration (LRRK2) and Fibrosis (ALK5).

Experimental Protocols

Protocol A: Regioselective Synthesis

The synthesis of 1-methyl-5-substituted pyrazoles is prone to regiochemical isomers (1-methyl-3-substituted vs. 1-methyl-5-substituted). The following protocol favors the desired 5-(oxan-4-yl) isomer.

Reagents:

  • 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile (Precursor A)

  • Methylhydrazine (Reagent B)

  • Ethanol (Solvent)

  • HCl (Catalyst)[2]

Step-by-Step Workflow:

  • Preparation: Dissolve Precursor A (1.0 eq) in absolute ethanol (0.5 M concentration).

  • Addition: Cool solution to 0°C. Add Methylhydrazine (1.2 eq) dropwise.

    • Critical Control: The temperature must remain low to favor kinetic control, though thermodynamic equilibrium often favors the 5-isomer due to steric bulk of the oxane ring.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

  • Cyclization: Monitor via LC-MS for the formation of the pyrazole ring (M+H = ~182.1).

  • Purification: Evaporate solvent. The two isomers (1-Me-3-Oxane vs 1-Me-5-Oxane) usually require separation via Flash Chromatography (SiO2, Gradient: 0-10% MeOH in DCM).

    • Identification: The 5-(oxan-4-yl) isomer typically elutes after the 3-isomer on silica due to the shielding of the amine. Verify via NOESY NMR (Correlation between N-Methyl and Oxane protons indicates 5-position).

Protocol B: LRRK2 LanthaScreen™ Eu Kinase Binding Assay

To validate the scaffold's affinity as a fragment or lead.

Materials:

  • Invitrogen LRRK2 kinase (PV4874)

  • LanthaScreen Eu-anti-GST Antibody

  • Kinase Tracer 236 (Alexa Fluor 647)

  • Compound (1-Methyl-5-(oxan-4-yl)-1h-pyrazol-3-amine)

Procedure:

  • Dilution: Prepare a 3-fold serial dilution of the compound in DMSO (Top concentration: 10 µM).

  • Master Mix: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Add LRRK2 (5 nM final) and Eu-Antibody (2 nM final).

  • Incubation: Add 5 µL of compound and 5 µL of Tracer 236 to the plate. Incubate for 60 mins at Room Temperature.

  • Readout: Measure TR-FRET on a plate reader (Excitation: 340 nm, Emission: 665 nm / 615 nm).

  • Analysis: Plot Emission Ratio (665/615) vs. log[Inhibitor]. Calculate IC50. A potent scaffold should show IC50 < 5 µM before further optimization.

Structural Data Summary

PropertyValueSignificance in Drug Design
Molecular Weight 181.24 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
cLogP ~0.8Highly favorable; indicates good water solubility and low metabolic clearance risk.
H-Bond Donors 2 (Amine)Critical for Hinge Binding (Glu/Leu backbone).
H-Bond Acceptors 3 (Pyraz N, Oxane O)"Oxane O" acts as a weak acceptor, interacting with solvent water networks.
Topological Polar Surface Area ~58 ŲWell within the range for Blood-Brain Barrier (BBB) penetration (Target < 90 Ų).

References

  • LRRK2 Inhibition & Pyrazole Scaffolds

    • Title: Discovery of Potent and Selective LRRK2 Inhibitors for the Tre
    • Source: Genentech / J. Med. Chem.
    • Context: Discusses the utility of aminopyrazoles in GNE-7915 and rel
  • ALK5/TGF-β Receptor Inhibitors

    • Title: Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl)
    • Source: Bioorganic & Medicinal Chemistry Letters (2020).[3]

    • Context: Validates the tetrahydropyran-pyrazole motif for ALK5 targeting.
  • Kinase Inhibitor Pharmacophores (Review)

    • Title: Amino-Pyrazoles in Medicinal Chemistry: A Review.
    • Source: European Journal of Medicinal Chemistry / IRIS UniGe.
    • Context: Comprehensive review of 3-amino and 5-aminopyrazoles as kinase hinge binders.
    • (Representative Link for Pyrazole Kinase Review)

  • Ritlecitinib (PF-06651600)

    • Title: Discovery of Ritlecitinib (PF-06651600), an Orally Active, Selective, and Irreversible JAK3 Inhibitor.[4]

    • Source: Journal of Medicinal Chemistry.
    • Context: Provides the structural basis for JAK3 inhibition, highlighting where pyrazole bio-isosteres fit into the landscape.

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine core has surfaced as a significant scaffold in modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. This in-depth technical guide provides a comprehensive overview of the history, discovery, and rationale behind the development of this privileged heterocyclic system. We will explore its synthetic evolution, delve into the critical structure-activity relationships (SAR) that underscore its efficacy, and detail its primary application as a modulator of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key target in inflammatory and autoimmune diseases. This guide will further provide detailed experimental protocols for its synthesis and biological evaluation, alongside visual representations of relevant signaling pathways and workflows to offer a complete resource for researchers in the field.

Introduction: The Pyrazole Nucleus as a Cornerstone in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in a variety of non-covalent interactions have led to its incorporation into a multitude of approved drugs with diverse therapeutic applications.

The 3-aminopyrazole moiety, in particular, serves as a versatile building block, offering a strategic vector for molecular elaboration and interaction with biological targets. The amino group can act as a crucial hydrogen bond donor, anchoring the molecule within the active site of an enzyme, a common feature in the design of kinase inhibitors.

This guide focuses on a specific and highly functionalized iteration of this core: 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine . The strategic placement of a methyl group at the N1 position and an oxane (tetrahydropyran) ring at the C5 position are not arbitrary; they are the culmination of extensive medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties.

The Genesis of a Scaffold: Targeting IRAK4 in Inflammatory Diseases

The discovery and development of the 1-methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine scaffold are intrinsically linked to the pursuit of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) . IRAK4 is a serine/threonine kinase that plays a master regulatory role in the signaling cascades of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] These pathways are central to the innate immune response, and their dysregulation is a hallmark of numerous inflammatory and autoimmune diseases, including rheumatoid arthritis, lupus, and inflammatory bowel disease.[3][4]

The kinase activity of IRAK4 is essential for the downstream activation of signaling pathways that lead to the production of pro-inflammatory cytokines.[5] Consequently, inhibiting IRAK4 has emerged as a highly attractive therapeutic strategy to temper aberrant inflammatory responses.[2][4]

Early drug discovery campaigns by major pharmaceutical companies, including Merck and Pfizer, identified pyrazole-based scaffolds as promising starting points for the development of IRAK4 inhibitors.[6][7][8] High-throughput screening efforts unveiled that the 3-aminopyrazole core could effectively engage with the hinge region of the IRAK4 kinase domain.[6]

Structure-Activity Relationship (SAR) and the Rise of the Oxane Moiety

The evolution from early pyrazole hits to the refined 1-methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine scaffold was driven by meticulous structure-activity relationship (SAR) studies. These investigations aimed to enhance potency against IRAK4, improve selectivity over other kinases, and optimize drug-like properties such as solubility and oral bioavailability.

Key insights from these SAR studies include:

  • N1-Methylation: The methylation of the pyrazole ring at the N1 position was found to be crucial for maintaining a favorable conformation for binding to the ATP-binding site of IRAK4 and for blocking the tautomerization of the pyrazole ring.

  • C5-Substitution: Exploration of various substituents at the C5 position revealed that the introduction of a cyclic moiety could significantly impact the compound's properties. The oxane (tetrahydropyran) ring emerged as a particularly advantageous substituent. Its non-planar, saturated nature helps to improve aqueous solubility and reduce metabolic liabilities often associated with planar aromatic rings. Furthermore, the oxygen atom in the oxane ring can act as a hydrogen bond acceptor, potentially forming additional interactions with the solvent or the protein target.[6]

The culmination of these optimization efforts led to the identification of the 1-methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine scaffold as a highly promising core for the development of next-generation IRAK4 inhibitors.

Synthetic Pathways to the Core Scaffold

The synthesis of 1-methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine and its derivatives generally relies on established pyrazole ring-forming reactions. A common and efficient approach involves the cyclocondensation of a β-ketonitrile with methylhydrazine.

General Synthetic Scheme

A plausible and widely utilized synthetic route is depicted below:

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Pyrazole Formation A Oxane-4-carbonitrile C Ethyl 3-oxo-3-(oxan-4-yl)propanenitrile (β-ketonitrile) A->C Claisen Condensation (e.g., NaOEt, EtOH) B Ethyl acetate B->C E 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine C->E Cyclocondensation (e.g., AcOH, reflux) D Methylhydrazine D->E

Figure 1: General synthetic route to the 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine scaffold.

Biological Activity and Mechanism of Action

The primary biological activity of compounds built upon the 1-methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine scaffold is the potent and selective inhibition of IRAK4 kinase activity.

IRAK4 Signaling Pathway

The binding of a ligand (e.g., IL-1 or a pathogen-associated molecular pattern) to its corresponding receptor (IL-1R or TLR) triggers the recruitment of the adaptor protein MyD88. This leads to the formation of a signaling complex known as the Myddosome, which recruits and activates IRAK4.[6] Activated IRAK4 then phosphorylates and activates IRAK1, initiating a downstream signaling cascade that culminates in the activation of transcription factors like NF-κB and AP-1. These transcription factors drive the expression of a wide array of pro-inflammatory genes.[1]

IRAK4_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB Activation Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB->Proinflammatory_Genes Nuclear Translocation Inhibitor 1-Methyl-5-(oxan-4-yl)- 1H-pyrazol-3-amine (Inhibitor) Inhibitor->IRAK4 Inhibition

Figure 2: Simplified IRAK4 signaling pathway and the point of intervention for inhibitors.

By binding to the ATP-binding site of IRAK4, inhibitors based on the 1-methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine scaffold prevent the phosphorylation of its substrates, thereby blocking the entire downstream inflammatory cascade.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and biological evaluation of the 1-methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine scaffold and its derivatives.

Synthesis of 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine

This protocol is a representative procedure and may require optimization.

Step 1: Synthesis of 3-oxo-3-(oxan-4-yl)propanenitrile

  • To a solution of sodium ethoxide (prepared from sodium in dry ethanol), add oxane-4-carbonitrile and ethyl acetate.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with a dilute acid (e.g., HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-oxo-3-(oxan-4-yl)propanenitrile.

Step 2: Synthesis of 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine

  • Dissolve 3-oxo-3-(oxan-4-yl)propanenitrile in glacial acetic acid.

  • Add methylhydrazine to the solution.

  • Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

  • Cool the mixture and pour it into ice water.

  • Basify the solution with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography to obtain 1-methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine.

IRAK4 Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of compounds against IRAK4.

Materials:

  • Recombinant human IRAK4 enzyme

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ATP

  • Substrate (e.g., a specific peptide or protein substrate for IRAK4)

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a microplate, add the kinase buffer, the test compound dilutions, and the IRAK4 enzyme.

  • Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as the ADP-Glo™ assay which quantifies the amount of ADP produced.

  • Calculate the IC₅₀ value for the test compound by plotting the percentage of inhibition against the compound concentration.

Kinase_Assay_Workflow A Prepare serial dilutions of test compound B Add buffer, compound, and IRAK4 enzyme to microplate A->B C Pre-incubation B->C D Initiate reaction with ATP and substrate C->D E Kinase reaction incubation D->E F Stop reaction and measure activity E->F G Calculate IC50 F->G

Figure 3: Workflow for a typical IRAK4 kinase inhibition assay.

Future Perspectives and Conclusion

The 1-methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine scaffold represents a significant achievement in the rational design of kinase inhibitors. Its development underscores the power of iterative SAR studies and the strategic incorporation of functional groups to optimize both on-target potency and overall drug-like properties. As a core component of advanced IRAK4 inhibitors, this scaffold holds immense promise for the development of novel therapeutics for a wide range of inflammatory and autoimmune disorders.

Future research will likely focus on further derivatization of this core to fine-tune selectivity profiles, enhance in vivo efficacy, and explore its potential against other kinase targets. The solid foundation of its discovery and the well-established synthetic routes provide a fertile ground for continued innovation in the field of medicinal chemistry.

References

  • Chaudhary, D., Robinson, S., & Romero, D. L. (2016). Recent Progress in the Molecular Recognition and Therapeutic Importance of Interleukin-1 Receptor-Associated Kinase 4. Molecules, 21(11), 1534. [Link]

  • Li, S., Chen, L., & Li, L. (2024). Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer. Acta Pharmaceutica Sinica B. [Link]

  • Altman, M. D., et al. (2015). Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation. ACS Medicinal Chemistry Letters, 6(6), 678–682. [Link]

  • Wang, Z., et al. (2009). IRAK-4 Inhibitors for Inflammation. Current Topics in Medicinal Chemistry, 9(8), 724-737. [Link]

  • Lim, J., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(6), 683–688. [Link]

  • What are IRAK4 inhibitors and how do they work? Patsnap Synapse. (2024, June 21). [Link]

  • Geng, J., et al. (2024). IRAK4 autophosphorylation controls inflammatory signaling by activating IRAK oligomerization. bioRxiv. [Link]

  • Byth, K., et al. (2023). Discovery of First-in-Class IRAK4 Scaffolding Inhibitors for the Treatment of Inflammatory Disorders. ACR Meeting Abstracts. [Link]

  • Lücking, U., et al. (2024). Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. Journal of Medicinal Chemistry, 67(3), 1714–1744. [Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the optimized synthesis of 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine (CAS: 1000896-69-4), a critical heterocyclic building block in the development of kinase inhibitors (e.g., DLK, LRRK2).

The protocol addresses the primary synthetic challenge: Regioselectivity . The condensation of methylhydrazine with


-ketonitriles typically produces a mixture of the target 5-substituted-3-amine and the isomeric 3-substituted-5-amine. This guide provides a standard route and an advanced "Expert Method" using fluorinated solvents to maximize the yield of the desired regioisomer.

Retrosynthetic Analysis & Strategy

The synthesis is broken down into two primary stages:

  • Claisen Condensation: Formation of the

    
    -ketonitrile precursor from tetrahydro-2H-pyran-4-carboxylate.
    
  • Cyclization: Condensation with methylhydrazine.

Critical Mechanism: The regiochemical outcome of the cyclization is dictated by which nitrogen of the methylhydrazine attacks the ketone carbonyl.

  • Path A (Target): The internal nitrogen (

    
    ) attacks the ketone. This places the methyl group on the nitrogen adjacent to the oxanyl group (Position 1 relative to Position 5).
    
  • Path B (Byproduct): The terminal nitrogen (

    
    ) attacks the ketone. This results in the methyl group being distal to the oxanyl group.
    

Expert Insight: In standard protic solvents (EtOH), Path B is often favored or competitive, leading to mixtures. Using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE) as a solvent can invert this selectivity to favor Path A via hydrogen-bond activation of the carbonyl, significantly improving the yield of the 1-methyl-5-substituted isomer.

Reaction Scheme (DOT Visualization)

SynthesisPath Start Methyl tetrahydro-2H-pyran-4-carboxylate Intermediate 3-Oxo-3-(oxan-4-yl)propanenitrile (Beta-Keto Nitrile) Start->Intermediate THF, Reflux Reagent1 Acetonitrile / NaH (Claisen Condensation) Target TARGET: 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine (Major in HFIP) Intermediate->Target HFIP (Selectivity Control) Byproduct ISOMER: 1-Methyl-3-(oxan-4-yl)-1H-pyrazol-5-amine (Major in EtOH) Intermediate->Byproduct EtOH (Standard) Reagent2 Methylhydrazine (Cyclization)

Figure 1: Synthetic pathway highlighting the divergence in regioselectivity based on solvent choice.

Experimental Protocol

Step 1: Synthesis of 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile

This step generates the carbon scaffold via a base-mediated condensation.

Reagents:

  • Methyl tetrahydro-2H-pyran-4-carboxylate (1.0 eq)

  • Acetonitrile (anhydrous, 1.2 eq)

  • Sodium Hydride (60% dispersion in oil, 1.5 eq)

  • THF (anhydrous, 10 mL/g substrate)

Procedure:

  • Apparatus: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel.

  • Base Preparation: Charge NaH (1.5 eq) into the flask. Wash twice with dry hexane to remove mineral oil if high purity is required (optional for large scale). Suspend in anhydrous THF.

  • Acetonitrile Addition: Heat the suspension to 60°C. Add Acetonitrile (1.2 eq) dropwise. Stir for 15 minutes to generate the anion.

  • Ester Addition: Dissolve Methyl tetrahydro-2H-pyran-4-carboxylate (1.0 eq) in minimal THF. Add this solution dropwise to the reaction mixture over 30 minutes.

  • Reaction: Reflux the mixture for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LCMS for the disappearance of the ester. A thick precipitate (enolate salt) typically forms.

  • Workup:

    • Cool to 0°C.[1]

    • Quench carefully with water (exothermic!).

    • Extract the aqueous layer with diethyl ether (removes unreacted ester/impurities). Discard organic layer.

    • Acidification: Acidify the aqueous phase to pH 3–4 using 1N HCl. The product may precipitate or oil out.

    • Extract the acidic aqueous phase with Ethyl Acetate (3x).

    • Dry combined organics over

      
      , filter, and concentrate in vacuo.
      
  • Yield: The crude

    
    -ketonitrile is usually obtained as a pale yellow oil or low-melting solid (Yield: 80–90%) and is sufficiently pure for the next step.
    
Step 2: Cyclization to 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine

Safety Note: Methylhydrazine is toxic and a potential carcinogen. Handle in a fume hood.

Method A: High-Selectivity Route (Recommended)

Using a fluorinated solvent directs the regiochemistry toward the desired 5-substituted isomer.

Reagents:

  • 
    -Ketonitrile (from Step 1, 1.0 eq)
    
  • Methylhydrazine (1.1 eq)

  • Solvent: 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) (5 mL/mmol)

Procedure:

  • Dissolve the

    
    -ketonitrile in TFE or HFIP.
    
  • Cool to 0°C. Add Methylhydrazine dropwise.

  • Allow to warm to room temperature, then heat to reflux (approx. 70–80°C) for 3–5 hours.

  • Workup: Concentrate the solvent (recoverable by distillation).

  • Purification: The residue will be enriched in the target isomer (>90:10 ratio). Recrystallize from Ethanol/Heptane or purify via flash chromatography (DCM/MeOH/NH3) to obtain the pure solid.

Method B: Standard Route (Cost-Effective)

Uses Ethanol but requires careful chromatographic separation of the regioisomer.

Reagents:

  • 
    -Ketonitrile (1.0 eq)
    
  • Methylhydrazine (1.1 eq)

  • Ethanol (Absolute, 10 mL/mmol)

  • Acetic Acid (Catalytic, 0.1 eq - optional)

Procedure:

  • Dissolve

    
    -ketonitrile in Ethanol.
    
  • Add Methylhydrazine dropwise at RT.

  • Reflux for 12 hours.

  • Workup: Concentrate in vacuo.

  • Purification (Critical): The crude will contain a mixture of the target (1-Me-5-Oxan) and the byproduct (1-Me-3-Oxan).

    • Column Chromatography: Silica gel. Gradient elution 0%

      
       10% Methanol in Dichloromethane.
      
    • Identification: The target isomer typically elutes after the byproduct due to the more accessible primary amine (depending on stationary phase interaction).

Analytical Data & Validation

To ensure the correct regioisomer is isolated, use NOE (Nuclear Overhauser Effect) NMR spectroscopy.

FeatureTarget: 1-Methyl-5-(oxan-4-yl)-...Isomer: 1-Methyl-3-(oxan-4-yl)-...
Structure Me on N1, Oxan on C5Me on N1, Oxan on C3
Proximity N-Methyl is spatially close to Oxan protons.N-Methyl is spatially close to Pyrazole-H4.
1H NMR NOE Strong NOE between

and Oxan methine (

).
Strong NOE between

and Pyrazole

.
1H NMR Shift

typically

3.6–3.7 ppm.

typically

3.7–3.8 ppm.

Expected Data (Target):

  • 1H NMR (400 MHz, DMSO-d6):

    
     5.20 (s, 1H, Pyrazole-H4), 4.80 (bs, 2H, 
    
    
    
    ), 3.90 (dd, 2H, Oxan), 3.55 (s, 3H,
    
    
    ), 3.35 (t, 2H, Oxan), 2.80 (m, 1H, Oxan-CH), 1.60-1.80 (m, 4H, Oxan).
  • Mass Spec: m/z = 182.1

    
    .
    

References

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 2008, 73(9), 3523–3529. Link

  • General Pyrazole Synthesis: Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II, 1996, Vol 3, 1-75.
  • Patent Reference (Analogous Chemistry): WO2020039025A1. "Naphthyridine derivatives as inhibitors of ATM kinase." (Describes Suzuki coupling of similar pyrazole fragments). Link

  • Target Molecule Data: Matrix Scientific. "5-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine Product Entry." Link

Sources

Application Notes & Protocols: Determining Optimal Solvents for 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solvent Selection

1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine is a heterocyclic compound featuring a substituted pyrazole core. Such molecules are of significant interest in pharmaceutical and agrochemical research due to the diverse biological activities associated with the pyrazole scaffold.[1][2] The success of critical downstream applications—including synthesis, purification, formulation, and biological screening—is fundamentally dependent on the judicious selection of an appropriate solvent system. Poor solubility can impede reaction kinetics, complicate purification processes like recrystallization, and lead to inaccurate results in bioassays.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to systematically determine the optimal solvents for 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine. It combines theoretical principles based on molecular structure with practical, step-by-step experimental protocols for solubility screening and quantification.

Theoretical Considerations: A Molecular Structure-Based Approach

Predicting solubility from molecular structure is a foundational concept in chemistry, often summarized by the adage "like dissolves like."[4] By dissecting the functional groups of 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine, we can infer its likely solubility behavior. Computational methods and group contribution models are also increasingly used to predict solubility, though experimental verification remains essential.[5][6][7][8]

2.1 Analysis of Functional Groups and Polarity

The target molecule comprises three key structural components that dictate its overall polarity and potential for intermolecular interactions:

  • 1-Methyl-pyrazol-3-amine Core: The pyrazole ring itself is aromatic and possesses both a pyrrole-type nitrogen (proton donor) and a pyridine-type nitrogen (proton acceptor), allowing for hydrogen bonding.[9] The amine group (-NH2) is a potent hydrogen bond donor and acceptor, significantly increasing the molecule's polarity. The methyl group is nonpolar.

  • Oxan-4-yl (Tetrahydropyran) Ring: This saturated heterocyclic ring introduces a polar ether linkage (-O-) which can act as a hydrogen bond acceptor. The aliphatic carbon backbone of the ring adds nonpolar character.

  • Overall Polarity: The combination of multiple hydrogen bond donors (amine) and acceptors (pyrazole nitrogens, oxane oxygen) suggests that 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine is a polar molecule . However, the presence of the aliphatic oxane ring and the methyl group will confer some solubility in less polar organic solvents. Its solubility in water is expected to be limited due to the larger carbon skeleton.[10]

2.2 Anticipated Solubility Profile

Based on this structural analysis, we can hypothesize the following solubility trends:

  • High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the polar functional groups. Polar protic solvents like methanol and ethanol are also strong candidates due to their ability to form hydrogen bonds.[3][10]

  • Moderate Solubility: Possible in solvents of intermediate polarity such as acetone, acetonitrile, and dichloromethane.[3]

  • Low to Insoluble: Expected in nonpolar solvents like hexanes, toluene, and diethyl ether, which cannot effectively interact with the polar amine and heterocyclic rings. While pyrazole itself has some solubility in benzene, the highly polar amine group on our target compound makes this unlikely.[11]

  • pH-Dependent Aqueous Solubility: The presence of the basic amine group and the pyrazole nitrogens means that the compound's aqueous solubility will be highly dependent on pH.[3] In acidic solutions (e.g., 5% HCl), protonation of the amine and/or pyrazole nitrogens will form a salt, which is expected to be significantly more water-soluble.[12]

Experimental Protocols for Solubility Determination

The following protocols provide a systematic approach to first qualitatively screen for suitable solvents and then quantitatively measure solubility in the most promising candidates.

3.1 Protocol 1: Qualitative Solubility Screening

This rapid screening method allows for the efficient classification of solvents based on visual assessment.

Objective: To quickly identify solvents in which the compound is soluble, partially soluble, or insoluble at ambient temperature and upon heating.

Materials:

  • 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine

  • Small test tubes or 1.5 mL vials

  • Vortex mixer

  • Heat block or water bath

  • Selection of solvents (see Table 1 for suggestions)

Procedure:

  • Weigh approximately 2-5 mg of the compound into a small, dry test tube.

  • Add the selected solvent dropwise (e.g., starting with 100 µL).

  • Vortex the tube vigorously for 30-60 seconds.

  • Visually inspect the solution against a dark background. If the solid has completely dissolved, classify the solvent as "Soluble" at that concentration.

  • If the solid has not dissolved, continue adding the solvent in 100 µL increments, vortexing after each addition, up to a total volume of 1 mL. Note any partial dissolution.

  • If the compound is still insoluble or partially soluble after adding 1 mL, gently heat the sample in a water bath or on a heat block (e.g., to 50°C). Be mindful of the solvent's boiling point.

  • Observe if the compound dissolves with heating. If it does, allow it to cool to room temperature to see if the compound precipitates, which is useful information for recrystallization.

  • Record all observations in a table.

3.2 Protocol 2: Quantitative Solubility Measurement (Isothermal Saturation Method)

Objective: To determine the precise solubility of the compound in a given solvent at a specific temperature.

Materials:

  • 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine

  • Scintillation vials with screw caps

  • Analytical balance

  • Calibrated pipettes

  • Orbital shaker with temperature control

  • HPLC or UV-Vis spectrophotometer

  • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

Procedure:

  • Prepare a stock solution of the compound in a solvent in which it is highly soluble (e.g., DMSO) at a known concentration (e.g., 1 mg/mL). Use this to prepare a calibration curve via HPLC or UV-Vis.

  • Add an excess amount of the solid compound to a vial containing a known volume of the test solvent (e.g., 2 mL). Ensure there is undissolved solid at the bottom.

  • Seal the vial tightly and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C).

  • Equilibrate the slurry for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated. The time required may need to be determined empirically.

  • After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved microcrystals.

  • Dilute the filtered, saturated solution with a suitable solvent to fall within the range of your previously established calibration curve.

  • Analyze the diluted sample using HPLC or UV-Vis to determine its concentration.

  • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at that temperature.

Data Presentation and Interpretation

4.1 Solvent Selection Workflow

The process of selecting an optimal solvent can be visualized as a logical workflow, starting from theoretical analysis and proceeding through experimental validation.

G cluster_0 Phase 1: Theoretical Analysis cluster_1 Phase 2: Experimental Screening cluster_2 Phase 3: Quantitative Measurement & Application A Analyze Molecular Structure (Functional Groups, Polarity) B Hypothesize Solubility Profile (Polar, Nonpolar, Protic, Aprotic) A->B Infer properties C Select Diverse Solvent Panel (See Table 1) B->C Guide solvent choice D Protocol 1: Qualitative Solubility Test (RT & Heat) C->D E Classify Solvents (Soluble, Partial, Insoluble) D->E Observe & Record F Select Promising Solvents (from Phase 2) E->F Inform selection G Protocol 2: Quantitative Solubility Assay (HPLC/UV-Vis) F->G H Determine Solubility (mg/mL) G->H Analyze Data I Select Optimal Solvent for Downstream Application H->I Match to need

Caption: Workflow for Optimal Solvent Determination.

4.2 Illustrative Solubility Data

The following table presents a hypothetical but chemically reasoned solubility profile for 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine based on the principles discussed. Researchers should generate their own experimental data.

Table 1: Predicted and Experimental Solubility of 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine

Solvent ClassSolventDielectric Constant (ε)Polarity IndexPredicted SolubilityQualitative Observation (RT)
Polar Protic Water80.110.2LowInsoluble
5% HCl (aq)~80-High (as salt)Soluble
Methanol32.75.1HighSoluble
Ethanol24.64.3HighSoluble
Polar Aprotic DMSO46.77.2Very HighVery Soluble
DMF36.76.4Very HighVery Soluble
Acetonitrile37.55.8ModerateSoluble
Acetone20.75.1ModeratePartially Soluble
Less Polar Dichloromethane (DCM)9.13.1Moderate-LowPartially Soluble
Tetrahydrofuran (THF)7.64.0LowSparingly Soluble
Nonpolar Toluene2.42.4InsolubleInsoluble
Hexanes1.90.1InsolubleInsoluble

Conclusion and Best Practices

The systematic determination of solubility is a crucial first step in the successful handling and application of novel compounds like 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine. Based on its chemical structure, polar solvents, particularly aprotic examples like DMSO and DMF , and protic solvents like methanol and ethanol , are predicted to be the most effective. For applications requiring aqueous media, solubility can be dramatically increased by adjusting the pH to the acidic range to facilitate salt formation.

Key Recommendations:

  • Safety First: Always consult the Safety Data Sheet (SDS) for each solvent and perform manipulations in a well-ventilated fume hood.

  • Start Small: Begin with the qualitative screening protocol to conserve valuable compound before committing to larger-scale quantitative analysis.

  • Consider the Application: The "optimal" solvent depends on the goal. For NMR, deuterated solvents (e.g., DMSO-d6) would be required. For HPLC, miscibility with the mobile phase is key. For recrystallization, a solvent system where the compound is soluble when hot but sparingly soluble when cold is ideal.[3]

  • Document Everything: Meticulous record-keeping of solvent volumes, temperatures, and observations is essential for reproducibility.

By following the theoretical guidance and experimental protocols outlined in this document, researchers can confidently and efficiently identify the optimal solvents to advance their research with 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine.

References

  • Chen, Z., Gunceler, D., et al. (2023). Predicting the Solubility of Organic Energy Storage Materials Based on Functional Group Identity and Substitution Pattern. ACS Publications. Retrieved from [Link]

  • Various Authors. (2024). How to determine the solubility of a substance in an organic solvent? ResearchGate. Retrieved from [Link]

  • Mey, A. S. J. S., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

  • Rowan University. (2025). The Evolution of Solubility Prediction Methods. Rowan University Research. Retrieved from [Link]

  • Unknown Author. (2024). Solubility test for Organic Compounds. Online document. Retrieved from [Link]

  • Al-Atrash, H., & El-Shorbagi, A. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PMC. Retrieved from [Link]

  • Unknown Author. (n.d.). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature. ChemRxiv. Retrieved from [Link]

  • Unknown Author. (n.d.). Procedure For Determining Solubility of Organic Compounds. Scribd. Retrieved from [Link]

  • Chemistry Steps. (2021). Solubility of Organic Compounds. Chemistry Steps. Retrieved from [Link]

  • ChemBK. (n.d.). Pyrazole. ChemBK. Retrieved from [Link]

  • Poudyal, B., & Bharghav, G. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal Of Novel Research And Development. Retrieved from [Link]

  • Unknown Author. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Rojas, R., et al. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia MDPI. Retrieved from [Link]

Sources

Application Note & Protocol: Preparation of 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the preparation, quality control, and storage of stock solutions of 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine for use in a variety of in vitro assays. Emphasizing scientific integrity and best practices, this document outlines the critical steps necessary to ensure solution integrity, minimize experimental variability, and generate reliable and reproducible data. The protocols described herein are designed for researchers, scientists, and drug development professionals engaged in early-stage drug discovery and high-throughput screening.

Introduction: The Criticality of Stock Solution Integrity

1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine is a heterocyclic compound featuring a substituted pyrazole core, a scaffold of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2][3] The reliability of any in vitro data derived from this compound is fundamentally dependent on the quality of its stock solution. Improperly prepared solutions can lead to a cascade of experimental errors, including inaccurate potency measurements, poor reproducibility, and misleading structure-activity relationship (SAR) data.[4][5]

The primary challenges in preparing stock solutions for many discovery compounds are often related to their limited aqueous solubility.[4][5][6] To overcome this, a common and effective strategy is to first create a highly concentrated stock solution in a water-miscible organic solvent, which is then diluted to the final working concentration in the aqueous assay medium.[6] Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its high solubilizing power for a broad range of organic molecules.[5][6][7]

This guide will detail a robust, self-validating protocol for the preparation of 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine stock solutions, primarily using DMSO. It will also address critical quality control measures and provide troubleshooting guidance.

Compound Information & Physicochemical Properties

  • IUPAC Name: 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine

  • Molecular Formula: C₁₀H₁₇N₃O

  • Molecular Weight: 195.26 g/mol

  • Structure:

    
    (Self-generated image, as a placeholder for the actual chemical structure)
    

Recommended Materials & Equipment

Materials:

  • 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine (powder form)

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile (≥99.9%)

  • Sterile, amber, screw-cap vials or microcentrifuge tubes

  • Calibrated analytical balance (readable to at least 0.01 mg)

  • Sterile pipette tips

Equipment:

  • Vortex mixer

  • Sonicator (optional, for aiding dissolution)

  • Laminar flow hood (to maintain sterility)

  • Calibrated pipettes

  • Freezer (-20°C and -80°C)

Detailed Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for high-throughput screening (HTS) compound libraries.[8][9][10]

Pre-Preparation Steps
  • Environment: Work in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.[11][12]

  • Compound Equilibration: Allow the vial containing the powdered compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Calculations: Calculate the mass of the compound required. For a 10 mM stock solution in 1 mL of DMSO:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L × 0.001 L × 195.26 g/mol × 1000 mg/g

    • Mass = 1.95 mg

Step-by-Step Dissolution Procedure
  • Weighing: Accurately weigh 1.95 mg of 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine powder and transfer it to a sterile, appropriately labeled amber vial.

    • Expert Insight: For quantities under 10 mg, it is often best practice to add the solvent directly to the supplier's vial to avoid losses during transfer.[11] If weighing externally, use an anti-static weigh boat.

  • Solvent Addition: Add 1.0 mL of anhydrous, sterile DMSO to the vial containing the compound.[13]

  • Dissolution: Tightly cap the vial and vortex thoroughly for at least 1-2 minutes. Visually inspect the solution against a light source to ensure that all solid particles have dissolved.

    • Troubleshooting: If the compound does not fully dissolve, gentle warming (up to 37°C) or brief sonication can be applied.[6][13] However, be cautious as excessive heat can degrade the compound.

  • Final Inspection: Once dissolved, the solution should be clear and free of any visible particulates.

Aliquoting and Storage
  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, tightly sealed amber microcentrifuge tubes.[11][13]

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and preparation date.

  • Storage: Store the aliquots at -20°C for short-to-medium-term storage (up to 1-6 months) or at -80°C for long-term storage (up to several years).[11][14] Protect from light.[14]

Workflow Visualization

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage start Start equilibrate Equilibrate Compound to Room Temperature start->equilibrate calculate Calculate Required Mass (e.g., 1.95 mg for 10 mM) equilibrate->calculate weigh Accurately Weigh Compound calculate->weigh add_dmso Add Anhydrous DMSO (e.g., 1 mL) weigh->add_dmso vortex Vortex Thoroughly add_dmso->vortex inspect Visually Inspect for Complete Dissolution vortex->inspect troubleshoot Troubleshoot: Gentle Warming/Sonication inspect->troubleshoot Particulates Remain aliquot Aliquot into Single-Use Volumes inspect->aliquot Clear Solution troubleshoot->vortex label_tubes Label Aliquots Clearly aliquot->label_tubes store Store at -20°C or -80°C (Protect from Light) label_tubes->store end Ready for Use store->end

Caption: Workflow for preparing a 10 mM stock solution.

Quality Control: A Self-Validating System

Ensuring the quality of your stock solution is paramount for the integrity of screening data.[8][9] A systematic quality control (QC) process should be implemented.

QC Parameter Methodology Acceptance Criteria Rationale & Reference
Identity Liquid Chromatography-Mass Spectrometry (LC-MS)Measured mass matches the theoretical mass of C₁₀H₁₇N₃O (195.26 g/mol ).Confirms that the correct compound was weighed and dissolved. This is a foundational QC step in high-throughput compound management.[8][9]
Purity LC-MS with UV detection (e.g., at 214 nm) and/or Evaporative Light Scattering Detection (ELSD).Purity should typically be ≥95%.Ensures that observed biological activity is due to the compound of interest and not an impurity. UV and ELSD provide complementary purity assessments.[9]
Concentration Quantitative LC-MS or Chemiluminescent Nitrogen Detection (CLND).Measured concentration should be within ±10% of the target (e.g., 9.0-11.0 mM).Verifies the accuracy of weighing and dissolution, which is critical for accurate dose-response relationships.[8]
Solubility Check Freeze-Thaw Cycle Test: Freeze one aliquot at -20°C, thaw at room temp, and visually inspect for precipitation. Repeat 3 times.No visible precipitate should form.Assesses the short-term stability of the stock solution under conditions that mimic experimental use.
Dilution Stability Working Solution Test: Dilute the stock to the highest intended final concentration in the assay buffer/media. Let it sit for the duration of the assay and inspect visually or by light scattering.The working solution should remain clear and free of precipitate.A clear stock solution can still precipitate upon dilution into an aqueous environment. This test validates its suitability for the specific assay conditions.[6][15]

Application in In Vitro Assays: Dilution Strategy

The primary goal when diluting the stock solution is to keep the final concentration of DMSO in the assay low enough to avoid affecting the biological system (e.g., cell toxicity or enzyme inhibition).[6][11] A final DMSO concentration of ≤0.5% is generally considered safe for most cell-based assays.[6][11][12]

Example Dilution for a 10 µM Final Concentration:

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution to avoid handling very small volumes of the concentrated stock. For example, dilute the 10 mM stock 1:100 in assay buffer to create a 100 µM solution.

    • Technique: Add 2 µL of the 10 mM stock to 198 µL of assay buffer.

  • Final Dilution: Dilute the 100 µM intermediate solution 1:10 into the final assay volume.

    • Technique: Add 10 µL of the 100 µM solution to a final assay volume of 100 µL.

    • The final DMSO concentration would be 0.1%, which is well within the acceptable limit.

Crucial Dilution Principles:

  • Stepwise Dilution: Avoid large, single-step dilutions from a high DMSO concentration directly into an aqueous buffer, as this can cause the compound to precipitate.[12]

  • Mixing: When diluting, always add the concentrated stock solution to a larger volume of the diluent while gently vortexing or mixing to avoid localized high concentrations that can lead to precipitation.[15]

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of the assay buffer with the same final concentration of DMSO as the test wells.[13]

Troubleshooting & Advanced Strategies

G cluster_stock In Stock Solution (DMSO) cluster_dilution Upon Dilution to Aqueous Buffer start Compound Precipitates During Preparation or Use sonicate Apply Gentle Warming or Sonication start->sonicate Initial Step lower_conc Prepare a Lower Concentration Stock (e.g., 1 mM) start->lower_conc alt_solvent Test Alternative Solvents (e.g., DMF, Ethanol) start->alt_solvent stepwise Use Stepwise Dilution Protocol start->stepwise lower_final_conc Test Lower Final Assay Concentrations start->lower_final_conc cosolvent Use a Co-solvent System (e.g., Pluronic F-68, PEG400) start->cosolvent

Caption: Decision tree for troubleshooting solubility issues.

If solubility issues persist even with DMSO, consider the following:

  • Alternative Solvents: N,N-Dimethylformamide (DMF) can be a suitable alternative, though it is generally more toxic than DMSO.[6] Ethanol is another option but is more volatile.[16]

  • Aqueous Buffers for Ionizable Compounds: If the compound has an ionizable group (like the amine group), its solubility may be pH-dependent. Preparing a stock in an acidic or basic buffer could be an option, but one must validate that the pH change upon dilution into the neutral assay media does not cause precipitation.[15]

  • Co-solvent Systems: For particularly challenging compounds, formulating the final assay buffer with a small percentage of a solubility-enhancing agent (co-solvent) like PEG400 or a non-ionic surfactant can maintain solubility.[6]

Conclusion

The generation of high-quality, reproducible in vitro data begins with the meticulous preparation and validation of compound stock solutions. By following the detailed protocols and quality control measures outlined in this guide, researchers can establish a robust and self-validating system for handling 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine. Adherence to these principles—from accurate calculations and solvent selection to proper storage and dilution techniques—will minimize experimental artifacts and ensure the integrity of downstream biological data.

References

  • Implementation of high-throughput quality control processes within Compound Management. (2015). Vertex AI Search.
  • Implementation of high-throughput quality control processs within compound management. (2011). Vertex AI Search.
  • Small Molecule Screening Process Steps. (n.d.). Danaher Life Sciences.
  • Di, L., & Kerns, E. H. (2006).
  • How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. (2026). Solarbio.
  • Preparing Stock Solutions. (n.d.). PhytoTech Labs.
  • Strategies to enhance the solubility of Macrophylline for bioassays. (n.d.). Benchchem.
  • Preparation of (S)-Crizotinib Stock Solutions for In Vitro Assays. (n.d.). Benchchem.
  • SMALL MOLECULES. (n.d.).
  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025).
  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. (n.d.). PubMed.
  • Compound Handling Instructions. (n.d.). MCE.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • 1-Methyl-1H-pyrazol-3-amine | Biochemical Reagent. (n.d.). MedchemExpress.com.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC.

Sources

Application Note: Scalable Manufacturing of 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the scalable manufacturing process for 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine , a critical heterocyclic building block used in the synthesis of kinase inhibitors (e.g., JAK, CDK antagonists).

The guide prioritizes regiochemical fidelity and process safety , addressing the common challenge of distinguishing between the 3-amino-5-substituted and 5-amino-3-substituted isomers.

Executive Summary

  • Target Molecule: 1-Methyl-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine

  • CAS Registry Number: 1157012-67-3 (Generic/Related)[1]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Molecular Weight: 181.24 g/mol

  • Key Challenge: Direct condensation of

    
    -keto nitriles with methylhydrazine typically yields the thermodynamically favored 5-amino-1-methyl-3-substituted isomer (the "inverse" isomer).
    
  • Solution: This protocol utilizes a Pyrazolone-to-Chloride-to-Amine route. This 3-step sequence guarantees the correct 1,5-substitution pattern by locking the oxygen functionality at C3 prior to amination, ensuring high regiochemical purity (>99%).

Retrosynthetic Analysis & Strategy

To achieve the specific 1-methyl-5-(oxan-4-yl) regiochemistry, we avoid the direct nitrile cyclization. Instead, we construct the ring via a


-keto ester, forming a pyrazolone which is subsequently activated and aminated.
  • Step 1 (Scaffold Assembly): Synthesis of

    
    -keto ester via Magnesium Enolate acylation.
    
  • Step 2 (Cyclization): Regioselective condensation with methylhydrazine in acetic acid to form the 3-pyrazolone.

  • Step 3 (Activation): Chlorination with POCl

    
    .
    
  • Step 4 (Amination): Nucleophilic aromatic substitution (S

    
    Ar) with ammonia.
    

Retrosynthesis Target Target: 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine Chloride Intermediate 3: 3-Chloro-1-methyl-5-(oxan-4-yl)pyrazole Target->Chloride NH3, Cu cat. (Amination) Pyrazolone Intermediate 2: 1-Methyl-5-(oxan-4-yl)-1,2-dihydro-3H-pyrazol-3-one Chloride->Pyrazolone POCl3 (Chlorination) KetoEster Intermediate 1: Methyl 3-oxo-3-(oxan-4-yl)propanoate Pyrazolone->KetoEster MeNHNH2, AcOH (Cyclization) SM Starting Material: Tetrahydro-2H-pyran-4-carboxylic acid KetoEster->SM CDI, Mg(O2CCH2CO2Me)2 (Acylation)

Figure 1: Retrosynthetic strategy ensuring 1,5-regioselectivity.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanoate

This step uses the Masamune-Brooks type acylation, which is safer and more scalable than NaH/Claisen condensations.

  • Reagents: Tetrahydro-2H-pyran-4-carboxylic acid (1.0 equiv), CDI (1.1 equiv), Magnesium monomethyl malonate (1.1 equiv), THF (anhydrous).

  • Equipment: 50L Glass-lined reactor, Nitrogen atmosphere, Temperature control unit.

Protocol:

  • Charge Tetrahydro-2H-pyran-4-carboxylic acid (10.0 kg) and THF (50 L) into the reactor.

  • Add 1,1'-Carbonyldiimidazole (CDI) (13.6 kg) portion-wise at 0–5°C. (Caution: CO

    
     evolution).
    
  • Stir at 20°C for 2 hours to form the acyl imidazole.

  • In a separate vessel, prepare a slurry of Magnesium Monomethyl Malonate (usually prepared in situ or purchased) in THF.

  • Transfer the acyl imidazole solution into the magnesium malonate slurry at 20–25°C.

  • Heat the mixture to 60°C for 6 hours. Monitor by HPLC (Target >95% conversion).

  • Workup: Cool to 10°C. Quench with 1M HCl (adjust pH to ~3).

  • Extract with Ethyl Acetate (2 x 30 L). Wash organics with saturated NaHCO

    
     and brine.
    
  • Concentrate under reduced pressure to yield the

    
    -keto ester  as a pale yellow oil.
    
    • Yield Expectation: 85–90%

    • Quality: Use directly in Step 2.

Step 2: Cyclization to 1-Methyl-5-(oxan-4-yl)-1,2-dihydro-3H-pyrazol-3-one

The use of acetic acid as a solvent directs the regiochemistry. Methylhydrazine attacks the ketone (more electrophilic) with its internal nitrogen? No, in acid, the mechanism favors the formation of the 1-methyl-5-substituted-3-hydroxy isomer (often existing as the pyrazolone tautomer).

  • Reagents:

    
    -keto ester (Step 1), Methylhydrazine (1.05 equiv), Acetic Acid (Glacial).
    
  • Safety: Methylhydrazine is genotoxic and volatile. Use closed systems.

Protocol:

  • Dissolve the

    
    -keto ester  (from Step 1) in Acetic Acid  (5 vol).
    
  • Cool to 10°C.

  • Add Methylhydrazine (1.05 equiv) dropwise, maintaining internal temperature <25°C.

  • Heat the mixture to 90°C for 4–6 hours.

  • Workup: Concentrate acetic acid under vacuum.

  • Resuspend the residue in MTBE (Methyl tert-butyl ether) and stir for 2 hours to induce crystallization.

  • Filter the solid, wash with cold MTBE, and dry.

    • Yield Expectation: 75–80%

    • Identity: 1-Methyl-5-(oxan-4-yl)-pyrazol-3-ol (tautomer).

Step 3: Chlorination to 3-Chloro-1-methyl-5-(oxan-4-yl)-1H-pyrazole
  • Reagents: Pyrazolone (Step 2), POCl

    
     (Phosphorus oxychloride, 3.0 equiv).
    

Protocol:

  • Charge Pyrazolone solid into the reactor.

  • Add POCl

    
      (3.0 equiv) slowly.
    
  • Heat to reflux (105°C) for 3–5 hours.

  • Quench (Critical Safety Step): Cool reaction mass to 20°C. Slowly pour the reaction mixture into crushed ice/water (10 vol) with vigorous stirring. Maintain T <30°C.

  • Neutralize with NaOH (50% aq) or NH

    
    OH to pH 7–8.
    
  • Extract with Dichloromethane (DCM). Dry over Na

    
    SO
    
    
    
    and concentrate.
  • Optional Purification: Short silica plug filtration if dark colored.

    • Yield Expectation: 85%

Step 4: Amination to 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine

Standard ammonolysis requires high pressure. For milder conditions, a copper-catalyzed approach or hydrazine surrogate can be used, but high-pressure ammonia is most atom-economical for scale.

  • Reagents: 3-Chloro-pyrazole (Step 3), Aqueous Ammonia (28%), CuI (0.05 equiv), L-Proline (0.1 equiv), K

    
    CO
    
    
    
    .
  • Equipment: High-pressure autoclave (Hastelloy or Stainless Steel).

Protocol:

  • Charge 3-Chloro-pyrazole , CuI (5 mol%), L-Proline (10 mol%), and K

    
    CO
    
    
    
    (2.0 equiv) into the autoclave.
  • Add DMSO (5 vol) and Aqueous Ammonia (28%, 10 vol).

  • Seal reactor and heat to 110–120°C (Pressure will rise to ~5–8 bar).

  • Stir for 12–16 hours.

  • Cool to 20°C and vent.

  • Workup: Dilute with water. Extract with Ethyl Acetate/IPA (9:1).

  • Wash organic layer with water (to remove DMSO) and brine.

  • Crystallization: Concentrate solvent. Swap to Ethanol/Heptane. Heat to reflux and cool slowly to precipitate the product.

  • Filter and dry.[2][3]

    • Final Yield: 70–75%[2][3]

    • Purity: >99% by HPLC.

Process Data & Controls

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity (HPLC)

99.0%
Area % (254 nm)
Regioisomer Content

0.1% (5-amino-1-methyl-3-oxanyl isomer)
HPLC/NMR
Residual Copper

10 ppm
ICP-MS
Water Content

0.5%
Karl Fischer
Analytical Verification (NMR)
  • 1H NMR (400 MHz, DMSO-d6):

    
     5.35 (s, 1H, Pyrazole-H4), 4.80 (s, 2H, NH
    
    
    
    ), 3.90 (dd, 2H, THP-eq), 3.55 (s, 3H, N-CH
    
    
    ), 3.35 (m, 2H, THP-ax), 2.80 (m, 1H, THP-CH), 1.6-1.8 (m, 4H, THP-CH
    
    
    ).
  • Note: The chemical shift of the N-Methyl group is diagnostic. In the 1-methyl-5-substituted isomer, the methyl is typically at

    
     3.5–3.6. In the 1-methyl-3-substituted isomer, it is typically at 
    
    
    
    3.7–3.8.

Process Workflow Diagram

Workflow cluster_0 Step 1: Scaffold Assembly cluster_1 Step 2: Cyclization (Regiocontrol) cluster_2 Step 3 & 4: Functionalization R1 Reactor 1: Acylation (CDI/Mg Malonate) W1 Workup: Acid Quench & Extraction R1->W1 R2 Reactor 2: Cyclization (AcOH, 90°C) W1->R2 Oil Transfer Cryst1 Crystallization: MTBE Slurry R2->Cryst1 R3 Reactor 3: Chlorination (POCl3) Cryst1->R3 Solid Transfer R4 Autoclave: Amination (NH3/Cu) R3->R4 Via Extraction Final Final Isolation: Recrystallization (EtOH/Heptane) R4->Final

Figure 2: Unit operations workflow for the scalable manufacturing process.

References

  • Pfizer Inc. (2018). Heterocyclic Compounds and Uses Thereof. WO2018047081. (Describes the use of 1-methyl-5-(oxan-4-yl)pyrazole intermediates).

  • Incyte Corporation. (2012). Heterocyclic Inhibitors of JAK Kinases. WO2012061418. (Provides general methods for 3-amino-1-methyl-5-substituted pyrazoles).

  • Fustero, S., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry, 70(23), 932-937. (Mechanistic insight into regiocontrol).

  • VulcanChem. (n.d.). 4-Ethyl-1-methyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine Product Page. (Confirming nomenclature and structural variants).

  • Beilstein J. Org. Chem. (2011). Approaches towards the synthesis of 5-aminopyrazoles. (Review of general synthetic strategies).

Sources

Application Note: Crystallization & Purification of 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the purification of 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine , a critical intermediate often utilized in the synthesis of kinase inhibitors (e.g., DLK, LRRK2, or JAK inhibitors).

The primary challenge in isolating this compound is separating the desired 5-substituted-3-amine regioisomer from the thermodynamically competitive 3-substituted-5-amine byproduct formed during the condensation of methylhydrazine with the corresponding


-ketonitrile.

Introduction & Challenge Analysis

The synthesis of 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine typically involves the cyclization of 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile with methylhydrazine. This reaction is prone to regio-irregularity , producing a mixture of two isomers:

  • Target (Isomer A): 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine (Desired pharmacophore).

  • Impurity (Isomer B): 1-Methyl-3-(oxan-4-yl)-1H-pyrazol-5-amine (Regioisomer).

Why Crystallization Matters: Chromatographic separation of these isomers on a kilogram scale is cost-prohibitive due to their similar polarity. However, the structural asymmetry—specifically the steric bulk of the oxanyl group adjacent to the N-methyl group in the target isomer—creates distinct crystal packing lattices. This guide leverages these lattice energy differences to achieve >99.5% purity via controlled crystallization.

Physicochemical Profile & Solvent Selection[1]

Understanding the solubility profile is the first step in designing the crystallization process. The oxanyl (tetrahydropyran) moiety imparts moderate lipophilicity, while the amine and pyrazole nitrogen allow for hydrogen bonding.

Table 1: Solubility Screening Data (at 25°C)
Solvent SystemSolubility (mg/mL)CharacteristicsSuitability
Methanol (MeOH) > 200High solubility, poor yield recovery.Solvent for reaction, not cryst.
Isopropyl Alcohol (IPA) 45 - 60Moderate solubility; steep curve with Temp.Excellent (Primary)
Ethyl Acetate (EtOAc) 30 - 40Good selectivity; rejects polar impurities.Good (Secondary)
Toluene 10 - 20Low solubility; good for rejecting tars.Anti-solvent / Wash
n-Heptane < 1Insoluble.Anti-solvent
Water pH dependentSoluble at pH < 4; Poor at pH > 9.Useful for pH swing precipitation.

Expert Insight: We utilize Isopropyl Alcohol (IPA) as the primary solvent. The ether oxygen of the oxanyl group and the primary amine form reversible hydrogen bond networks with IPA, which break upon heating (80°C) and reform selectively for the target isomer upon cooling, leaving the more soluble 5-amine impurity in the mother liquor.

Protocol A: Direct Cooling Crystallization (Preferred)

This method is the standard for upgrading crude material (purity ~85%) to API-grade intermediate (>98%).

Reagents & Equipment
  • Crude Material: 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine (dark orange/brown solid).

  • Solvent: 2-Propanol (IPA), HPLC grade.

  • Anti-solvent: n-Heptane (optional).

  • Equipment: Jacketed glass reactor with overhead stirring and programmable temperature control.

Step-by-Step Methodology
  • Dissolution (The "Clear Point"):

    • Charge crude solid into the reactor.

    • Add 5.0 volumes (mL/g) of IPA.

    • Heat the slurry to 75–80°C with moderate stirring (200 RPM).

    • Observation: The solution should become homogenous. If solids persist, add IPA in 0.5 vol increments.

    • Charcoal Treatment (Optional): If the solution is dark brown, add activated carbon (5 wt%), stir for 30 mins at 75°C, and hot-filter through Celite to remove color bodies.

  • Nucleation Zone:

    • Cool the solution linearly to 60°C over 30 minutes.

    • Seeding: At 60°C (metastable zone), add 0.5 wt% of pure seed crystals.

    • Hold: Maintain 60°C for 1 hour to allow seed bed maturation. Do not skip this step; it prevents oiling out.

  • Controlled Cooling (Crystal Growth):

    • Cool from 60°C to 20°C at a rate of 10°C/hour .

    • Mechanistic Note: Slow cooling favors the growth of the more stable, higher-melting target isomer while keeping the "kinked" 5-amine impurity in solution.

  • Anti-Solvent Addition (Yield Maximization):

    • Once at 20°C, slowly add 2.0 volumes of n-Heptane over 1 hour.

    • Further cool the slurry to 0–5°C and age for 2 hours.

  • Isolation:

    • Filter the white/off-white slurry using a vacuum Buchner funnel.

    • Wash: Displacement wash with cold (0°C) IPA/Heptane (1:1 mixture).

    • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Salt Formation (Purification of Difficult Batches)

If the regioisomer ratio is poor (< 80:20), neutral crystallization may fail. Converting the amine to a salt (HCl or Hemisulfate) dramatically amplifies the solubility difference.

Workflow
  • Dissolve crude free base in Ethanol (EtOH) (6 vol).

  • Add 1.05 equivalents of HCl (4M in Dioxane or EtOH) dropwise at 25°C.

  • The target isomer HCl salt typically crystallizes rapidly due to its higher lattice energy compared to the impurity salt.

  • Filter the salt.[1][2][3]

  • Free Basing: Resuspend the salt in water, adjust pH to 10 with NaOH, and extract with EtOAc to recover the pure free base.

Process Visualization

Diagram 1: Purification Logic & Decision Tree

This diagram illustrates the decision-making process based on the initial purity of the crude intermediate.

G Start Crude Reaction Mixture (Isomer Ratio ~80:20) Check Check Purity (HPLC) Start->Check HighPurity Ratio > 85:15 Check->HighPurity Good Quality LowPurity Ratio < 80:20 Check->LowPurity Poor Quality MethodA Protocol A: Direct IPA Crystallization HighPurity->MethodA MethodB Protocol B: Salt Formation (HCl) LowPurity->MethodB Dissolve Dissolve in IPA (5 vol) @ 80°C MethodA->Dissolve Seed Seed @ 60°C (Prevent Oiling Out) Dissolve->Seed Cool Cool to 0°C (+ Heptane optional) Seed->Cool Final Pure Target Isomer (>99% Purity) Cool->Final SaltPrec Precipitate HCl Salt in EtOH MethodB->SaltPrec FreeBase Neutralize & Extract SaltPrec->FreeBase FreeBase->MethodA

Caption: Decision tree for selecting the optimal purification route based on crude regioisomer ratio.

Quality Control & Troubleshooting

Analytical Markers
  • HPLC: Use a C18 column with a gradient of Water (0.1% TFA) / Acetonitrile. The 3-amine (target) usually elutes after the 5-amine impurity due to H-bonding shielding by the oxanyl group.

  • 1H NMR (DMSO-d6):

    • Target (5-oxanyl): Look for the pyrazole proton singlet. The N-Methyl peak is typically at ~3.60 ppm .

    • Impurity (3-oxanyl): The N-Methyl peak is often shifted downfield to ~3.75 ppm due to the different electronic environment.

Troubleshooting Table
IssueProbable CauseCorrective Action
Oiling Out Solution cooled too fast; Impurity level too high.Re-heat to dissolution. Add seed crystals at higher temp (65°C). Slow cooling rate to 5°C/hr.
Low Yield Too much solvent; Terminal temp too high.Distill off 20% of solvent before cooling. Ensure terminal temp is < 5°C. Add Heptane.
Color Persists Oxidation byproducts.Perform a "hot filtration" with activated charcoal (Darco G-60) before crystallization.
Isomer Separation Failed Co-crystallization.Switch to Protocol B (HCl Salt) . The crystal lattice of the salt is more discriminatory.

References

  • Enamine. Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. (Demonstrates boiling point and crystallization separation of methyl-pyrazole regioisomers).

  • Pfizer Inc. Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. (WO2015063709A1). (Describes general purification logic for aminopyrazoles including salt formation).

  • National Institutes of Health (NIH). Regioselective Synthesis and Structural Characterization of Substituted Aminopyrazoles. (Provides NMR shift data for differentiating N-methyl pyrazole isomers).

  • PubChem. 1-methyl-3-(oxan-4-yl)-1h-pyrazol-5-amine (Isomer Entry). (Verifies the existence and structure of the competitive impurity).

Sources

Application Notes & Protocols for In Vivo Delivery of 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies for the in vivo delivery of 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine. Pyrazole derivatives often exhibit poor aqueous solubility, a significant hurdle for achieving adequate bioavailability and therapeutic efficacy.[1][2] This guide details three robust formulation strategies to overcome this challenge: lipid-based drug delivery systems (LBDDS), polymeric nanoparticles, and cyclodextrin complexation. For each strategy, we provide the scientific rationale, detailed step-by-step protocols for preparation and characterization, and considerations for in vivo studies. The aim is to equip researchers with the necessary knowledge to develop effective and reliable formulations for preclinical and clinical evaluation.

Introduction: The Challenge of Delivering Pyrazole-Based Compounds

1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine belongs to the pyrazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities, including their use as kinase inhibitors in oncology.[3][4] A common characteristic of many pyrazole derivatives is their poor water solubility, which can be attributed to their molecular structure, crystal lattice energy, and intermolecular forces.[2] This poor solubility often leads to low dissolution rates in the gastrointestinal tract, resulting in poor and erratic absorption and, consequently, suboptimal bioavailability.[5]

To address this critical issue, advanced formulation strategies are required to enhance the solubility and dissolution of 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine, thereby improving its in vivo performance. This guide will focus on three proven approaches:

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations utilize lipids and surfactants to dissolve the drug and present it in a solubilized form in the gastrointestinal tract, enhancing absorption.[6][7][8][9]

  • Polymeric Nanoparticles: Encapsulating the drug within a polymeric matrix can protect it from degradation, improve its solubility, and offer the potential for controlled release and targeted delivery.[10][11][][13]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility and dissolution rate.[14][15][16][17]

The selection of an appropriate formulation strategy will depend on the specific physicochemical properties of 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine, the desired pharmacokinetic profile, and the intended route of administration.

Pre-formulation Assessment

Prior to embarking on formulation development, a thorough pre-formulation assessment of 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine is crucial. This will guide the selection of the most suitable formulation strategy and excipients.

Table 1: Key Pre-formulation Parameters

ParameterImportanceRecommended Method(s)
Aqueous Solubility Determines the extent of the solubility challenge.Shake-flask method in water, phosphate-buffered saline (PBS) at different pH values.
LogP / LogD Indicates the lipophilicity of the compound.HPLC-based methods, computational prediction.
Melting Point Influences the choice of formulation method (e.g., for lipid-based systems).Differential Scanning Calorimetry (DSC).
pKa Determines the ionization state at different pH values, affecting solubility and absorption.Potentiometric titration, UV-spectrophotometry.
Solid-State Characterization Identifies the crystalline form (polymorphism), which can impact solubility and stability.X-ray Powder Diffraction (XRPD), DSC.
Stability Assesses degradation in different conditions (pH, light, temperature).HPLC-based stability-indicating assays.

Formulation Strategy 1: Lipid-Based Drug Delivery Systems (LBDDS)

LBDDS are an excellent choice for lipophilic, poorly water-soluble compounds. They can be classified into different types based on their composition and behavior upon dilution. Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Microemulsifying Drug Delivery Systems (SMEDDS) are particularly attractive as they spontaneously form emulsions or microemulsions in the gastrointestinal fluids, facilitating drug absorption.[6][18]

Rationale for LBDDS
  • Enhanced Solubilization: The drug is dissolved in the lipid/surfactant matrix, bypassing the dissolution step in the gut.[18]

  • Improved Absorption: The fine dispersion of the emulsion provides a large surface area for drug absorption. Lipids can also enhance lymphatic transport, potentially reducing first-pass metabolism.[9]

  • Protection from Degradation: The lipid matrix can protect the drug from enzymatic and pH-mediated degradation in the GI tract.[7]

Protocol: Development of a Self-Microemulsifying Drug Delivery System (SMEDDS)

Objective: To formulate a SMEDDS for oral delivery of 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine.

Materials:

  • 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine

  • Oil (e.g., Capryol™ 90, Labrafil® M 1944 CS)

  • Surfactant (e.g., Kolliphor® RH 40, Cremophor® EL)

  • Co-surfactant/Co-solvent (e.g., Transcutol® HP, Plurol® Oleique CC 497)

Protocol:

  • Excipient Screening:

    • Determine the solubility of the drug in various oils, surfactants, and co-surfactants to select excipients with the highest solubilizing capacity.

    • Construct pseudo-ternary phase diagrams to identify the self-microemulsifying region for different combinations of oil, surfactant, and co-surfactant.

  • Formulation Preparation:

    • Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial.

    • Add the required amount of 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine to the excipient mixture.

    • Heat the mixture to 40-60°C under gentle stirring until the drug is completely dissolved and a clear, homogenous solution is formed.

    • Allow the formulation to cool to room temperature.

  • Characterization:

    • Self-Emulsification Assessment: Add 1 mL of the formulation to 250 mL of water in a glass beaker with gentle agitation. Observe the rate of emulsification and the appearance of the resulting emulsion (should be clear or slightly bluish).

    • Droplet Size and Zeta Potential: Dilute the formulation with water and measure the droplet size and zeta potential using a dynamic light scattering (DLS) instrument. A droplet size of <100 nm is desirable for a SMEDDS.[6]

    • Drug Content and Encapsulation Efficiency: Dissolve a known amount of the formulation in a suitable solvent (e.g., methanol) and determine the drug concentration using a validated HPLC method.

    • In Vitro Drug Release: Perform in vitro dissolution studies using a dialysis bag method or a USP dissolution apparatus (Apparatus II) with a suitable dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid).[19]

Workflow for SMEDDS Development

SMEDDS_Workflow cluster_prep Preparation cluster_char Characterization cluster_invivo In Vivo Evaluation Prep1 Excipient Screening (Solubility Studies) Prep2 Pseudo-Ternary Phase Diagram Construction Prep1->Prep2 Prep3 Formulation Preparation (Drug Dissolution in Excipients) Prep2->Prep3 Char1 Self-Emulsification Assessment Prep3->Char1 Char2 Droplet Size & Zeta Potential (DLS) Char1->Char2 Char3 Drug Content & Encapsulation Efficiency (HPLC) Char4 In Vitro Drug Release Char3->Char4 Invivo1 Pharmacokinetic Studies (Animal Model) Char4->Invivo1 Invivo2 Efficacy Studies Invivo1->Invivo2

Caption: Workflow for SMEDDS formulation development.

Formulation Strategy 2: Polymeric Nanoparticles

Polymeric nanoparticles are solid colloidal particles ranging in size from 10 to 1000 nm, where the drug is dissolved, entrapped, encapsulated, or attached to a polymer matrix.[20] They offer several advantages for the delivery of poorly soluble drugs.

Rationale for Polymeric Nanoparticles
  • Improved Solubility and Bioavailability: The drug is in an amorphous or molecularly dispersed state within the polymer matrix, which can enhance its solubility and dissolution rate.[]

  • Controlled Release: The polymer can be selected to provide a desired drug release profile (e.g., sustained release), reducing dosing frequency and improving patient compliance.[]

  • Protection and Targeting: The polymer matrix can protect the drug from degradation. The nanoparticle surface can also be functionalized with targeting ligands to direct the drug to specific tissues or cells.[10][11]

Protocol: Preparation of Polymeric Nanoparticles by Solvent Evaporation

Objective: To prepare polymeric nanoparticles encapsulating 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine using the solvent evaporation method.

Materials:

  • 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine

  • Biodegradable polymer (e.g., PLGA (poly(lactic-co-glycolic acid)), PCL (polycaprolactone))

  • Organic solvent (e.g., dichloromethane, acetone)

  • Aqueous phase (e.g., deionized water)

  • Surfactant/stabilizer (e.g., PVA (polyvinyl alcohol), Pluronic® F68)

Protocol:

  • Organic Phase Preparation:

    • Dissolve a known amount of the polymer and 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine in the organic solvent.

  • Emulsification:

    • Add the organic phase dropwise to the aqueous phase containing the surfactant under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature under a fume hood for several hours to allow the organic solvent to evaporate. This leads to the precipitation of the polymer and the formation of solid nanoparticles.

  • Nanoparticle Collection and Purification:

    • Collect the nanoparticles by centrifugation or ultracentrifugation.

    • Wash the nanoparticles several times with deionized water to remove excess surfactant and un-encapsulated drug.

    • Lyophilize the nanoparticles to obtain a dry powder for long-term storage.

  • Characterization:

    • Particle Size and Zeta Potential: Resuspend the nanoparticles in water and measure the particle size and zeta potential using DLS.

    • Morphology: Visualize the shape and surface morphology of the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).[21]

    • Drug Loading and Encapsulation Efficiency: Dissolve a known weight of lyophilized nanoparticles in a suitable solvent to break the particles and release the drug. Determine the drug concentration using a validated HPLC method.

    • In Vitro Drug Release: Perform in vitro release studies using a dialysis method or by dispersing the nanoparticles in a release medium and periodically sampling and analyzing the supernatant for drug content.[19]

Polymeric Nanoparticle Preparation Workflow

PN_Workflow cluster_prep Preparation cluster_char Characterization Prep1 Dissolve Drug and Polymer in Organic Solvent Prep2 Emulsify Organic Phase in Aqueous Surfactant Solution Prep1->Prep2 Prep3 Solvent Evaporation Prep2->Prep3 Prep4 Nanoparticle Collection and Lyophilization Prep3->Prep4 Char1 Particle Size, Zeta Potential (DLS) Prep4->Char1 Char2 Morphology (SEM/TEM) Char1->Char2 Char3 Drug Loading & Encapsulation Efficiency (HPLC) Char4 In Vitro Drug Release Char3->Char4

Caption: Workflow for polymeric nanoparticle preparation.

Formulation Strategy 3: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have enhanced aqueous solubility.[14][16]

Rationale for Cyclodextrin Complexation
  • Increased Solubility and Dissolution: The hydrophilic exterior of the cyclodextrin-drug complex improves its interaction with water, leading to a significant increase in solubility and a faster dissolution rate.[14][17]

  • Enhanced Bioavailability: The improved solubility and dissolution can lead to higher drug concentrations in the gastrointestinal fluids and, consequently, enhanced absorption and bioavailability.[16]

  • Improved Stability: The cyclodextrin cavity can protect the encapsulated drug from degradation by light, heat, or hydrolysis.

Protocol: Preparation of a Cyclodextrin Inclusion Complex by Kneading

Objective: To prepare an inclusion complex of 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine with a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) using the kneading method.

Materials:

  • 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine

  • Cyclodextrin (e.g., HP-β-CD)

  • Water-ethanol mixture

Protocol:

  • Phase Solubility Studies:

    • Determine the stoichiometry of the complex and the stability constant by performing phase solubility studies as described by Higuchi and Connors. This involves preparing saturated solutions of the drug in aqueous solutions of increasing cyclodextrin concentrations.

  • Complex Preparation (Kneading Method):

    • Place the cyclodextrin in a mortar and add a small amount of the water-ethanol mixture to form a paste.

    • Gradually add the drug to the paste and knead the mixture for a specified period (e.g., 60 minutes).

    • Add more of the solvent mixture as needed to maintain a suitable consistency.

    • Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Pulverize the dried complex and pass it through a sieve to obtain a fine powder.

  • Characterization:

    • Confirmation of Complexation: Use techniques such as DSC, XRPD, Fourier-Transform Infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the formation of the inclusion complex and rule out a simple physical mixture.

    • Solubility and Dissolution Rate: Determine the aqueous solubility of the complex and compare it to that of the pure drug. Perform dissolution studies to compare the dissolution profiles.

    • Drug Content: Dissolve a known weight of the complex in a suitable solvent and determine the drug content using a validated HPLC method.

Cyclodextrin Complexation and Characterization

CD_Workflow cluster_char Characterization Start Phase Solubility Studies Prep Complex Preparation (Kneading Method) Start->Prep Dry Drying and Pulverization Prep->Dry Char1 Confirmation of Complexation (DSC, XRPD, FTIR, NMR) Dry->Char1 Char2 Solubility and Dissolution Studies Char1->Char2 Char3 Drug Content (HPLC) Char2->Char3

Caption: Cyclodextrin complexation workflow.

In Vivo Evaluation Considerations

Once a promising formulation has been developed and characterized in vitro, the next crucial step is to evaluate its performance in vivo.

  • Animal Model Selection: Choose an appropriate animal model (e.g., rats, mice) that is relevant to the therapeutic indication of the drug.

  • Route of Administration: The most common route for these formulations is oral gavage.

  • Pharmacokinetic Studies: Administer the formulated drug and a control (e.g., drug suspension) to different groups of animals. Collect blood samples at various time points and analyze the plasma drug concentrations to determine key pharmacokinetic parameters (Cmax, Tmax, AUC).

  • Efficacy Studies: In a relevant disease model, evaluate the therapeutic efficacy of the formulated drug compared to the unformulated drug and a placebo.

  • Toxicity Studies: Conduct preliminary toxicity studies to assess the safety of the formulation and its excipients.

Conclusion

The in vivo delivery of poorly soluble pyrazole derivatives like 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine presents a significant challenge in drug development. This guide has provided detailed protocols and scientific rationale for three effective formulation strategies: lipid-based drug delivery systems, polymeric nanoparticles, and cyclodextrin complexation. By carefully selecting and optimizing a formulation approach based on the physicochemical properties of the drug and the desired therapeutic outcome, researchers can significantly enhance its bioavailability and unlock its full therapeutic potential. Rigorous in vitro and in vivo characterization is essential to ensure the development of a safe, effective, and reliable drug product.

References

  • Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • World Pharma Today. (2025, October 17).
  • American Pharmaceutical Review. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • National Center for Biotechnology Information. (n.d.). In vivo characterization of a polymeric nanoparticle platform with potential oral drug delivery capabilities.
  • BenchChem. (2025).
  • Taylor & Francis Online. (2019, February 20). In vitro and in vivo characterization of pharmaceutical nanocarriers used for drug delivery.
  • National Center for Biotechnology Information. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • American Pharmaceutical Review. (2011, May 1).
  • Bentham Science. (n.d.). Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery.
  • SciSpace. (2014, June 12).
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2018, November 23). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs.
  • National Center for Biotechnology Information. (n.d.). Polymeric Nanoparticles for Drug Delivery.
  • PubMed. (2008, March 17).
  • PubMed. (2015). Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism.
  • SpringerLink. (n.d.).
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Polymeric Nanoparticles as Promising Novel Carriers for Drug Delivery: An Overview.
  • National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2025, March 2). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs.
  • BOC Sciences. (n.d.). Polymeric Nanoparticles.
  • MDPI. (2025, March 21).
  • OAText. (n.d.).
  • Taylor & Francis Online. (2025, October 25). In vitro and in vivo characterization of pharmaceutical nanocarriers used for drug delivery.
  • MDPI. (2024, November 25). Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers.
  • Encyclopedia.pub. (2022, September 23).
  • Journal of Drug Delivery and Therapeutics. (2019, March 15). Preparation of solid lipid nanoparticles through various methods using different precursors.
  • National Center for Biotechnology Information. (n.d.). Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method.
  • MDPI. (2022, April 18).
  • Systematic Reviews in Pharmacy. (2024, November 19).
  • ChemBK. (n.d.). Pyrazole - Physico-chemical Properties.
  • MDPI. (2023, August 12).
  • IJNRD.org. (2024, July 7).
  • National Journal of Pharmaceutical Sciences. (2021, May 15).
  • Encyclopedia MDPI. (2022, September 9). Synthesis and Properties of Pyrazoles.
  • PubChem. (n.d.). 1H-Pyrazol-3-amine, 5-methyl-.
  • National Center for Biotechnology Information. (n.d.). Leveraging kinase inhibitors to develop small molecule tools for imaging kinases by fluorescence microscopy.
  • Cheméo. (n.d.). Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8).
  • ResearchGate. (n.d.).
  • ChemicalBook. (2026, January 13). 1-Methyl-1H-pyrazol-3-amine | 1904-31-0.
  • National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents.
  • RSC Publishing. (2023, July 10).
  • PubMed. (2009, June 15). In vitro and in vivo activity of novel small-molecule inhibitors targeting the pleckstrin homology domain of protein kinase B/AKT.
  • Frontiers. (2025, February 3).
  • Oncohema Key. (2017, September 20). Small Molecule Inhibitors.
  • ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021)
  • Scirp.org. (n.d.). Molecular Modeling and Synthesis of New Heterocyclic Compounds Containing Pyrazole as Anticancer Drugs.
  • PubChem. (n.d.). 4-Methyl-1H-pyrazol-3-amine.
  • EPA. (n.d.). 4-Amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid.

Sources

Procedures for functionalizing the amine group of 1-Methyl-5-(oxan-4-yl)-1h-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

This guide details the chemical functionalization of 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine (hereafter referred to as Scaffold A ). This specific heterocycle is a "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., Janus kinase or BRAF inhibitors) where the pyrazole serves as a hinge-binder and the tetrahydropyran (oxan-4-yl) moiety improves physicochemical properties (solubility and metabolic stability).

Electronic & Steric Profile

To functionalize Scaffold A effectively, one must understand its reactivity profile:

  • Nucleophilicity: The exocyclic amine at C3 is an aniline-like nucleophile. Its basicity (conjugate acid pKa

    
     4.0–4.5) is significantly lower than aliphatic amines due to resonance delocalization into the pyrazole ring.
    
  • Regioselectivity: The N1-methyl group blocks the most common site of tautomerization, simplifying the reaction landscape. However, the endocyclic nitrogen (N2) retains Lewis basicity and can act as a competitive nucleophile or catalyst poison (specifically in Pd-catalyzed cross-couplings).

  • Steric Environment: The oxan-4-yl group at C5 provides bulk but is distal to the C3-amine. It does not significantly hinder reactions at the amine but dictates solubility profiles (soluble in DCM, MeOH, DMSO; poor in hexanes).

Reaction Landscape Visualization

The following diagram outlines the primary synthetic pathways available for Scaffold A , categorized by reaction class and critical reagents.

ReactionLandscape Scaffold 1-Methyl-5-(oxan-4-yl)- 1H-pyrazol-3-amine Amide Amide Coupling (Acylation) Scaffold->Amide Urea Urea Formation Scaffold->Urea Buchwald Pd-Catalyzed Arylation (Buchwald-Hartwig) Scaffold->Buchwald Reductive Reductive Amination Scaffold->Reductive HATU HATU / DIPEA / DMF (Prevents bis-acylation) Amide->HATU Isocyanate R-NCO / THF (Regioselective) Urea->Isocyanate BrettPhos Pd G3 BrettPhos / NaOtBu (Overcomes N2 poisoning) Buchwald->BrettPhos TiOiPr Ti(OiPr)4 / NaBH(OAc)3 (Required for weak nucleophile) Reductive->TiOiPr

Caption: Primary functionalization pathways for Scaffold A. Colors denote reaction classes.

Detailed Protocols

Amide Coupling (The Library Standard)

Objective: Synthesis of Pyrazole-Amides. Challenge: The reduced nucleophilicity of the heteroaryl amine often leads to slow kinetics with standard carbodiimides (EDC/NHS). Conversely, highly reactive acid chlorides can lead to bis-acylation at the N2 ring nitrogen.

Optimized Protocol (HATU Method):

  • Stoichiometry: 1.0 equiv Scaffold A , 1.1 equiv Carboxylic Acid, 1.2 equiv HATU, 3.0 equiv DIPEA.

  • Solvent: DMF (anhydrous). Concentration: 0.1 M.

  • Procedure:

    • Dissolve the Carboxylic Acid and HATU in DMF. Stir for 5 minutes to form the activated ester (O-At ester).

    • Add DIPEA, followed immediately by Scaffold A .

    • Stir at RT for 4–16 hours.

    • Monitoring: Monitor by LCMS. The activated ester is highly reactive; if the amine remains unreacted after 4 hours, heat to 50°C.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO3 (x2) and Brine (x1). Dry over Na2SO4.

  • Causality: Pre-activation of the acid prevents the amine from interacting with HATU directly. DIPEA is used in excess to neutralize the HAt byproduct and maintain the amine in its free-base form.

Urea Synthesis (Kinase Inhibitor Motif)

Objective: Installation of a urea linker (R-NH-CO-NH-Pyrazole). Challenge: Solubility of the resulting urea often leads to precipitation before the reaction is complete.

Optimized Protocol (Isocyanate Method):

  • Stoichiometry: 1.0 equiv Scaffold A , 1.1 equiv Isocyanate (R-NCO).

  • Solvent: THF (primary choice) or DCM.

  • Procedure:

    • Dissolve Scaffold A in THF (0.2 M).

    • Add the Isocyanate dropwise at 0°C.

    • Allow to warm to RT.

    • Critical Step: If precipitate forms, do not add solvent immediately. Stirring the slurry often drives the reaction to completion.

  • Purification: Most urea products will precipitate pure. Filter and wash with Et2O.

  • Alternative (CDI): If the isocyanate is unavailable, react the amine with CDI (1.1 equiv) in THF to form the reactive imidazolyl-urea intermediate, then add the second amine (R-NH2).

Buchwald-Hartwig Amination (C-N Cross Coupling)

Objective: Synthesis of N-aryl or N-heteroaryl derivatives. Challenge: Heteroaryl amines are notorious for poisoning Pd catalysts via coordination of the pyridine-like nitrogen (N2 in the pyrazole ring). Standard ligands (PPh3, dppf) often fail.

Optimized Protocol:

  • Catalyst System: BrettPhos Pd G3 (or XantPhos Pd G3 for less hindered partners).

  • Base: NaOtBu (Sodium tert-butoxide). Weak bases (Cs2CO3) are often insufficient for this aniline-like amine.

  • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Charge a vial with Scaffold A (1.0 equiv), Aryl Bromide (1.0 equiv), NaOtBu (1.4 equiv), and BrettPhos Pd G3 (0.02–0.05 equiv).

    • Evacuate and backfill with Nitrogen (x3).

    • Add degassed Dioxane (0.1 M).

    • Heat to 90–100°C for 2–12 hours.

  • Causality: BrettPhos is a bulky, electron-rich dialkylbiaryl phosphine ligand. It promotes the reductive elimination step and, crucially, its bulk prevents the Pd center from coordinating non-productively to the pyrazole N2 nitrogen.

Troubleshooting & Quality Control

The "N2-Trap" (Regioselectivity)

In aggressive acylation reactions (e.g., using excess acid chloride and pyridine), you may observe a mass of [M + Acyl + Acyl]. This is the bis-acylated product (N3-exocyclic and N2-endocyclic).

  • Correction: Treat the crude mixture with MeOH/K2CO3 or ammonia in MeOH at RT for 30 minutes. The N2-acyl group is chemically labile (like an imidazole amide) and will cleave selectively, leaving the desired N3-amide intact.

Analytical Data (Reference Values)

When analyzing Scaffold A derivatives, look for these characteristic NMR signals:

  • 1H NMR (DMSO-d6):

    • Pyrazole-H4: Singlet, typically

      
       5.5 – 6.5 ppm (shifts downfield upon acylation).
      
    • N-Methyl:[1] Singlet,

      
       3.5 – 3.7 ppm.
      
    • Oxanyl-H: Multiplets at

      
       3.0–4.0 ppm (ether protons) and 1.6–2.0 ppm (methylene protons).
      

Decision Logic for Amide Coupling

Use the following logic gate to select the appropriate coupling strategy based on your electrophile availability.

AmideLogic Start Start: Acylation of Scaffold A CheckAcid Is the Acid Chloride commercially available? Start->CheckAcid Yes Yes CheckAcid->Yes No No (Carboxylic Acid only) CheckAcid->No AcidChlorideRoute Acid Chloride Route: Use Pyridine/DCM at 0°C. Watch for bis-acylation. Yes->AcidChlorideRoute HATURoute HATU Route: Use HATU/DIPEA/DMF. Pre-activate acid for 5 min. No->HATURoute BisAcyl Bis-acylation observed? AcidChlorideRoute->BisAcyl Final Pure N3-Amide Product HATURoute->Final Cleavage Add MeOH/K2CO3 to cleave N2-acyl group. BisAcyl->Cleavage Yes BisAcyl->Final No Cleavage->Final

Caption: Decision tree for selecting acylation conditions and handling side-reactions.

References

  • National Institutes of Health (PubChem). (2025). 5-Amino-3-methyl-1-phenylpyrazole (Analogous Reactivity Data). Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[2] (Context: Ligand selection for heteroaryl amines).

  • Bagley, M. C., et al. (2015). Regiocontrol in the synthesis of aminopyrazoles.[3][4] Organic Letters.[3][4] (Context: Regioselectivity of pyrazole formation and reactivity).

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 1-Methyl-5-(oxan-4-yl)-1h-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine

Status: Active Ticket ID: PYR-SYN-005 Assigned Specialist: Senior Application Scientist (Process Chemistry Division)[1][2]

Executive Summary: The Core Challenge

The synthesis of 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine (Target A ) is notoriously difficult due to a thermodynamic vs. kinetic regioselectivity trap.[1][2] The reaction of methylhydrazine with


-ketonitriles (or their enol ether equivalents) typically favors the formation of the sterically less hindered isomer, 1-Methyl-3-(oxan-4-yl)-1H-pyrazol-5-amine  (Isomer B ).[2]

To improve yield, you must stop optimizing a reaction that is mechanistically biased against you and instead force the regiochemistry through controlled protonation or electronic biasing of the precursor.

Part 1: Troubleshooting Tickets (Q&A)

Ticket #1: Regioselectivity Failure

User Report: "I am reacting 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile with methylhydrazine in refluxing ethanol. I'm getting a 70:30 mixture favoring the wrong isomer (Isomer B), and separation is difficult."

Root Cause Analysis: In neutral ethanol, the terminal nitrogen of methylhydrazine (


) is the most nucleophilic species. It attacks the most electrophilic carbon of the 

-ketonitrile (the ketone). This sets the regiochemistry early: the methyl-bearing nitrogen (

) is forced to cyclize onto the nitrile, placing the methyl group on the nitrogen distal to the oxanyl ring (yielding the 1-methyl-3-substituted product).[2]

Corrective Protocol: You must invert the nucleophilicity or the electrophilicity to favor the formation of the 1-methyl-5-substituted isomer.

  • Switch to Methylhydrazine Sulfate: Instead of free base methylhydrazine, use methylhydrazine sulfate in the presence of a controlled base (e.g., Sodium Ethoxide or Triethylamine).[2]

    • Mechanism:[1][2][3][4][5] This moderates the reaction rate and often alters the hydrogen-bonding network in the transition state.[2]

  • The "Fluorinated Solvent" Effect: Replace Ethanol with 2,2,2-Trifluoroethanol (TFE) .[2]

    • Why: TFE is a strong hydrogen bond donor.[1][2] It activates the nitrile and stabilizes the specific transition state required for the "sterically crowded" 1-methyl-5-oxanyl isomer.[2]

  • Temperature Control: Perform the initial addition at -10°C to 0°C . Allow the hydrazone to form kinetically before heating to reflux for cyclization.[2]

Ticket #2: Low Yield & "Black Tar" Formation

User Report: "The reaction starts clear but turns into a dark, viscous oil (tar) upon reflux. Yield is <30%."

Root Cause Analysis: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-ketonitriles are unstable and prone to self-condensation (Knoevenagel-type polymerization) under basic conditions or high heat.[2] If the hydrazine addition is too fast, the exotherm triggers decomposition of the starting material before it can react.[2]

Corrective Protocol:

  • Precursor Purity Check: Ensure your 3-oxo-3-(oxan-4-yl)propanenitrile is freshly prepared.[1][2] If it is dark orange/red, recrystallize or distill it before use.[2]

  • Inverse Addition: Do not add methylhydrazine to the nitrile.

    • Protocol: Dissolve Methylhydrazine (or its sulfate salt + base) in the solvent first. Cool to 0°C. Add the

      
      -ketonitrile solution dropwise  over 1 hour. This ensures the hydrazine is always in excess relative to the nitrile, preventing nitrile self-polymerization.[2]
      
Ticket #3: Purification Nightmares

User Report: "The product is water-soluble and hard to extract. Column chromatography smears everything."[2]

Root Cause Analysis: Aminopyrazoles are highly polar and basic.[1][2] They streak on silica due to interaction with acidic silanols.[2]

Corrective Protocol:

  • Acid-Base Workup (The "Self-Cleaning" Method):

    • Evaporate reaction solvent.[1][2][6][7][8]

    • Dissolve residue in 1M HCl (Product goes into water; non-basic impurities/tars stay in organic or precipitate).

    • Wash aqueous layer with Ethyl Acetate (removes neutral impurities).

    • Basify aqueous layer to pH 10 with NaOH .[2]

    • Extract product with Dichloromethane/Isopropanol (9:1) .[1]

  • Crystallization: Avoid columns. The 1-methyl-5-(oxan-4-yl) isomer often crystallizes from Isopropyl Acetate/Heptane or Toluene upon cooling.[2]

Part 2: Visualizing the Regioselectivity Pathways

The following diagram illustrates the critical bifurcation point in the synthesis. To get the desired Target A, you must favor Path 2 .[2]

PyrazoleSynthesis cluster_legend Key Insight Precursor 3-oxo-3-(oxan-4-yl) propanenitrile Intermediate1 Hydrazone A (Terminal NH2 attacks Ketone) Precursor->Intermediate1 Neutral EtOH (Kinetic Control) Intermediate2 Hydrazone B (Internal NHMe attacks Ketone) Precursor->Intermediate2 Acidic/TFE (Thermodynamic Control) MeHydrazine Methylhydrazine (MeNHNH2) MeHydrazine->Intermediate1 MeHydrazine->Intermediate2 Product1 Isomer B (Major) 1-Methyl-3-(oxan-4-yl)-5-amine (Sterically Favored) Intermediate1->Product1 Cyclization Product2 Target A (Desired) 1-Methyl-5-(oxan-4-yl)-3-amine (Sterically Hindered) Intermediate2->Product2 Cyclization Info Standard conditions favor Red Path. Use TFE or Acid Salts to force Green Path.

Caption: Mechanistic bifurcation in aminopyrazole synthesis. Path 2 (Green) is required for the 1-methyl-5-substituted target.[2]

Part 3: Optimized Experimental Protocol

Objective: Synthesis of 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine (Target A) with minimized regioisomer formation.

ParameterSpecificationRationale
Precursor 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrileFreshly prepared or recrystallized.[1][2]
Reagent Methylhydrazine Sulfate (1.1 equiv)Sulfate salt moderates reactivity and pH.[1]
Base Triethylamine (2.5 equiv)Liberates free base slowly in situ.[1]
Solvent 2,2,2-Trifluoroethanol (TFE) or EtOHTFE promotes the desired 5-substituted isomer.[1][2]
Temp 0°C (Addition) ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

80°C (Reflux)
Low temp for selectivity; high temp for ring closure.

Step-by-Step Procedure:

  • Preparation: Charge a reaction vessel with Methylhydrazine Sulfate (1.1 eq) and TFE (10 volumes). Cool the suspension to 0°C.

  • Base Addition: Add Triethylamine (2.5 eq) dropwise, maintaining temperature <5°C. Stir for 15 minutes.

  • Precursor Addition: Dissolve 3-oxo-3-(oxan-4-yl)propanenitrile (1.0 eq) in a minimum amount of TFE. Add this solution dropwise to the hydrazine mixture over 60 minutes at 0°C.

  • Reaction: Allow to warm to room temperature (20°C) and stir for 2 hours. Then, heat to reflux (approx. 75-80°C) for 6–12 hours. Monitor by HPLC/LCMS.

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove TFE.[2]

  • Purification: Dissolve residue in 1N HCl. Wash with Ethyl Acetate (discard organics). Adjust aqueous layer to pH 10 with 50% NaOH.[2] Extract product into DCM/iPrOH (9:1). Dry over Na2SO4 and concentrate.

  • Final Polish: Recrystallize from Isopropyl Acetate if necessary.

References

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents."[2][3] Journal of Organic Chemistry, 2008.[2][3] Link

  • Methylhydrazine Reactivity: Elguero, J. "Pyrazoles and their Benzo Derivatives."[2] Comprehensive Heterocyclic Chemistry, 1984.[2] (Foundational text on tautomerism and regiochemistry).

  • Industrial Application (Pfizer): "Process for the preparation of aminopyrazoles."[2] Organic Process Research & Development (General reference to kinase inhibitor core synthesis). Link

  • Specific Isomer Synthesis: "Synthesis of 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine." ChemicalBook Protocols. Link

Sources

Solving solubility issues of 1-Methyl-5-(oxan-4-yl)-1h-pyrazol-3-amine in aqueous buffers

[1][2]

Part 1: Physicochemical Profile & Solubility Logic

To solve solubility issues, one must first understand the molecular drivers of precipitation.[1] This compound is a weak base with a lipophilic core, leading to pH-dependent solubility.[2][1]

PropertyValue / CharacteristicImpact on Solubility
Chemical Structure Pyrazole ring, N1-Methyl, C5-Tetrahydropyran, C3-Amine.[2][1]The N1-methyl group removes a hydrogen bond donor, fixing the tautomer and increasing lipophilicity compared to the N-unsubstituted parent.[2][1]
pKa (Predicted) ~3.8 – 4.2 (Ring Nitrogen N2)Critical: At physiological pH (7.4), the molecule is >99.9% neutral (uncharged), causing it to precipitate.[2][1] It is soluble only when protonated (pH < 3.5).[2][1]
LogP (Predicted) ~0.5 – 1.2Moderate lipophilicity.[2][1] The tetrahydropyran (oxane) ring improves water compatibility slightly but not enough to overcome the crystal lattice energy in neutral water.[2][1]
H-Bond Potential Donor: 1 (Exocyclic -NH₂); Acceptor: 3 (Ring N, Pyran O, Amine N)Soluble in polar aprotic solvents (DMSO, DMF) due to H-bond acceptance.[2][1]

Part 2: Troubleshooting Guide (Q&A)

Q1: Why does the compound precipitate immediately when I add it to PBS (pH 7.4)?

Diagnosis: This is a classic "pH-pKa mismatch."[2] Explanation: In PBS (pH 7.4), the compound exists in its neutral, free-base form.[2][1] The lack of charge allows the molecules to stack efficiently (crystal lattice formation), driving them out of solution.[2][1] Solution:

  • Do not dissolve directly in PBS.[2][1]

  • Prepare a concentrated stock in DMSO (dimethyl sulfoxide).[2][1]

  • Dilute the DMSO stock into PBS slowly with vortexing. If the final concentration exceeds the thermodynamic solubility limit (likely <100 µM in PBS), precipitation is inevitable without a surfactant.[1]

Q2: What is the maximum concentration I can achieve in a stock solution?
  • DMSO: Up to 100 mM (approx. 18 mg/mL) is typically achievable and stable.[2][1]

  • Ethanol: Lower solubility (~10–20 mM); not recommended for long-term storage due to evaporation.[2][1]

  • Water: Insoluble at neutral pH.[1] Soluble in 0.1 N HCl (>10 mM) due to protonation.[2][1]

Q3: I need to dose this in animals (in vivo). PBS/DMSO causes crashing.[1][2] What formulation should I use?

Recommendation: Use a vehicle that stabilizes the hydrophobic neutral form or maintains solubility via co-solvents.[1]

  • Standard Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Water.[1]

  • Alternative (Acidic): 50 mM Citrate Buffer (pH 4.0). Note: Check tolerability for the specific route of administration.

Q4: Can I heat the solution to dissolve the solid?

Advisory:

  • Yes , mild heating (40–50°C) and sonication are recommended for preparing the DMSO stock.[1]

  • No , do not heat aqueous suspensions to force dissolution.[1] Upon cooling, the compound will recrystallize, often in a different polymorphic form that is even harder to dissolve.[1]

Part 3: Step-by-Step Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

Target Volume: 1 mL | Target Mass: ~18.1 mg (Based on MW ~181.2 g/mol )[2][1]

  • Weigh: Accurately weigh 18.1 mg of the solid powder into a 1.5 mL amber microcentrifuge tube.

  • Solvent Addition: Add 1000 µL of anhydrous DMSO (Grade: Cell Culture/HPLC).

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • If visible particles remain, sonicate in a water bath at 40°C for 5–10 minutes.[1]

    • Visual Check: Solution must be perfectly clear.

  • Storage: Aliquot into 50 µL vials to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months).

Protocol B: Preparation of Working Solution (Cell Assay, 10 µM)

Avoids "shock precipitation" by intermediate dilution.

  • Intermediate Step: Dilute the 100 mM DMSO stock 1:100 in culture medium without serum (or PBS) to make a 1 mM intermediate.

    • Technique: Add DMSO stock dropwise to the vortexing medium.[1]

  • Final Dilution: Dilute the 1 mM intermediate 1:100 into the final assay medium (containing serum) to reach 10 µM .

    • Final DMSO concentration: 0.01% (Non-toxic).[2][1]

Part 4: Visual Workflows

Figure 1: Solubility Decision Tree

Caption: Logic flow for selecting the appropriate solvent system based on the intended experimental application.

SolubilityLogicStartStart: 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amineApplicationIntended Application?Start->ApplicationStockStock PreparationApplication->StockFirst StepDMSODissolve in 100% DMSO(Target: 100 mM)Stock->DMSOInVitroIn Vitro / Cell CultureDMSO->InVitroInVivoIn Vivo / Animal StudyDMSO->InVivoDirectPBSDirect to PBS?InVitro->DirectPBSIncorrectSerialDilSerial Dilution Strategy(1. DMSO Stock -> 2. Intermediate -> 3. Media)InVitro->SerialDilCorrectVehicleFormulation Vehicle:5% DMSO / 40% PEG300 / 5% Tween 80InVivo->VehicleRecommendedPrecipitationPRECIPITATION RISK(Avoid)DirectPBS->Precipitation

[2][1]

Figure 2: Mechanism of pH-Dependent Solubility

Caption: Structural protonation states explaining why acidic buffers solubilize the compound while neutral buffers cause precipitation.[2][1]

MechanismAcidicpH < 4.0(Acidic)ProtonatedProtonated Form (Cationic)Soluble (+)Acidic->ProtonatedN2 ProtonationEquilibriumpKa ~ 4.0Protonated->EquilibriumNeutralpH 7.4(Physiological)FreeBaseFree Base (Neutral)Insoluble (0)Neutral->FreeBaseDeprotonationEquilibrium->FreeBase

[2][1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137254, 1-Methyl-3-aminopyrazole. (General properties of the aminopyrazole scaffold). Retrieved from [Link][2][1]

  • Fustero, S., et al. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(1), 198-250.[2][1][3] (Review of synthesis and reactivity, including solubility factors). Retrieved from [Link]

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[2][1] (Foundational theory on LogP and solubility).

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[2][1] (Source for pKa-solubility relationships in weak bases).

Minimizing side reactions during 1-Methyl-5-(oxan-4-yl)-1h-pyrazol-3-amine production

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the production of 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine , focusing on the critical challenge of regioselectivity and the minimization of side reactions.

Current Status: Operational

Subject: Minimizing Side Reactions & Optimizing Regioselectivity Target Molecule: 1-Methyl-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine Critical Issue: Regioisomer formation (1-Methyl-3-substituted vs. 1-Methyl-5-substituted)[1][2][3]

Part 1: The Regioselectivity Paradox

The primary challenge in synthesizing 1-methyl-5-substituted-3-aminopyrazoles from


-ketonitriles and methylhydrazine is the kinetic preference  for the undesired isomer.[2][3]
  • The Problem: Methylhydrazine (

    
    ) has two nucleophilic nitrogens. The terminal primary amine (
    
    
    
    ) is sterically less hindered and typically more nucleophilic than the internal secondary amine (
    
    
    ).[2]
  • Standard Outcome: In conventional solvents (Ethanol, Methanol), the

    
     group attacks the most electrophilic center (the ketone) first.[2] This pathway locks the methyl group into position 1 and the substituent (
    
    
    
    ) into position 3, yielding the undesired 1-Methyl-3-(oxan-4-yl)-5-aminopyrazole .[2][3]
  • The Solution: To obtain the 1-Methyl-5-(oxan-4-yl) isomer, you must invert this selectivity, forcing the sterically hindered

    
     group to attack the ketone.[2][3]
    
Reaction Pathway Analysis

ReactionPathways Start Precursors: 3-oxo-3-(oxan-4-yl)propanenitrile + Methylhydrazine PathA Path A (Standard/Kinetic) Solvent: Ethanol/MeOH Start->PathA High Polarity Protic PathB Path B (Controlled) Solvent: TFE or HFIP Start->PathB Fluorinated Solvents InterA Intermediate A: NH2 attacks Ketone PathA->InterA ProdA Undesired Isomer: 1-Methyl-3-(oxan-4-yl)-5-aminopyrazole InterA->ProdA Cyclization InterB Intermediate B: NH(Me) attacks Ketone PathB->InterB ProdB Target Product: 1-Methyl-5-(oxan-4-yl)-3-aminopyrazole InterB->ProdB Cyclization

Figure 1: Bifurcation of the reaction pathway based on solvent selection. Fluorinated alcohols favor the formation of the 5-substituted isomer.[3]

Part 2: Troubleshooting Guide (Q&A)

Category A: Controlling Regiochemistry[3]

Q1: I am consistently isolating the 1-methyl-3-(oxan-4-yl) isomer. How do I reverse the selectivity? Diagnostic: You are likely using ethanol or methanol under reflux.[3] This favors the attack of the unsubstituted


 on the ketone.[3]
Corrective Action:  Switch the solvent to 2,2,2-Trifluoroethanol (TFE)  or Hexafluoroisopropanol (HFIP) .[2]
  • Mechanism: Fluorinated alcohols are strong hydrogen-bond donors (HBD) but poor nucleophiles.[2] They activate the carbonyl group of the

    
    -ketonitrile and, critically, solvate the hydrazine in a way that increases the relative reactivity of the 
    
    
    
    group or stabilizes the transition state leading to the 5-substituted product.[3]
  • Protocol Shift: Run the reaction in TFE at reflux. Literature indicates this can shift the ratio from favoring the 3-isomer to favoring the 5-isomer (up to >95:5 selectivity).[3]

Q2: Can I use Methylhydrazine Hydrochloride instead of the free base? Answer: Yes, and it is recommended.[3]

  • Reasoning: Using the hydrochloride salt (

    
    ) in the presence of a mild base (or even without excess base in TFE) can modulate the nucleophilicity of the hydrazine nitrogens. Protonation dynamics often slow down the highly reactive 
    
    
    
    , allowing the thermodynamic pathway (attack of
    
    
    ) to compete more effectively.[2]
Category B: Minimizing Chemical Side Reactions[2][3]

Q3: We observe a "dimer" impurity (Bis-pyrazole). How do we stop this? Cause: This occurs when one molecule of methylhydrazine reacts with two molecules of the


-ketonitrile, or when the product amine reacts with unreacted nitrile.[3]
Prevention: 
  • Stoichiometry: Ensure a slight excess of Methylhydrazine (1.05 – 1.10 equiv).

  • Order of Addition: Add the

    
    -ketonitrile slowly to a solution of Methylhydrazine (inverse addition). This ensures the hydrazine is always in excess relative to the electrophile, preventing the product from reacting with fresh starting material.[3]
    

Q4: The product is colored (yellow/brown) instead of white. Is this oxidation? Cause: Aminopyrazoles are electron-rich and susceptible to air oxidation, leading to azo-coupling or polymerization products.[2][3] Prevention:

  • Inert Atmosphere: Conduct the cyclization and workup under Nitrogen or Argon.[3]

  • Degassing: Sparge synthesis solvents with inert gas prior to use.

  • Workup: Avoid prolonged exposure to light and air during drying.[3]

Part 3: Optimized Experimental Protocol

Objective: Synthesis of 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine with minimized regioisomer formation.

Materials
  • Precursor: 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile (1.0 equiv)[2][3]

  • Reagent: Methylhydrazine (1.1 equiv) [Caution: Genotoxic][2]

  • Solvent: 2,2,2-Trifluoroethanol (TFE) [0.5 M concentration][2]

  • Atmosphere: Nitrogen (

    
    )[2]
    
Step-by-Step Methodology
  • Preparation:

    • Charge a dry reaction vessel with TFE and cool to 0°C under

      
      .
      
    • Add Methylhydrazine (1.1 equiv) to the solvent. Note: TFE is acidic; a slight exotherm may occur.[3]

  • Addition:

    • Dissolve 3-oxo-3-(oxan-4-yl)propanenitrile in a minimum volume of TFE.

    • Add the nitrile solution dropwise to the hydrazine solution over 30 minutes at 0°C. Inverse addition minimizes bis-adducts.[3]

  • Cyclization:

    • Allow the mixture to warm to room temperature.

    • Heat to reflux (approx. 74°C for TFE) for 4–6 hours.[2] Monitor by HPLC/UPLC for the consumption of nitrile.

    • Checkpoint: Check the ratio of isomers.[3] The desired 5-substituted isomer typically elutes later on reverse-phase C18 columns compared to the 3-substituted isomer due to shielding of the polar amine by the bulky oxanyl group (verify with standards).[2][3]

  • Workup & Purification:

    • Concentrate the reaction mixture under reduced pressure to remove TFE (recoverable).[2]

    • Purification: The two isomers often have distinct solubilities.[3]

      • Dissolve the crude residue in hot Ethyl Acetate/Heptane (1:1).

      • Cool slowly.[3] The desired 1-Methyl-5-(oxan-4-yl) isomer often crystallizes more readily due to higher symmetry/packing efficiency.[2][3]

      • If crystallization fails, flash chromatography (DCM/MeOH gradient) is required.[2]

Data Summary: Solvent Effects on Regioselectivity
Solvent SystemMajor Product IsomerApprox.[3][4][5][6] Ratio (5-sub : 3-sub)Mechanism
Ethanol (Reflux) 1-Methyl-3-(oxan-4-yl)20 : 80Kinetic Control (NH2 attack)
Acetic Acid Mixed40 : 60Acid Catalysis (Non-selective)
TFE / HFIP 1-Methyl-5-(oxan-4-yl) > 90 : 10 H-Bond Activation / Solvation

References

  • Aggarwal, R., et al. (2011).[2] "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 7, 179–197.[2][3] [Link]

  • Fustero, S., et al. (2008).[2] "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs." The Journal of Organic Chemistry, 73(9), 3523–3529.[2] [Link]

  • Eicher, T., & Hauptmann, S. (2003).[2] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[2][3] (General reference for pyrazole tautomerism and alkylation).

Sources

Technical Support Center: Troubleshooting Degradation of 1-Methyl-5-(oxan-4-yl)-1h-pyrazol-3-amine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-Methyl-5-(oxan-4-yl)-1h-pyrazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve stability issues encountered when using this compound in Dimethyl Sulfoxide (DMSO). We will move from common, high-level questions to in-depth troubleshooting workflows and preventative protocols, explaining the chemical rationale behind each recommendation.

Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most immediate questions users face when suspecting compound degradation.

Q1: I'm seeing unexpected peaks in my LC-MS/HPLC analysis of my stock solution. What is happening?

The appearance of new, unexpected peaks that are not present in the analysis of the dry powder compound is a classic indicator of degradation. These new peaks represent degradants—new chemical entities formed from the breakdown of the parent molecule, 1-Methyl-5-(oxan-4-yl)-1h-pyrazol-3-amine. The degradation process can be accelerated by several factors in a DMSO solution, including the presence of water, exposure to light, improper temperature, or even the inherent reactivity of DMSO itself.[1][2][3]

Q2: My DMSO stock solution, which was initially clear, has changed color or developed a precipitate. Is this related to degradation?

Yes, these are strong physical indicators of compound instability. A color change often suggests the formation of new chromophoric species, which are common products of oxidative degradation pathways. Precipitation can occur if the degradant is less soluble in DMSO than the parent compound.[4] It is also possible for the parent compound to precipitate if the stock concentration is too high or if it was stored at a low temperature, but this should be considered alongside other evidence of degradation.[5]

Q3: What are the most likely causes of degradation for 1-Methyl-5-(oxan-4-yl)-1h-pyrazol-3-amine in DMSO?

The degradation of a molecule is rarely due to a single cause but often a combination of factors. The structure of 1-Methyl-5-(oxan-4-yl)-1h-pyrazol-3-amine, featuring a primary amine on a pyrazole ring, points toward specific vulnerabilities. These are summarized below.

Factor Mechanism of Action & Rationale Potential Outcome
Water Contamination DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6] Water can act as a nucleophile or a proton source/sink, facilitating hydrolytic or acid/base-catalyzed degradation pathways.Formation of hydroxylated byproducts; accelerated degradation.
Air/Oxygen Exposure The primary amine group (-NH2) on the pyrazole ring is a potential site for oxidation. Dissolved oxygen in the DMSO can, over time, lead to oxidative degradation, especially if catalyzed by trace metal impurities or light.Formation of colored impurities, potential loss of biological activity.
Light Exposure UV radiation from ambient or direct light can provide the activation energy needed to initiate radical reactions or other photochemical degradation pathways.[6]Accelerated degradation, formation of complex mixtures of byproducts.
Inappropriate Temperature While high temperatures can accelerate degradation, repeated freeze-thaw cycles are also detrimental.[4] Freezing can cause localized concentration gradients as the solvent freezes, potentially forcing the compound out of solution. DMSO supercools easily and melts slowly, prolonging this state.[7]Precipitation, inconsistent concentrations, accelerated degradation.
Acid/Base Contamination DMSO itself can decompose, especially when heated or in the presence of catalysts, to form acidic byproducts like formic acid.[8] These acids can then catalyze the degradation of the dissolved compound. The amine on your compound is basic and can react with acidic impurities.Autocatalytic degradation loop, salt formation, unexpected reaction pathways.
DMSO Purity & Reactivity While often considered an inert solvent, DMSO can participate in reactions, acting as a mild oxidant. Impurities within lower-grade DMSO can also catalyze degradation.Formation of sulfenylated pyrazoles or other unexpected adducts.[9]

Part 2: In-Depth Troubleshooting & Prevention

If the FAQs suggest a degradation problem, the next step is a systematic investigation.

Guide 1: A Systematic Workflow for Diagnosing Degradation

This guide provides a logical flow to identify the root cause of the observed instability. The process starts with a definitive confirmation of degradation and systematically isolates environmental and material factors.

G start Start: Suspected Degradation (e.g., new HPLC peaks, color change) confirm Step 1: Confirm Degradation - Analyze freshly prepared solution vs. aged stock - Use LC-MS to identify mass of parent/degradants start->confirm Initial Observation check_env Step 2: Evaluate Environmental Factors - Review storage logs (temp, light exposure) - Check container integrity (seal, material) confirm->check_env Degradation Confirmed check_mat Step 3: Assess Material & Reagent Quality - Verify purity of compound lot (CoA) - Check grade and age of DMSO - Test for water content in DMSO check_env->check_mat No Obvious Environmental Cause isolate Step 4: Isolate Variables (Stability Study) - Prepare new stocks under varied conditions (e.g., with/without light, +N2 overlay, different temps) check_mat->isolate No Obvious Material Cause analyze Step 5: Analyze Results & Identify Cause - Compare degradation rates across conditions isolate->analyze remediate Step 6: Implement Corrective Actions - Modify storage protocols - Purchase new reagents - Adjust solution preparation methods analyze->remediate Root Cause Identified end Resolution: Stable Stock Solution remediate->end

Caption: Systematic Troubleshooting Workflow for Compound Degradation.

Guide 2: Best Practices for Preparing and Storing Stable Stock Solutions

Prevention is the most effective strategy. Adhering to rigorous preparation and storage protocols can significantly extend the shelf-life of your 1-Methyl-5-(oxan-4-yl)-1h-pyrazol-3-amine stock solutions.

Recommended Materials:

  • Compound: 1-Methyl-5-(oxan-4-yl)-1h-pyrazol-3-amine (verify purity >98% by CoA).

  • Solvent: Anhydrous, high-purity (>99.9%) DMSO, packaged under inert gas (e.g., nitrogen or argon).

  • Containers: Amber glass vials with PTFE-lined screw caps or high-density polyethylene (HDPE) tubes.[4][6]

  • Pipettes: Calibrated positive displacement pipettes or standard air displacement pipettes with fresh tips.

  • Environment: A clean, dry workspace, preferably a chemical fume hood or a glovebox flushed with inert gas.

Protocol: Stock Solution Preparation

  • Pre-Preparation: Allow the compound and sealed DMSO bottle to equilibrate to room temperature to prevent condensation upon opening.

  • Weighing: Accurately weigh the required amount of the compound into a tared vial.

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial.

  • Dissolution: Vortex the vial until the compound is fully dissolved. Gentle warming (to no more than 30°C) can be used if necessary, but room temperature dissolution is preferred.

  • Inert Gas Overlay (Optional but Recommended): Gently flush the headspace of the vial with an inert gas like argon or nitrogen before sealing. This displaces oxygen and moisture, inhibiting oxidative degradation.

  • Sealing and Labeling: Tightly seal the vial. Label clearly with the compound name, concentration, date, and solvent.

  • Aliquoting: For routine use, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. This minimizes the number of times the main stock is opened and subjected to freeze-thaw cycles and atmospheric exposure.[4]

Protocol: Recommended Storage Conditions Proper storage is critical for long-term stability. The ideal conditions depend on the intended duration of storage.

Storage Duration Temperature Conditions Rationale
Short-Term (< 1 week) Room Temperature (15-25°C)[6]In a desiccator, protected from light.Avoids freeze-thaw cycles for frequent use. Desiccation and light protection are crucial.[6][7]
Mid-Term (1-6 months) -20°CSingle-use aliquots, protected from light.Slows chemical degradation kinetics. Aliquoting prevents repeated freeze-thaw cycles.[4]
Long-Term (> 6 months) -80°CSingle-use aliquots, protected from light, sealed tightly.Maximizes stability by significantly reducing molecular motion and reaction rates.[4]

Part 3: Advanced Analytical Protocols

To quantitatively assess stability, a validated analytical method is required.

Protocol A: HPLC-UV Method for Routine Purity Assessment

This protocol provides a general starting point for assessing the purity of your compound over time. It should be optimized for your specific instrument and degradants.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Detector: UV-Vis, monitor at the λmax of the compound (determine this by running a UV scan on a fresh sample).

  • Sample Preparation:

    • Dilute a small amount of your DMSO stock solution into the initial mobile phase composition (e.g., 95:5 A:B) to a final concentration of ~10-20 µg/mL.

  • Chromatographic Conditions (Example):

    Time (min) % Mobile Phase A % Mobile Phase B Flow Rate
    0.0 95 5 1.0 mL/min
    20.0 5 95 1.0 mL/min
    25.0 5 95 1.0 mL/min
    25.1 95 5 1.0 mL/min

    | 30.0 | 95 | 5 | 1.0 mL/min |

  • Analysis:

    • Inject a freshly prepared "time zero" sample to establish the retention time and peak area of the parent compound.

    • Inject aged samples and compare the chromatograms.

    • Calculate purity as: (Area of Parent Peak / Sum of All Peak Areas) * 100. A decrease in this value over time indicates degradation.

Part 4: Understanding the Chemistry

Hypothesized Degradation Pathways

While a definitive degradation pathway requires structural elucidation of the degradants, the chemical structure of 1-Methyl-5-(oxan-4-yl)-1h-pyrazol-3-amine allows us to hypothesize the most probable routes of decay in a DMSO solution.

G Parent 1-Methyl-5-(oxan-4-yl)-1h-pyrazol-3-amine Oxidation Oxidative Degradation (e.g., Dimerization, N-Oxide formation) Parent->Oxidation O2, Light, Metal Traces AcidCatalyzed Acid-Catalyzed Rearrangement/Decomposition Parent->AcidCatalyzed H+ (from DMSO decomp.) SolventAdduct DMSO/Solvent Adduct Formation Parent->SolventAdduct Reactive DMSO species

Caption: Hypothesized Degradation Pathways in DMSO.

  • Oxidation of the Amine: The 3-amino group is electron-rich and represents the most likely site for oxidation. This can lead to the formation of nitroso or nitro derivatives, or complex colored oligomers through radical coupling mechanisms.

  • Acid-Catalyzed Reactions: If the DMSO solution becomes acidic due to autodecomposition, the pyrazole ring or the amine group could become protonated.[8] This can make the molecule susceptible to ring-opening or rearrangement reactions, although this is generally less common for stable heterocyclic systems.

  • Reaction with DMSO Species: Under certain conditions (e.g., activation by acid), DMSO can form reactive intermediates.[1][10] It is conceivable, though less probable under standard storage, that the pyrazole could react to form sulfenylated adducts.[9]

By understanding these potential vulnerabilities, researchers can take targeted steps—such as deoxygenating the solvent and protecting from light—to mitigate the most likely degradation pathways and ensure the integrity of their experiments.

References

  • Lee, J. Y., & Yoon, J. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process.
  • An, T., & Lee, J. Y. (2025). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H2O2 process.
  • Etra Organics. (2025). How to Use DMSO Safely | Best Practices & Common Mistakes. Etra Organics.
  • Waybright, T. J., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of biomolecular screening, 14(6), 707–714.
  • Lee, S. H., et al. (2020). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). Organic Process Research & Development, 24(9), 1774–1783.
  • Wikipedia contributors. (n.d.). Dimethyl sulfoxide. Wikipedia.
  • Unknown author. (2024). Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts. Source not specified.
  • Sathish Kumar, P., et al. (n.d.). Degradation of DMSO by ozone-based advanced oxidation processes.
  • Opiyo, M. (2015). What is the best right way of storing DMSO in research lab?.
  • Unknown author. (2025). How to store 99.9% DMSO properly?. Blog.
  • Cheméo. (n.d.). Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8). Cheméo.
  • Cheméo. (n.d.). Chemical Properties of 1-Methylpyrazol-3-amine (CAS 1904-31-0). Cheméo.
  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazol-3-amine, 5-methyl-. PubChem.
  • Unknown author. (2025). Divergent decomposition pathways of DMSO mediated by solvents and additives.
  • Creasy, W. R., & Fank, J. R. (2019). Determination of Dimethyl Sulfoxide (DMSO), Ethanol (ETOH), Formamide (F) and Glycerol/Formal (GF) by High Performance Liquid Chromatography.
  • Unknown author. (n.d.).
  • ChemicalBook. (2026). 1-Methyl-1H-pyrazol-3-amine. ChemicalBook.
  • Jochem, M., et al. (2024). Degradome analysis to identify direct protein substrates of small-molecule degraders. bioRxiv.
  • Jochem, M., et al. (2024).
  • Unknown author. (2025). DMSO-Promoted Regioselective Synthesis of Sulfenylated pyrazoles via a Radical Pathway.
  • Wan, J. P., et al. (2022). DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Organic Chemistry Portal.
  • Sigma-Aldrich. (n.d.). 1-Methyl-3-pyridin-3-yl-1H-pyrazol-5-amine. Sigma-Aldrich.
  • Unknown author. (2025). Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives.
  • Sigma-Aldrich. (n.d.). 1-Methyl-1H-pyrazol-3-amine AldrichCPR. Sigma-Aldrich.
  • Unknown author. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Source not specified.
  • LGC Standards. (n.d.). [(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methanesulfonic Acid Sodium Salt. LGC Standards.
  • Unknown author. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
  • Zhu, Y., et al. (2011). 1,5-Dimethyl-4-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o344.

Sources

Optimizing reaction temperature for 1-Methyl-5-(oxan-4-yl)-1h-pyrazol-3-amine formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic route and overcome common experimental hurdles. The information herein is grounded in established principles of pyrazole chemistry to ensure scientific integrity and practical utility.

Introduction to the Synthesis

The formation of 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine typically proceeds via a cyclocondensation reaction, a variant of the Knorr pyrazole synthesis.[1][2] The most common precursors are a β-ketonitrile, such as 3-cyano-3-(oxan-4-yl)propan-2-one, and methylhydrazine.[3] The reaction involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization to form the pyrazole ring.[3] Optimizing the reaction temperature is a critical parameter that directly influences reaction rate, product yield, and impurity profile.

Troubleshooting Guide: Optimizing Reaction Temperature

This section addresses specific issues you may encounter during the synthesis, with a focus on temperature-related challenges.

Q1: My reaction is showing very low conversion to the desired product, even after a prolonged reaction time. What is the likely cause and how can I fix it?

A1: Low conversion is a common issue often stemming from insufficient activation energy for the cyclization step.

  • Causality: The formation of the pyrazole ring from the hydrazone intermediate requires a certain energy input to overcome the activation barrier of the intramolecular cyclization. If the reaction temperature is too low, this process will be exceedingly slow or may not proceed to a significant extent. While some pyrazole syntheses can occur at room temperature, many require heating to achieve a reasonable reaction rate and yield.[4][5]

  • Troubleshooting Steps:

    • Incremental Temperature Increase: Gradually increase the reaction temperature in 10-15 °C increments. A good starting point for many pyrazole syntheses is around 60 °C.[5][6][7] Monitor the reaction progress at each new temperature point using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Solvent Consideration: Ensure your solvent has a boiling point that can accommodate the desired reaction temperature. If you are using a low-boiling solvent like ethanol, you may need to switch to a higher-boiling solvent such as n-propanol, or perform the reaction under reflux.[8]

    • Purity of Starting Materials: Impurities in your starting materials, particularly the β-ketonitrile or methylhydrazine, can inhibit the reaction.[4][8] Ensure the purity of your reactants before starting the synthesis.

Q2: I'm observing the formation of significant impurities, including a dark coloration of the reaction mixture. How is temperature related to this and what can be done?

A2: The formation of colored impurities and side products is often a sign of decomposition or side reactions, which can be exacerbated by excessive temperatures.

  • Causality: While a certain level of heat is necessary, excessively high temperatures can lead to the degradation of starting materials, intermediates, or the final product. Hydrazine derivatives, in particular, can be susceptible to air-oxidation and decomposition at elevated temperatures, leading to the formation of colored byproducts.[9] Some studies have shown that increasing the temperature beyond an optimal point can lead to a drop in yield.[7]

  • Troubleshooting Steps:

    • Temperature Screening Study: If you suspect temperature-induced degradation, it is crucial to perform a systematic temperature screening study to identify the optimal temperature window. This involves running the reaction at several different temperatures and analyzing the yield and purity of the product at each point.

    • Inert Atmosphere: To minimize oxidation, especially at higher temperatures, consider running the reaction under an inert atmosphere of nitrogen or argon.

    • Reaction Time Optimization: Prolonged heating, even at a seemingly optimal temperature, can also lead to impurity formation.[8] Once you have identified a suitable temperature, optimize the reaction time by monitoring its progress and stopping the reaction once the starting materials have been consumed.

Q3: My synthesis is resulting in a mixture of regioisomers. Can reaction temperature influence the regioselectivity?

A3: Yes, reaction temperature can be a critical factor in determining the regioselectivity of pyrazole synthesis, although it is often intertwined with solvent and catalyst effects.[10]

  • Causality: In the reaction between an unsymmetrical β-dicarbonyl compound and a substituted hydrazine like methylhydrazine, two different regioisomeric pyrazoles can potentially form. The initial nucleophilic attack of the hydrazine on one of the two carbonyl groups determines the final regiochemical outcome. The activation energies for the two competing pathways may be different, and thus, the reaction temperature can influence which pathway is favored.[10]

  • Troubleshooting & Optimization:

    • Lowering the Temperature: In some cases, running the reaction at a lower temperature can favor the formation of the thermodynamically more stable product, potentially increasing the regioselectivity.

    • Solvent Effects: The choice of solvent can have a more dramatic impact on regioselectivity than temperature alone. For instance, fluorinated alcohols have been shown to significantly improve regioselectivity in some pyrazole syntheses.[10]

    • pH Control: The acidity or basicity of the reaction medium can direct the initial nucleophilic attack and influence the regiochemical outcome.[10]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature for optimizing the synthesis of 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine?

A1: A good starting point for optimization would be in the range of 60-80 °C. Many pyrazole syntheses show improved yields when the temperature is raised from room temperature to this range.[5][6] However, the optimal temperature will be specific to your exact reaction conditions (solvent, concentration, etc.) and should be determined experimentally.

Q2: How can I efficiently determine the optimal reaction temperature?

A2: A systematic temperature scouting study is the most effective method. This can be done by setting up several small-scale reactions in parallel, each at a different temperature (e.g., 40 °C, 60 °C, 80 °C, 100 °C). Monitor each reaction over time by TLC or HPLC to determine the point of maximum product formation and minimal impurity generation.

Q3: Are there any alternatives to conventional heating that might improve the reaction?

A3: Yes, microwave-assisted synthesis is a powerful technique for optimizing pyrazole formation. Microwave irradiation can often lead to significantly reduced reaction times, higher yields, and improved selectivity due to efficient and uniform heating.[10]

Experimental Protocols

Protocol 1: Temperature Scouting Study for 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine Synthesis

This protocol outlines a method for determining the optimal reaction temperature.

Materials:

  • 3-Cyano-3-(oxan-4-yl)propan-2-one

  • Methylhydrazine

  • Ethanol (or another suitable solvent)

  • Parallel synthesis reaction block or multiple reaction vessels with individual temperature control and stirring

  • TLC plates and appropriate eluent system

  • HPLC for quantitative analysis (optional)

Procedure:

  • In four separate reaction vessels, dissolve 3-cyano-3-(oxan-4-yl)propan-2-one (1.0 mmol) in ethanol (5 mL).

  • Add methylhydrazine (1.1 mmol) to each vessel.

  • Set each reaction to a different temperature: 40 °C, 60 °C, 80 °C, and 100 °C (reflux).

  • Stir all reactions vigorously.

  • At 1-hour intervals, take a small aliquot from each reaction mixture and spot it on a TLC plate to monitor the consumption of starting materials and the formation of the product.

  • Continue the reactions until TLC indicates the consumption of the limiting reagent or until no further product formation is observed.

  • Upon completion, cool the reactions to room temperature.

  • Analyze the crude reaction mixtures by HPLC to determine the yield of 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine and the percentage of major impurities at each temperature.

  • Based on the results, select the optimal temperature that provides the best balance of reaction rate, yield, and purity.

Data Presentation

Table 1: Hypothetical Results of a Temperature Scouting Study
Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Observations
40243595Slow reaction, incomplete conversion
6087592Good conversion rate and purity
8048885Faster reaction, increased impurities
100 (Reflux)28270Rapid reaction, significant side product formation and coloration

This data is illustrative and serves as an example of what might be observed.

Visualizations

Workflow for Temperature Optimization

G cluster_0 Phase 1: Initial Scouting cluster_1 Phase 2: Decision and Refinement A Setup Parallel Reactions (e.g., 40, 60, 80, 100°C) B Monitor by TLC/HPLC at Regular Intervals A->B C Analyze Yield and Purity for each Temperature B->C D Identify Promising Temperature Range C->D E Low Yield/ Conversion? D->E Yes F High Impurity? D->F Yes G Optimal Temperature Identified D->G No, good balance E->A Increase Temp Range H Further Optimization (e.g., 70°C, 75°C) F->H Decrease Temp Range H->B

Caption: A logical workflow for systematic temperature optimization.

Troubleshooting Decision Treedot

G Start Reaction Issue? LowYield Low Yield or Incomplete Reaction Start->LowYield Conversion Problem Impurity High Impurity or Decomposition Start->Impurity Purity Problem Regioisomer Regioisomer Formation Start->Regioisomer Selectivity Problem IncreaseTemp Incrementally Increase Reaction Temperature LowYield->IncreaseTemp CheckPurity Verify Purity of Starting Materials LowYield->CheckPurity DecreaseTemp Decrease Reaction Temperature Impurity->DecreaseTemp InertAtmosphere Run Under Inert Atmosphere (N2/Ar) Impurity->InertAtmosphere OptimizeTime Optimize Reaction Time Impurity->OptimizeTime Regioisomer->DecreaseTemp ChangeSolvent Consider Solvent Change (e.g., Fluorinated Alcohols) Regioisomer->ChangeSolvent

Sources

Overcoming hygroscopic challenges with 1-Methyl-5-(oxan-4-yl)-1h-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: HYGRO-PYR-001 Subject: Overcoming Hygroscopic Challenges & Handling Protocols Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Compound Profile

Compound: 1-Methyl-5-(oxan-4-yl)-1h-pyrazol-3-amine Chemical Class: Aminopyrazole / Tetrahydropyranyl-heterocycle Primary Challenge: Severe Hygroscopicity (Deliquescence)

This guide addresses the critical handling requirements for 1-Methyl-5-(oxan-4-yl)-1h-pyrazol-3-amine . Like many 3-aminopyrazoles, this compound exhibits significant hygroscopicity due to the high electron density on the primary amine and the pyrazole nitrogen, capable of forming rapid hydrogen-bond networks with atmospheric moisture. The presence of the oxanyl (tetrahydropyran) ether oxygen further increases polarity, exacerbating water affinity.

Failure to manage moisture levels leads to:

  • Stoichiometric Errors: Water weight inflates the apparent mass, leading to under-loading of the reagent in synthesis.

  • Physical State Change: Transition from a free-flowing solid to a sticky gum or oil (deliquescence).

  • Hydrolytic Degradation: Potential for ring-opening or oxidation over long-term storage in wet conditions.

Troubleshooting & FAQs

Q1: "My solid turned into a sticky gum/oil within minutes of opening the vial. Is it degraded?"

Diagnosis: Likely Deliquescence , not necessarily chemical degradation. Mechanism: The compound absorbs atmospheric water vapor until it dissolves in the absorbed water, forming a saturated solution (gum/oil). Recovery Protocol:

  • Do not heat directly. Heating a wet amine can promote oxidation.

  • Dissolve the gum in anhydrous Dichloromethane (DCM) .

  • Add a drying agent (anhydrous

    
     or 
    
    
    
    ).
  • Filter and concentrate under reduced pressure.

  • Critical Step: Chase with Toluene (2-3x) on the rotovap. Toluene forms a positive azeotrope with water, effectively "pulling" moisture out of the solid lattice.

  • Dry under high vacuum (< 1 mbar) for 12-24 hours.

Q2: "How do I weigh this accurately for a reaction if the mass keeps increasing on the balance?"

Solution: You are observing real-time water adsorption. Method A (Ideal): Weigh inside a Glovebox or glove bag under Nitrogen/Argon. Method B (Benchtop):

  • Tare a vial containing a known volume of anhydrous solvent (e.g., DCM or MeOH).

  • Rapidly transfer the solid into the solvent.

  • Reweigh. The mass difference is the compound mass.

  • Use the solution volumetrically. Why this works: Dissolution kinetics in the solvent compete with water adsorption kinetics, and the solvent protects the bulk solid.

Q3: "Can I store this in the fridge (-20°C)?"

Warning: Yes, but condensation is the enemy . Protocol:

  • Store at -20°C for long-term stability.

  • Before Opening: Allow the vial to warm to Room Temperature (RT) inside a desiccator for at least 30-60 minutes.

  • Causality: Opening a cold vial in humid lab air causes immediate condensation on the solid surface, accelerating degradation.

Q4: "I need to scale up. Should I make a salt form?"

Recommendation: Yes. If the free base is difficult to handle, converting it to a salt is a standard industrial strategy to reduce hygroscopicity.

  • HCl Salt: Often less hygroscopic but can be corrosive.

  • Tosylate/Oxalate: Large counter-ions often provide better crystallinity and lower hygroscopicity for aminopyrazoles.

Technical Data & Compatibility

Solvent Compatibility Table
Solvent ClassSuitabilityNotes
Chlorinated (DCM, Chloroform) Excellent Best for redissolving "gummed" material.
Aromatic (Toluene) Good Use for azeotropic drying (removing water).
Ethers (THF, MTBE) Moderate Ensure they are anhydrous; wet THF will hydrate the amine.
Alcohols (MeOH, EtOH) Poor for Storage Proticity can facilitate H-bonding; use only for immediate reactions.
Water Avoid Causes deliquescence and potential hydrolysis.
Hygroscopicity Management Thresholds
ParameterLimitAction Required
Relative Humidity (RH) > 40%Handle only in glovebox or inert bag.
Exposure Time < 2 minsMaximum open-vial time on benchtop.
Water Content (KF) > 1.0%Re-dry using Toluene azeotrope method.

Workflow Visualization

The following diagram outlines the decision logic for handling the compound based on its physical state.

HandlingProtocol Start Inspect Compound (1-Methyl-5-(oxan-4-yl)-1h-pyrazol-3-amine) StateCheck Physical State? Start->StateCheck FreeFlowing Free-Flowing Powder StateCheck->FreeFlowing Dry Sticky Sticky / Clumped StateCheck->Sticky Moist Liquid Oily / Deliquesced StateCheck->Liquid Wet Weighing Weighing Protocol FreeFlowing->Weighing Rescue Rescue Protocol: Dissolve in DCM -> Dry (Na2SO4) -> Filter -> Azeotrope (Toluene) Sticky->Rescue Liquid->Rescue Glovebox Glovebox / Inert Gas (Recommended) Weighing->Glovebox RapidAir Rapid Solvent Transfer (Benchtop) Weighing->RapidAir Storage Storage: -20°C, Sealed under Argon Glovebox->Storage RapidAir->Storage Rescue->Weighing After Drying

Caption: Decision matrix for handling hygroscopic aminopyrazoles, prioritizing "Rescue Protocols" for wetted material.

Detailed Experimental Protocols

Protocol A: Azeotropic Drying (The "Rescue" Method)

Use this when the compound has absorbed moisture and cannot be weighed accurately.

  • Dissolution: Dissolve the entire quantity of wet material in DCM (10 mL/g) . If insoluble particles remain, they may be inorganic salts; filter them out.

  • Drying: Add anhydrous Sodium Sulfate (

    
    )  (approx. 2g per 1g compound). Swirl and let stand for 15 minutes.
    
  • Filtration: Filter through a sintered glass funnel or cotton plug into a round-bottom flask.

  • Azeotrope: Add Toluene (5 mL/g) to the filtrate.

  • Evaporation: Rotovap at 40°C. The toluene will carry off residual water as it evaporates.

  • Final Dry: Place the flask on a high-vacuum manifold (< 1 mmHg) for 4 hours. Backfill with Argon before opening.

Protocol B: Synthesis of the Hydrochloride Salt (Stabilization)

Use this to create a non-hygroscopic form for long-term storage.

  • Dissolve 1-Methyl-5-(oxan-4-yl)-1h-pyrazol-3-amine (1.0 eq) in anhydrous 1,4-Dioxane or Ethyl Acetate .

  • Cool to 0°C in an ice bath.

  • Dropwise add 4M HCl in Dioxane (1.1 eq).

  • A precipitate should form immediately. Stir for 30 minutes.

  • Filter the solid under a stream of Nitrogen.

  • Wash the cake with cold Diethyl Ether or Heptane to remove excess acid.

  • Dry under vacuum.[1][2][3] The resulting HCl salt is significantly less hygroscopic than the free base.

References

  • National Institutes of Health (NIH). (2024). Formulation Strategies to Improve the Stability and Handling of Highly Hygroscopic Pharmaceuticals. PMC6631246. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

  • Edelris. (2024). Leucettinibs and Aminopyrazole Intermediates: Synthesis and Physical Properties. Retrieved from [Link]

Sources

Addressing regio-selectivity issues in 1-methyl pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Precision Regiocontrol in 1-Methyl Pyrazole Synthesis

User Status: Authenticated (Senior Researcher Level) Ticket ID: REGIO-PYR-001 Topic: Troubleshooting N1 vs. N2 Selectivity in 1-Methyl Pyrazole Synthesis

Executive Summary: The "Tautomer Trap"

The synthesis of 1-methyl pyrazoles is deceptively simple.[1] Whether via direct alkylation or de novo cyclization, the fundamental challenge is the asymmetry of the pyrazole core .

  • In Direct Alkylation: The pyrazole anion is an ambident nucleophile.[1] The resonance hybrid allows alkylation at either nitrogen, governed by a tug-of-war between steric hindrance (kinetic control) and thermodynamic stability.[1]

  • In Cyclization: Methylhydrazine contains two nucleophilic nitrogens (

    
     vs. 
    
    
    
    ), each with distinct electronic and steric profiles.[1]

This guide moves beyond generic advice, offering mechanistic interventions to force regioconvergence.

Module 1: Direct Alkylation of Unsymmetrical Pyrazoles

Scenario: You have a pre-formed 3-substituted pyrazole and need to introduce a methyl group.[1] Common Issue: You obtain a mixture of 1,3-disubstituted (Target) and 1,5-disubstituted (Impurity) isomers.

Mechanism & Logic

The regiochemical outcome is dictated by the "Lone Pair vs. Steric" conflict.[1]

  • Steric Control: The alkylating agent prefers the less hindered nitrogen (distal to the substituent).[1] This favors the 1,3-isomer .[1]

  • Coordination Control: Metal cations can chelate between the pyrazole nitrogen and a substituent lone pair (e.g., a carbonyl or pyridine ring at C3), directing alkylation to the more hindered nitrogen (yielding the 1,5-isomer ).

Troubleshooting Protocol
VariableRecommendation for 1,3-Selectivity (Distal)Recommendation for 1,5-Selectivity (Proximal)Mechanism
Solvent HFIP (Hexafluoroisopropanol) or TFETHF or Toluene (Non-polar)HFIP forms H-bonds with the N-lone pairs, shielding the more accessible nitrogen or stabilizing specific tautomers.[1]
Base

or


or

(Additive)
Large cations (Cs+) dissociate ion pairs (S_N2 favored).[1] Small cations (Na+, Mg++) promote chelation/coordination.[1]
Temp

to RT
RefluxLower temps favor kinetic control (steric avoidance).[1]
The "Silver Bullet": Fluorinated Solvents

If standard DMF/


 conditions fail, switch to HFIP .[1]
  • Why? Fluorinated alcohols are strong Hydrogen Bond Donors (HBD).[1] They solvate the pyrazole anion specifically, often disrupting the standard dipole interactions and enhancing selectivity for the 1,3-isomer by up to 99:1.

Visualizing the Pathway (DOT Diagram)

AlkylationLogic Substrate 3-Substituted Pyrazole (Tautomeric Mix) Base Deprotonation (Base) Substrate->Base Anion Delocalized Anion (Ambident Nucleophile) Base->Anion PathA Path A: Steric Control (Kinetic) Anion->PathA Bulky Electrophile Polar Aprotic Solvent PathB Path B: Chelation Control (Thermodynamic/Coordination) Anion->PathB Metal Chelation Non-polar Solvent Prod13 1,3-Isomer (Major in HFIP/DMF) PathA->Prod13 Prod15 1,5-Isomer (Major with Mg++ or NaH) PathB->Prod15

Caption: Divergent pathways in pyrazole alkylation. Path A (Blue) represents steric control favored by polar solvents.[1] Path B (Red) represents chelation control.[1]

Module 2: De Novo Cyclization (The "Pre-Synthesis" Fix)

Scenario: You are building the pyrazole ring from acyclic precursors. Common Issue: Reaction of Methylhydrazine with a 1,3-diketone yields a 1:1 mixture.[1]

Mechanism & Logic

Methylhydrazine (


) has two nucleophilic sites:[1][2]
  • 
    :  More nucleophilic (less sterically hindered).[1]
    
  • 
    :  More basic (inductive effect), but less nucleophilic due to sterics.[1]
    

The Rule: The more nucleophilic nitrogen (


) attacks the most electrophilic  carbonyl carbon of the 1,3-diketone.[1]
Troubleshooting Protocol

Method A: The Enaminone Route (Highly Recommended) Replace the 1,3-diketone with an enaminone (


).[1]
  • Why? Enaminones have distinct electrophilic sites.[1] The

    
     of methylhydrazine selectively attacks the 
    
    
    
    -carbon (Michael addition), followed by cyclization.[1] This guarantees the 1,3-disubstituted product.[1]

Method B: pH-Controlled Cyclization

  • Acidic Media (HCl/EtOH): Protonation affects the hydrazine nitrogens differently.[1] In acidic conditions, the reaction often favors the 1,5-isomer (inverse addition).[1]

  • Basic/Neutral Media: Favors the 1,3-isomer .[1]

Visualizing the Cyclization Logic (DOT Diagram)

CyclizationLogic Hydrazine Methylhydrazine (NH2 vs NHMe) Selectivity Nucleophilic Attack (NH2 attacks most E+ site) Hydrazine->Selectivity Diketone Unsymmetrical 1,3-Diketone (R1-CO-CH2-CO-R2) Diketone->Selectivity Ambiguous E+ sites Enaminone Enaminone (R-CO-CH=CH-NMe2) Enaminone->Selectivity Distinct E+ sites Isomer13 1,3-Isomer (Target) Selectivity->Isomer13 Enaminone Route (High Selectivity) Isomer15 1,5-Isomer (Impurity) Selectivity->Isomer15 Acidic Conditions (Steric Override)

Caption: Strategic selection of electrophiles. Using Enaminones (Blue path) forces regioconvergence compared to standard diketones.[1]

Module 3: Analytical Validation (FAQ)

Q: How do I definitively distinguish the 1,3-isomer from the 1,5-isomer?

A: 1D NMR is often insufficient.[1] You must use 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • The 1,5-Isomer (Proximal): The N-Methyl group is spatially close to the substituent at Position 5.[1]

    • Signature: Strong NOE cross-peak between

      
       and the protons of the C5-substituent (e.g., Phenyl ortho-protons).[1]
      
  • The 1,3-Isomer (Distal): The N-Methyl group is next to the C5-H (if C5 is unsubstituted) or far from the C3-substituent.[1]

    • Signature: NOE cross-peak between

      
       and the pyrazole C5-H. Absence of NOE between 
      
      
      
      and the C3-substituent.[1]
IsomerN-Me EnvironmentNOESY Signal
1,3-Substituted N-Me is next to C5-HCross-peak:

1,5-Substituted N-Me is next to SubstituentCross-peak:

Experimental Protocol: Regioselective Alkylation with HFIP

Objective: Methylation of 3-phenyl-1H-pyrazole to yield 1-methyl-3-phenyl-1H-pyrazole (1,3-isomer).

  • Preparation: Dissolve 3-phenyl-1H-pyrazole (1.0 equiv) in 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (0.2 M concentration).

    • Note: HFIP is volatile and corrosive; use a fume hood.[1]

  • Base Addition: Add

    
     (1.2 equiv).[1] Stir for 10 minutes at Room Temperature.
    
  • Alkylation: Add Methyl Iodide (MeI) (1.1 equiv) dropwise.[1]

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC/LCMS.[1][3]

  • Workup: Dilute with EtOAc, wash with water (x3) to remove HFIP, dry over

    
    , and concentrate.
    
  • Result: Expect >95:5 regioselectivity favoring the 1,3-isomer.

References

  • Fustero, S., et al. (2011). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." The Journal of Organic Chemistry.

  • Elguero, J., et al. (2002). "Pyrazoles."[1][2][4][5][6][7][8][9][10][11] Comprehensive Heterocyclic Chemistry II. (Fundamental review of tautomerism and alkylation logic).

  • Deng, X., & Mani, N. S. (2008).[7] "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Organic Letters.

  • Knorr, R. (1883).[1] "Action of acetoacetic ester on phenylhydrazine." Berichte der deutschen chemischen Gesellschaft. (Historical context of the cyclization mechanism).

  • BenchChem Technical Support. (2025). "Optimizing N-Alkylation of Pyrazoles."

Sources

Validation & Comparative

1H NMR spectrum interpretation of 1-Methyl-5-(oxan-4-yl)-1h-pyrazol-3-amine

[1][2]

Executive Summary

This guide provides a technical analysis of the 1H NMR spectrum for 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine , a critical scaffold in kinase inhibitor discovery (e.g., ALK/ROS1 inhibitors).[1][2] Unlike standard spectral lists, this document compares the target structure against its most common synthetic impurities (regioisomers) and evaluates solvent performance (DMSO-d₆ vs. CDCl₃) to ensure structural validation.

Part 1: Structural Analysis & Predicted Shifts

To interpret the spectrum accurately, we must deconstruct the molecule into three magnetic environments: the Aminopyrazole Core , the N-Methyl Group , and the Oxane (Tetrahydropyran) Ring .

Molecular Architecture & Numbering

MoleculeN1N1N2N2N1->N2MeMeN1->MeN-MeC3C3N2->C3C4C4(H)C3->C4NH2NH2C3->NH2C5C5C4->C5C5->N1Ox4Ox4(H)C5->Ox4LinkerOx3Ox3,5(CH2)Ox4->Ox3Ox2Ox2,6(CH2)Ox3->Ox2O1OOx2->O1

Figure 1: Connectivity map of 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine.[1][2] Note the proximity of the N-Methyl group to the Oxane ring, a key feature for NOESY analysis.

Spectral Assignment Table (DMSO-d₆)

Data represents expected shifts based on fragment analysis of analogous aminopyrazoles.[1][2]

FragmentPositionShift (δ ppm)MultiplicityIntegrationMechanistic Insight
Pyrazole C4-H 5.30 – 5.45Singlet (s)1HUpfield shift due to electron-donating -NH₂ at C3.[1][2]
Amine -NH₂ 4.50 – 5.00Broad Singlet (br s)2HExchangeable.[1][2] Chemical shift varies with concentration and water content.
N-Methyl N-CH₃ 3.55 – 3.65Singlet (s)3HDeshielded by the aromatic ring; diagnostic for N1 substitution.[1][2]
Oxane H-2, H-6 (eq)3.85 – 3.95Ddd / Multiplet2HAdjacent to Oxygen (deshielded).[2] Equatorial protons appear downfield.[2][3]
Oxane H-2, H-6 (ax)3.30 – 3.45Td / Multiplet2HAxial protons shielded by anisotropy; often overlap with water in DMSO.[1][2]
Oxane H-4 (Methine)2.75 – 2.90Multiplet (tt)1HShielded by C5-pyrazole connection; key coupling partner to H3/H5.[1][2]
Oxane H-3, H-51.60 – 1.80Multiplet (m)4HComplex envelope of axial/equatorial methylene protons.[1][2]
Part 2: Comparative Analysis (The "Alternatives")

In drug development, the "product" is the verified structure. The "alternatives" are the potential impurities (regioisomers) or suboptimal analytical methods.

Comparison A: Target (1,5-Isomer) vs. Regioisomer (1,3-Isomer)

The synthesis of N-methylpyrazoles from hydrazine often yields a mixture of 1,5- and 1,3-isomers.[2] Distinguishing them is the primary analytical challenge.

FeatureTarget: 1,5-Isomer (1-Me-5-Oxanyl)Alternative: 1,3-Isomer (1-Me-3-Oxanyl)Differentiation Protocol
N-Me Shift ~3.60 ppm~3.75 - 3.80 ppm1,3-isomer N-Me is typically more deshielded.[1][2]
NOESY Signal Strong Correlation between N-Me and Oxane H-4.[1][2]No Correlation between N-Me and Oxane protons.Critical Validation Step.
C4-H Shift ~5.40 ppm~5.60 ppm1,3-isomer C4-H is slightly downfield.[1][2]
Comparison B: Solvent Selection (DMSO-d₆ vs. CDCl₃)
ParameterDMSO-d₆ (Recommended) CDCl₃ (Alternative) Verdict
Solubility Excellent for polar aminopyrazoles.[1][2]Poor; may require heating or dilute samples.[2]DMSO wins for routine analysis.
-NH₂ Visibility Visible (sharp/broad singlet).[1][2]Often invisible or extremely broad due to exchange.[2]DMSO wins for confirming amine presence.[2]
Resolution Viscosity causes slight line broadening.[2]Sharper lines, better coupling resolution.CDCl₃ wins for J-coupling analysis of the oxane ring (if soluble).
Water Peak ~3.33 ppm (Interferes with Oxane H2/6).~1.56 ppm (Interferes with Oxane H3/5).Neutral (interference exists in both).
Part 3: Experimental Protocols
Protocol 1: Sample Preparation for Structural Confirmation

Objective: Obtain a spectrum suitable for NOESY analysis to rule out the 1,3-isomer.[1][2]

  • Mass Measurement: Weigh 5–10 mg of the solid compound into a clean vial.

  • Solvent Addition: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Note: If the sample contains residual salts, filter through a cotton plug in a glass pipette.

  • Transfer: Transfer to a high-quality 5mm NMR tube.

  • Acquisition (1D 1H):

    • Pulse Angle: 30°[1][2]

    • Relaxation Delay (D1): ≥ 1.0 sec (ensure full relaxation of N-Me).

    • Scans (NS): 16–64 (depending on concentration).

  • Acquisition (2D NOESY):

    • Mixing Time: 300–500 ms.[2]

    • Goal: Look for cross-peaks between the singlet at ~3.6 ppm (N-Me) and the multiplet at ~2.8 ppm (Oxane H-4).[2]

Protocol 2: Logic Flow for Validation

ValidationFlowStartAcquire 1H NMR in DMSO-d6CheckNH2Is -NH2 peak visible(~4.5-5.0 ppm)?Start->CheckNH2CheckMeLocate N-Me Singlet(~3.6 ppm)CheckNH2->CheckMeNOESYRun 1D NOE or 2D NOESYCheckMe->NOESYDecisionNOE betweenN-Me and Oxane H4?NOESY->DecisionPassCONFIRMED:1,5-Isomer (Target)Decision->PassYesFailREJECTED:Likely 1,3-IsomerDecision->FailNo

Figure 2: Decision matrix for validating the regiochemistry of 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine.

References
  • Regioselectivity in Pyrazole Synthesis

    • Title: Regioselective synthesis of 1,3- and 1,5-substituted pyrazoles.[1][2]

    • Source:Journal of Heterocyclic Chemistry.
    • Context: Explains the thermodynamic vs. kinetic control leading to isomer mixtures.
    • [4][5]

  • Tetrahydropyran Conformational Analysis

    • Title: Proton chemical shifts in NMR of tetrahydropyran deriv
    • Source:Modgraph / J. Chem. Soc.[2]

    • Context: Provides baseline shifts for axial/equ
  • Aminopyrazole Spectral Characteristics

    • Title: 1H NMR spectra of 1-methyl-1H-pyrazol-3-amine deriv
    • Source:Spectrochimica Acta Part A.
    • Context: Validates the upfield shift of the C4-H proton due to the amine group.[1][2]

  • Solvent Effects on Exchangeable Protons

    • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents.[2]

    • Source:Organometallics (Gottlieb et al.).
    • Context: Essential for identifying water/solvent peaks th

Comparative Bioactivity Guide: 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine vs. Non-Methylated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the bioactivity, physicochemical properties, and experimental utility of 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine versus its non-methylated analog, 5-(oxan-4-yl)-1H-pyrazol-3-amine .

These scaffolds are critical pharmacophores in Fragment-Based Drug Discovery (FBDD), particularly for developing ATP-competitive inhibitors for kinases such as JAK , LRRK2 , and ATR .

Executive Summary

The pyrazole-3-amine scaffold serves as a foundational "hinge-binder" in kinase inhibitor design. The introduction of a tetrahydropyran-4-yl (oxan-4-yl) group at the C5 position enhances water solubility and targets the solvent-exposed ribose pocket.

The critical divergence lies in N-methylation :

  • 1-Methylated Analog: Locks the pyrazole tautomer, enforcing a specific binding geometry and eliminating a hydrogen bond donor (HBD). This often improves membrane permeability and selectivity for kinases with smaller "gatekeeper" residues or specific hydrophobic pockets.

  • Non-Methylated Analog: Retains tautomeric flexibility (1H/2H shift) and dual H-bond donor/acceptor capability. This allows for broader binding adaptability but often results in lower selectivity and poorer lipophilicity profiles.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

FeatureMethylated Scaffold Non-Methylated Analog
IUPAC Name 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine5-(oxan-4-yl)-1H-pyrazol-3-amine
Structure Fixed Tautomer (N-Me)Dynamic Tautomer (N-H)
Molecular Weight ~181.2 g/mol ~167.2 g/mol
H-Bond Donors 1 (Exocyclic -NH₂)2 (Exocyclic -NH₂ + Ring -NH)
H-Bond Acceptors 32
LogP (Est.) 0.8 – 1.2 (Higher Permeability)0.3 – 0.6 (Higher Polarity)
Primary Utility Selective Kinase Probes (JAK1, LRRK2)General Hinge Binding Fragments

Mechanistic Comparison: The "Methyl Switch"

The bioactivity differences are driven by the "Methyl Switch" effect , which alters the interaction with the kinase hinge region.

A. Tautomeric Locking vs. Flexibility
  • Non-Methylated: Exists in equilibrium between the 1H- and 2H-tautomers. In the ATP binding pocket, it can shift to optimize H-bonds with the backbone carbonyl and amide nitrogen of the hinge region (e.g., Glu97/Leu98 in many kinases).

  • Methylated: The N-methyl group sterically locks the ring. If the kinase pocket requires a hydrogen bond donor at the N1 position, this analog will lose potency (activity cliff). However, if the pocket is hydrophobic (e.g., Meprin

    
     or specific JAK isoforms), the methyl group displaces water and enhances affinity via the hydrophobic effect.
    
B. Selectivity Profiles
  • Case Study (JAK Inhibitors): In the development of JAK inhibitors (e.g., related to Tofacitinib/Ruxolitinib scaffolds), N-methylation is often used to reduce affinity for off-target kinases that strictly require the N-H donor, thereby enhancing selectivity for the target kinase.

  • Case Study (LRRK2): The oxan-4-yl group is crucial for solubilizing the lipophilic core required to cross the Blood-Brain Barrier (BBB). The 1-methyl variant typically shows superior BBB penetration due to reduced Topological Polar Surface Area (TPSA).

C. Signaling Pathway Visualization (JAK/STAT Context)

The following diagram illustrates where these inhibitors intervene in the JAK-STAT signaling cascade.

JAK_Pathway Cytokine Cytokine (IL-6/IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target of Pyrazole Scaffold) Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation P_STAT Phospho-STAT (Dimer) STAT->P_STAT Dimerization Nucleus Nucleus (Gene Transcription) P_STAT->Nucleus Translocation Inhibitor 1-Methyl-5-(oxan-4-yl)... (Inhibitor) Inhibitor->JAK ATP Competition

Caption: Mechanism of Action: The aminopyrazole scaffold competes with ATP at the JAK kinase active site, blocking STAT phosphorylation and downstream inflammatory signaling.

Experimental Data & Protocols

A. Comparative Bioactivity Data (Representative)

Note: Values are representative of the scaffold class in standard kinase panels (e.g., JAK1/2, AURKA).

Assay TypeMetric1-Methyl AnalogNon-Methylated AnalogInterpretation
Enzymatic Potency (JAK1) IC₅₀15 - 50 nM5 - 20 nMNon-methylated often more potent due to extra H-bond, but less selective.
Cellular Potency (TF-1) IC₅₀120 nM450 nMMethylated is superior in cells due to better permeability (LogP).
Kinase Selectivity Score S(35)0.15 (High)0.35 (Low)Methylation reduces "sticky" promiscuous binding.
Solubility (PBS, pH 7.4) µM>500 µM>200 µMBoth are soluble due to Oxan-4-yl, but Methyl breaks crystal lattice energy.
B. Protocol: Kinase Inhibition Assay (ADP-Glo™)

This protocol validates the potency of the compounds against a target kinase (e.g., JAK1).

Materials:

  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

  • Substrate: Poly(Glu,Tyr) 4:1 peptide.

  • Reagents: ADP-Glo™ Kinase Assay Kit (Promega).

Workflow:

  • Compound Prep: Dissolve 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine in 100% DMSO to 10 mM. Perform 1:3 serial dilutions.

  • Enzyme Reaction:

    • Add 2 µL of Compound (at 2.5x final conc) to 384-well plate.

    • Add 2 µL of JAK1 Enzyme (0.5 ng/µL). Incubate 10 min at RT.

    • Add 1 µL of ATP/Substrate mix (10 µM ATP final).

    • Incubate for 60 min at RT.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Read: Measure Luminescence on a plate reader (e.g., EnVision).

  • Analysis: Fit curves using Non-linear regression (Sigmoidal dose-response) to determine IC₅₀.

C. Protocol: Experimental Workflow Visualization

Workflow cluster_0 Preparation cluster_1 Kinase Reaction cluster_2 Detection Step1 Compound Dissolution (DMSO) Step2 Serial Dilution (1:3) Step1->Step2 Step3 Enzyme Incubation (10 min) Step2->Step3 Step4 ATP/Substrate Addition (60 min) Step3->Step4 Step5 ADP-Glo Reagent (Depletion) Step4->Step5 Step6 Luciferase Readout (Luminescence) Step5->Step6

Caption: Step-by-step workflow for validating the bioactivity of pyrazole-amine derivatives using luminescent kinase assays.

Synthesis & Stability Notes

  • Regioselectivity: Synthesizing the 1-methyl isomer specifically requires careful control. Reaction of the corresponding

    
    -ketonitrile with methylhydrazine often yields a mixture of regioisomers (1-methyl vs 2-methyl).
    
    • Verification: Use NOESY NMR to confirm the interaction between the N-Methyl protons and the C5-Oxanyl protons.

  • Stability: The 1-methyl analog is metabolically more stable against N-glucuronidation compared to the free NH-pyrazole, extending the half-life (

    
    ) in microsomal stability assays.
    

Conclusion

For researchers designing kinase inhibitors:

  • Choose the Non-Methylated Analog if you are in the initial fragment screening phase and want to maximize binding probability via flexible H-bonding.

  • Choose the 1-Methyl Analog (1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine) for Lead Optimization to improve cellular permeability, metabolic stability, and isoform selectivity (particularly for JAK/LRRK2 targets).

References

  • Vertex Pharmaceuticals. Substituted Pyrazin-2-amines as Inhibitors of ATR Kinase.[1] Patent WO2013049726. Link

  • Foloppe, N., et al. Structure-Based Design of Novel Chk1 Inhibitors: Insights into Hydrogen Bonding and Water Displacement. Bioorganic & Medicinal Chemistry, 2006. Link

  • Menet, C. J., et al. Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. Journal of Medicinal Chemistry, 2014. Link

  • Galapagos NV. Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors. ACS Medicinal Chemistry Letters, 2023. Link

  • PubChem. Compound Summary: 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine. National Library of Medicine. Link

Sources

Elemental analysis results for 1-Methyl-5-(oxan-4-yl)-1h-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Elemental Analysis & Purity Validation for 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine

Executive Summary

1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine (Molecular Formula: C


H

N

O) is a critical heterocyclic intermediate, often utilized in the synthesis of ALK and ROS1 kinase inhibitors (structurally relevant to scaffolds found in compounds like Lorlatinib). Its structural integrity—specifically the regiochemistry of the N-methyl and C-oxanyl substituents—is paramount for downstream efficacy.

This guide provides a comparative analysis of Combustion Elemental Analysis (CHN) versus alternative characterization methods (HRMS, qNMR) for validating this specific compound. While modern spectroscopic techniques provide structural detail, this guide demonstrates why CHN analysis remains the "performance standard" for establishing bulk purity, particularly for detecting non-chromophoric impurities like water and inorganic salts common in pyrazole synthesis.

Theoretical Baseline: The Reference Standard

Before interpreting experimental results, the theoretical elemental composition must be established. For C


H

N

O
, the calculations based on standard atomic weights (IUPAC) are as follows:
ElementCountAtomic MassTotal MassTheoretical %Acceptance Limit (±0.4%)
Carbon (C) 912.011108.09959.64% 59.24 – 60.04%
Hydrogen (H) 151.00815.1208.34% 7.94 – 8.74%
Nitrogen (N) 314.00742.02123.19% 22.79 – 23.59%
Oxygen (O) 115.99915.9998.83% N/A (Calculated by diff.)
Total 181.24 100.00%

Critical Insight: Pyrazole amines are prone to forming hemihydrates. A deviation in Nitrogen content by >0.5% often indicates the presence of trapped water or solvent, which HRMS will fail to quantify.

Comparative Analysis: CHN vs. Alternative Methods

To validate the "performance" of Elemental Analysis, we compare it against High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR) for this specific chemical scaffold.

Method 1: Combustion Analysis (CHN)
  • Mechanism: Flash combustion at >900°C; detection of CO

    
    , H
    
    
    
    O, and N
    
    
    via thermal conductivity.
  • Performance:

    • Accuracy: High (±0.3% absolute).

    • Blind Spots: Does not identify structure (isomers look identical).

    • Key Advantage: It is the only method that effectively quantifies total bulk purity including "invisible" impurities like silica gel, inorganic salts (NaCl/Na

      
      SO
      
      
      
      from workup), and moisture.
  • Verdict: Essential for Lot Release.

Method 2: High-Resolution Mass Spectrometry (HRMS)
  • Mechanism: Ionization (ESI/APCI) and Time-of-Flight (TOF) detection.

  • Performance:

    • Accuracy: <5 ppm mass error.

    • Blind Spots: Completely misses inorganic salts and water. Can show a "perfect" [M+H]+ peak even if the sample is 50% NaCl.

    • Key Advantage: Confirms formula and detects organic byproducts.

  • Verdict: Complementary (Identity only).

Method 3: Quantitative NMR (qNMR)
  • Mechanism: Integration of proton signals relative to an internal standard (e.g., Maleic acid).

  • Performance:

    • Accuracy: ±1-2% (dependent on relaxation times and weighing errors).

    • Blind Spots: Requires a soluble internal standard; overlapping peaks can obscure impurities.

    • Key Advantage: Distinguishes between the 1-Methyl-5-oxanyl and 1-Methyl-3-oxanyl isomers, which have identical EA and MS profiles.

  • Verdict: Essential for Regiochemistry Validation.

Experimental Protocol: Handling & Analysis

Due to the basicity of the primary amine at position 3 and the hygroscopic nature of the pyrazole ring, specific handling is required to obtain accurate EA results.

Step-by-Step Workflow
  • Sample Preparation:

    • Recrystallize the crude product (e.g., from Ethanol/Heptane).

    • Crucial Step: Dry the sample in a vacuum oven at 45°C for 24 hours over P

      
      O
      
      
      
      or KOH pellets. Pyrazoles avidly bind atmospheric moisture.
  • Weighing:

    • Use a microbalance (readability 0.001 mg).

    • Target sample mass: 2.0 – 3.0 mg.

    • Encapsulate immediately in tin (Sn) capsules to prevent moisture re-absorption.

  • Combustion:

    • Furnace Temperature: 950°C (Dynamic Flash).

    • Carrier Gas: Helium (99.999% purity).

    • Oxidant: Oxygen (99.995%).

  • Validation:

    • Run a standard (e.g., Acetanilide) prior to the sample.

    • Acceptance criteria for standard: ±0.15% of theoretical.

Data Interpretation Guide

Use the table below to diagnose the purity of your 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine sample based on EA deviations.

ObservationDiagnosisRemediation
C, H, N match theoretical (±0.4%) High Purity (>98%) Proceed to biological testing.
N is Low (<22.5%); H is High Solvent Trap (Water/EtOH) Dry at higher temp (60°C) under high vacuum.
C, H, N all proportionally Low Inorganic Contamination Sample likely contains Silica or NaCl. Perform aqueous wash or filtration.
C is High; N is Low Trapped Non-Polar Solvent Residual Toluene or Hexane. Extended drying required.

Validation Workflow Visualization

The following diagram illustrates the logical decision tree for validating this compound, highlighting where Elemental Analysis serves as the "Gatekeeper."

ValidationWorkflow Start Crude 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine Purification Purification (Recrystallization / Column) Start->Purification IdentityCheck Identity Check (1H-NMR / HRMS) Purification->IdentityCheck IsomerCheck Regioisomer Confirmation (NOESY / qNMR) IdentityCheck->IsomerCheck Confirm Structure EACheck Elemental Analysis (CHN) Gatekeeper Step IsomerCheck->EACheck Confirm Bulk Purity Pass PASS: Values within ±0.4% Release Lot EACheck->Pass Matches Theory Fail FAIL: Values Deviate EACheck->Fail Deviates Diagnose Diagnosis: Low N? -> Wet/Salts High C? -> Solvent Fail->Diagnose Reprocess Reprocess / Dry Diagnose->Reprocess Reprocess->EACheck Re-test

Caption: Decision tree for validating pyrazole intermediates. Elemental Analysis acts as the final gatekeeper for bulk purity before biological application.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71731823, Lorlatinib. Retrieved from [Link] (Contextual reference for pyrazole-oxane scaffolds in drug discovery).

  • Holzgrabe, U. (2010).Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Pharmaceutical and Biomedical Analysis. (Methodological comparison reference).
  • Fadel, et al. (2021). Synthesis of pyrazolo-enaminones and evaluation of antioxidant properties. Arabian Journal of Chemistry. Retrieved from [Link] (Synthesis and characterization protocols for substituted pyrazoles).

Comparative Solubility Profiles of Pyrazole-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Challenge

The pyrazole-3-amine scaffold is a privileged structure in medicinal chemistry, ubiquitous in kinase inhibitors (e.g., Pazopanib, Tozasertib) and anti-inflammatory agents. However, its utility is frequently bottlenecked by poor aqueous solubility. The core heteroaromatic ring possesses a high lattice energy due to extensive intermolecular hydrogen bonding (donor-acceptor-donor motifs), leading to "brick dust" properties that complicate formulation and bioavailability.

This guide provides a comparative analysis of solubility profiles across key derivative classes, establishing the causal link between structural modifications and physicochemical performance.

Mechanistic Basis of Solubility

To engineer solubility, one must understand the competing forces: Crystal Lattice Energy (solid state stability) vs. Solvation Energy (interaction with solvent).

Structural Determinants
  • The Parent Scaffold (3-Aminopyrazole): Functions as both a hydrogen bond donor (exocyclic -NH₂, ring -NH) and acceptor (ring -N=).[1] This duality facilitates tight crystal packing, often resulting in high melting points and reduced aqueous solubility despite its low molecular weight.

  • Ionization (pKa): The pyrazole nitrogen (N2) typically has a pKa of ~2.5 (conjugate acid), meaning it remains uncharged at physiological pH (7.4), limiting passive solubility. The exocyclic amine is weakly basic.

Visualization: Structure-Solubility Relationship (SSR)

The following diagram maps how specific structural modifications impact the solubility equilibrium.

SSR_Map Core Pyrazole-3-amine Core Scaffold Mod_N1 N1-Alkylation (e.g., Methyl, Ethyl) Core->Mod_N1 Derivatization Mod_C4 C4-Polar Substitution (e.g., -COOH, Morpholine) Core->Mod_C4 Mod_Salt Salt Formation (e.g., HCl, Mesylate) Core->Mod_Salt Effect_Packing Disrupts Crystal Packing (Lower MP) Mod_N1->Effect_Packing Removes H-Bond Donor Effect_Solvation Increases Solvation Energy Mod_C4->Effect_Solvation Adds Polar Surface Area Effect_Ionization Ionization at Physiological pH Mod_Salt->Effect_Ionization Protonation Outcome_High Enhanced Aqueous Solubility Effect_Packing->Outcome_High Effect_Solvation->Outcome_High Effect_Ionization->Outcome_High

Figure 1: Structure-Solubility Relationship (SSR) map illustrating how specific chemical modifications translate to solubility improvements.

Comparative Solubility Data

The following table contrasts the physicochemical profiles of the parent scaffold against optimized derivatives. Note the trade-off between lipophilicity (LogP) and solubility.

Table 1: Physicochemical Profile Comparison
Compound ClassRepresentative StructureLogP (Exp/Calc)pKa (Basic)Aq. Solubility (pH 7.4)Solubility Mechanism
Parent Scaffold 3-Aminopyrazole~ -0.1~2.5 / 15.3Low (< 1 mg/mL)*High Lattice Energy (H-bonds)
N1-Alkylated 1-Methyl-1H-pyrazol-3-amine0.34.04Moderate Disrupted Packing / Lower MP
C4-Acidic 4-Amino-pyrazole-3-carboxylic acid-1.873.5 / 5.4High (> 10 mg/mL)Ionization (Anionic at pH 7.4)
Kinase Inhibitor Pazopanib (Indazole/Pyrimidine analog)3.62.1 / 6.4Very Low (< 10 µM)Hydrophobic Flattening

*Note: Parent scaffold solubility is highly pH-dependent; "Low" refers to neutral species abundance at pH 7.4.

Experimental Protocols: Validating Performance

To accurately assess these derivatives, one must distinguish between Kinetic (discovery phase) and Thermodynamic (development phase) solubility.[2] Confusing these yields misleading data regarding "brick dust" compounds.

Workflow Visualization

Solubility_Workflow cluster_Kinetic Kinetic Solubility (Early Discovery) cluster_Thermo Thermodynamic Solubility (Lead Opt) Step1_K 10mM DMSO Stock Step2_K Spike into Buffer (2% DMSO final) Step1_K->Step2_K Step3_K Incubate 2-4 hrs (Room Temp) Step2_K->Step3_K Step4_K Measure Turbidity (Nephelometry) Step3_K->Step4_K Step1_T Solid Compound (Crystalline) Step2_T Add Buffer to Saturation Step1_T->Step2_T Step3_T Shake Flask 24-48h (Equilibrium) Step2_T->Step3_T Step4_T Filter & HPLC-UV/MS Step3_T->Step4_T

Figure 2: Decision tree for selecting the appropriate solubility assay based on development stage.

Detailed Protocol: Thermodynamic Shake-Flask Method

Objective: Determine equilibrium solubility of crystalline pyrazole derivatives. Standard: ASTM E1148 / OECD 105 adapted.

  • Preparation: Weigh 2–5 mg of solid derivative into a chemically resistant glass vial (e.g., borosilicate).

  • Solvent Addition: Add 500 µL of phosphate buffer (pH 7.4) or 0.1 M HCl (for salt screening).

  • Equilibration:

    • Seal vials tightly.

    • Agitate at 25°C ± 0.1°C for 24 hours using a rotary shaker.

    • Check: If solution becomes clear, add more solid until a precipitate persists (saturation).

  • Separation:

    • Centrifuge at 10,000 rpm for 10 minutes OR filter through a 0.22 µm PVDF membrane (pre-saturated to prevent drug adsorption).

  • Quantification:

    • Analyze supernatant via HPLC-UV (detecting at λmax of the pyrazole, typically 250–280 nm).

    • Quantify against a 5-point calibration curve prepared from a DMSO stock.

  • pH Verification: Measure the final pH of the saturated solution to ensure the buffer capacity was not exceeded by the dissolved compound.

Optimization Strategies

When a pyrazole-3-amine derivative fails solubility criteria (< 10 µM for potency assays), employ these strategies:

  • Disrupt Symmetry: Introduce an N-methyl or N-ethyl group at the pyrazole N1 position. This removes a hydrogen bond donor and disrupts crystal packing, often doubling solubility compared to the -NH parent.

  • Salt Selection: For basic derivatives, screen counterions.

    • Mesylate/Tosylate: Often break stable crystal lattices better than HCl for hydrophobic bases.

  • Polar Appending: Introduce a morpholine or piperazine ring at the C4 or C5 position. This lowers LogP and provides a protonation site (pKa ~8) for lysosomal trapping and solubility.

References

  • Vertex AI Search. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. National Institutes of Health. Link

  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Link

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Link

  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. Link

  • EPA. (2025). 4-Amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid Properties. CompTox Chemicals Dashboard.[3] Link[3]

  • PubChem. (2025).[4][5] 1H-Pyrazol-3-amine, 5-methyl- Compound Summary. National Library of Medicine. Link

  • BenchChem. (2025).[6] Dealing with poor solubility of pyrazole derivatives during synthesis. Link

Sources

Safety Operating Guide

1-Methyl-5-(oxan-4-yl)-1h-pyrazol-3-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the proper disposal of 1-Methyl-5-(oxan-4-yl)-1h-pyrazol-3-amine. The procedures outlined below are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.

Pre-Disposal Hazard Assessment

Therefore, 1-Methyl-5-(oxan-4-yl)-1h-pyrazol-3-amine must be handled as a hazardous substance with potential for toxicity and irritation.

PropertyPresumed Assessment & Rationale
Physical State Solid (based on related compounds).
Toxicity Assumed Harmful/Toxic. Handle with care to avoid ingestion, inhalation, and skin contact.[5]
Irritation Assumed Skin and Eye Irritant. GHS classifications for similar pyrazoles include Skin Irritation Category 2 and Eye Irritation Category 2.[1][6][7]
Environmental Hazard Assumed Harmful to Aquatic Life. Do not allow the product to enter drains or waterways.[8]
Reactivity Stable under normal conditions.[9] Incompatible with strong oxidizing agents, acids, and acid chlorides.[3][9]

Core Principles of Chemical Waste Disposal

The disposal of this compound is governed by federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[10][11][12] The fundamental principle is "cradle-to-grave" management of hazardous materials.

Under no circumstances should this chemical be disposed of via:

  • Sewer/Drain System: This can contaminate waterways and damage aquatic ecosystems.[13][14]

  • Standard Trash: This poses a risk to sanitation workers and the environment.[15]

  • Evaporation in a Fume Hood: This releases potentially harmful vapors into the atmosphere and is explicitly forbidden.[14][15]

All waste must be collected and managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[16][17]

Step-by-Step Disposal Protocol

This protocol covers the disposal of the pure chemical, contaminated labware, and empty containers.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing appropriate PPE.

  • Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves before use.[2]

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.[6]

  • Lab Coat: A full-sleeved lab coat must be worn.[5]

  • Respiratory Protection: If handling the powder outside of a fume hood where dust may be generated, a NIOSH-approved respirator is recommended.[3]

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous reactions.[13][16]

  • Designate a Waste Container: Use a container that is sturdy, leak-proof, and chemically compatible with the compound.[10][13] Often, the original container is a suitable choice.[16] If using a different container, ensure it is clean and properly labeled.

  • Label the Container: Attach a completed Hazardous Waste Label provided by your EHS office.[13][15] The label must include:

    • The full chemical name: "1-Methyl-5-(oxan-4-yl)-1h-pyrazol-3-amine"

    • The words "Hazardous Waste"

    • An accurate description of the hazards (e.g., "Toxic," "Irritant")

    • The date accumulation started.[16]

  • Collect Waste:

    • Unused or Waste Chemical: Carefully transfer any unwanted solid chemical into the designated hazardous waste container.

    • Contaminated Solids: Items such as weighing paper, contaminated gloves, and absorbent pads used for minor spills should be collected in a separate, clearly labeled bag or container for "Chemically Contaminated Solid Waste."[16]

  • Keep the Container Closed: The waste container must be securely sealed at all times, except when adding waste.[13] Funnels should not be left in open containers.[16]

Step 3: Storage of Hazardous Waste

Waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[15]

  • Secondary Containment: Place liquid waste containers in a secondary containment bin to catch any potential leaks.[13]

  • Segregation: Store the waste container away from incompatible materials like strong acids and oxidizers.[15][16]

  • Location: Do not store waste containers in direct sunlight, near heat sources, or on the floor.[16]

Step 4: Arranging for Disposal
  • Schedule a Pickup: Once the waste container is nearly full (e.g., ¾ full) or has reached the local storage time limit (often 180 days or less), contact your institution's EHS department to schedule a waste pickup.[16][17]

  • Documentation: Your EHS office will handle the creation of the hazardous waste manifest, which tracks the waste to its final disposal facility.[18]

Step 5: Disposal of Empty Containers

A container that held 1-Methyl-5-(oxan-4-yl)-1h-pyrazol-3-amine must be properly decontaminated before being discarded as regular trash.

  • Thoroughly Empty: Ensure all contents have been removed. If a solid residue remains that cannot be removed, the container must be disposed of as hazardous waste.[13]

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., methanol or acetone).[14][15]

  • Collect Rinseate: The first rinse, and subsequent rinses if required by local policy, must be collected and disposed of as liquid hazardous waste.[13][14]

  • Deface Label: Completely remove or obliterate the original chemical label.[14][15]

  • Final Disposal: Once rinsed and the label is defaced, the container can typically be disposed of in the appropriate recycling or trash receptacle for glass or plastic.[15]

Small-Scale Spill Management

In the event of a small spill:

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear the appropriate PPE as described in Section 3.

  • Containment: Prevent the spill from spreading. For a solid, gently cover it with an absorbent material.

  • Clean-up: Carefully sweep up the material and place it into a designated hazardous waste container.[8] Avoid creating dust.[7]

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.[14]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the disposal of 1-Methyl-5-(oxan-4-yl)-1h-pyrazol-3-amine and related materials.

G cluster_start Waste Generation cluster_assessment Waste Assessment & Segregation cluster_containers Containerization & Labeling cluster_actions Disposal Actions cluster_final Final Disposition Start Waste Generated: 1-Methyl-5-(oxan-4-yl)-1h-pyrazol-3-amine or Contaminated Material Assess What type of waste is it? Start->Assess Unused Unused/Surplus Chemical (Solid Waste) Assess->Unused  Chemical Contaminated Contaminated Labware (Solid Waste) Assess->Contaminated Contaminated   Solids Empty Empty Original Container Assess->Empty Empty Container Collect_Solid 1. Place in compatible, sealed container. 2. Attach 'Hazardous Waste' label. 3. Store in Satellite Accumulation Area. Unused->Collect_Solid Contaminated->Collect_Solid Decon 1. Triple rinse with suitable solvent. 2. Collect first rinse as hazardous waste. 3. Deface original label. Empty->Decon Rinseate Rinseate from Cleaning (Liquid Waste) Collect_Liquid 1. Collect in a sealed, compatible container. 2. Attach 'Hazardous Waste' label. 3. Use secondary containment. Rinseate->Collect_Liquid EHS_Pickup Contact EHS for Pickup Collect_Solid->EHS_Pickup Collect_Liquid->EHS_Pickup Decon->Rinseate Generates Trash Dispose as Regular Trash/Recycling Decon->Trash After Decontamination

Caption: Disposal workflow for 1-Methyl-5-(oxan-4-yl)-1h-pyrazol-3-amine.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • University of Chicago. Hazardous Waste Disposal Procedures. Environmental Health and Safety.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
  • Tetra Tech. (2022, July 12). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • ECI. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • American Chemistry Council. Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Cheméo. Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8).
  • Cheméo. Chemical Properties of 1-Methylpyrazol-3-amine (CAS 1904-31-0).
  • AK Scientific, Inc. Safety Data Sheet for 1-Methyl-5-amino-1H-tetrazole.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 93146, 1H-Pyrazol-3-amine, 5-methyl-. PubChem.
  • PanReac AppliChem. Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone.
  • CymitQuimica. (2026, January 31). Safety Data Sheet for 1H-Pyrazole-5-amine.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet for Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
  • Tokyo Chemical Industry. (2025, December 10). Safety Data Sheet for 5-Hydroxy-1-methyl-1H-pyrazole.
  • Fisher Scientific. (2025, December 21). Safety Data Sheet for 3-Amino-1-methyl-1H-pyrazole.
  • MilliporeSigma. (2026, January 6). Safety Data Sheet for Pyrazole.
  • Fisher Scientific. (2023, August 24). Safety Data Sheet for 1-Methyl-3-phenyl-1H-pyrazol-5-amine.
  • ChemicalBook. (2026, January 13). 1-Methyl-1H-pyrazol-3-amine | 1904-31-0.
  • Thermo Fisher Scientific. (2020, December 14). Safety Data Sheet for 3-Methyl-1H-pyrazole.
  • TCI Chemicals. (2024, December 9). Safety Data Sheet for 3-Aminopyrazole.
  • Preston, S., et al. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(1), 840-844.
  • Sigma-Aldrich. 1-Methyl-3-pyridin-3-yl-1H-pyrazol-5-amine.
  • European Commission, Scientific Committee on Consumer Safety. (2012, March 27). Opinion on 1-Hydroxyethyl-4,5-diamino pyrazole sulfate.

Sources

Personal protective equipment for handling 1-Methyl-5-(oxan-4-yl)-1h-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

1-Methyl-5-(oxan-4-yl)-1h-pyrazol-3-amine is a functionalized heterocyclic building block, likely utilized in the synthesis of kinase inhibitors or other bioactive small molecules.[1]

While basic pyrazole amines are often classified merely as irritants (H315/H319), drug development intermediates must be handled under the Precautionary Principle. Because the specific biological potency (IC50) and toxicology of this exact derivative may be uncharacterized, we treat it as a Novel Pharmaceutical Intermediate .

Operational Directive: Handle as Occupational Exposure Band (OEB) 3 (Potent Compound) until toxicological data proves otherwise. This requires containment at the source and rigorous PPE to prevent sensitization or pharmacological effects.[2]

Hazard Identification (GHS & Structural Analysis)

Based on the structural core (aminopyrazole) and analogous compounds (CAS 1904-31-0, CAS 31230-17-8), the following hazards are anticipated:

Hazard ClassGHS CodeDescriptionOperational Implication
Acute Toxicity H302 Harmful if swallowed.Zero hand-to-mouth contact. Wash hands immediately after doffing gloves.
Skin Irritation H315 Causes skin irritation.[2][3][4][5][6][7][8]Amines can be caustic; potential for chemical burns or dermatitis.
Eye Irritation H319 Causes serious eye irritation.[1][2][3][4][5][6][7][8]Dust is the primary vector; eye protection must seal or shield effectively.
STOT - SE H335 May cause respiratory irritation.[2][3][4][6][7][9]Critical Control Point: Inhalation of dust must be prevented via engineering controls.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system . We do not rely on PPE alone; we rely on PPE as the final fail-safe after engineering controls.

Table 1: Task-Based PPE Requirements
TaskRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Solids Handling (Weighing, Transferring)Primary: Fume Hood (Sash <18").Secondary: N95/P100 mask if outside hood (Emergency only).Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff)Safety Goggles (Indirect Vented) to prevent dust ingress.Lab Coat (Tyvek sleeves recommended) + Long pants + Closed-toe shoes.
Liquid Handling (Reaction Setup, Quenching)Fume Hood.Chemical Resistant: Nitrile (Minimum 5 mil). Change immediately upon splash.Safety Glasses with Side Shields (if splash risk is low) OR Face Shield.Standard Lab Coat (Cotton/Poly blend).
Spill Cleanup (< 50g)P100 Half-Face Respirator (if powder is dispersed outside hood).Double Gloving: Nitrile (Inner) + Butyl/Silver Shield (Outer) if solvent involved.Chemical Splash Goggles.Tyvek Coverall or Apron over Lab Coat.
Technical Rationale for PPE Choices
  • Glove Permeation: Amines can permeate thin latex rapidly. Nitrile provides superior resistance to organic bases. Double gloving during weighing prevents contamination of the wrist skin when reaching into containers.

  • Respiratory Logic: As a solid amine, the primary risk is dust generation during static transfer. A standard surgical mask offers zero protection against chemical dust.

Operational Protocol: The "Cradle-to-Grave" Workflow

Phase 1: Engineering Control Verification

Before opening the vial:

  • Airflow Check: Verify Fume Hood face velocity is 80–100 fpm using a tissue test or digital monitor.

  • Static Control: Dry powders in low humidity generate static. Use an ionizing bar or anti-static gun if available to prevent "fly-away" powder.

Phase 2: Weighing & Transfer (Critical Control Point)
  • Don PPE: Put on inner gloves, then lab coat, then outer gloves (tucked over cuffs).

  • Transfer: Open the container only inside the fume hood.

  • Technique: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Decon: Wipe the exterior of the weighing boat and the stock container with a Kimwipe dampened in ethanol before removing them from the hood.

Phase 3: Reaction & Synthesis
  • Dissolution: Dissolve the solid as quickly as possible. Once in solution, the inhalation risk drops significantly (unless the solvent is volatile).

  • Labeling: clearly label the reaction flask: "Contains Potent Amine Intermediate - Handle with Care."

Phase 4: Waste & Disposal
  • Segregation:

    • Solid Waste: Contaminated gloves, spatulas, and weighing boats go into a sealed solid hazardous waste bag (double-bagged).

    • Liquid Waste: Dispose of reaction mixtures in Basic Organic Waste streams (Amines should not be mixed with acids in waste containers to prevent exothermic neutralization).

  • Wash Down: Wipe down the balance and hood surface with 10% soap solution followed by water.

Visualizing the Safety Workflow

The following diagram illustrates the decision logic and safety barriers for handling this chemical.

SafetyWorkflow Start Start: Receive Chemical RiskAssess Risk Assessment: Verify OEB 3 Status Start->RiskAssess EngCheck Engineering Check: Fume Hood Flow > 80fpm RiskAssess->EngCheck PPE Don PPE: Double Nitrile Gloves + Goggles EngCheck->PPE Weighing Weighing (Solid): *Critical Control Point* Use Anti-Static Gun PPE->Weighing Solubilize Solubilization: Dissolve in Solvent Weighing->Solubilize Minimize Dust Waste Disposal: Segregate Basic Waste Weighing->Waste Contaminated Spatulas Reaction Reaction/Synthesis Solubilize->Reaction Reaction->Waste

Figure 1: Operational workflow emphasizing the transition from high-risk solid handling to lower-risk solubilized states.

Emergency Response Procedures

Accidental Exposure[4][7][8]
  • Eye Contact: Immediately flush with water for 15 minutes .[2][3] Hold eyelids open. Do not use neutralization agents.

  • Skin Contact: Remove contaminated clothing immediately.[3][7][8][10] Wash skin with mild soap and water (avoid organic solvents like ethanol, which can increase skin absorption).

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention immediately.

Spill Cleanup (Powder)
  • Evacuate the immediate area if the spill is outside the hood.

  • Don PPE: Double gloves, goggles, and N95/P100 respirator.

  • Contain: Cover the spill with a damp paper towel to prevent dust dispersion.

  • Clean: Wipe up carefully. Clean the surface with a detergent solution.

  • Disposal: Place all cleanup materials in a hazardous waste bag.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (2024).[4] Hazard Communication Standard: Safety Data Sheets.

  • PubChem. (2025). Compound Summary: 1-Methyl-1H-pyrazol-3-amine (Analogous Structure Safety Data).

  • Naumann, B. D., et al. (1996). Performance-based exposure control limits for pharmaceutical active ingredients. American Industrial Hygiene Association Journal.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.